8-Chloro-1,5-naphthyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1,5-naphthyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-10-7-3-5(12)4-11-8(6)7/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZIBZMIDJJLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Pharmacophore Engineering: A Technical Guide to 8-Chloro-1,5-naphthyridin-3-ol (CAS 1071541-08-6)
Introduction and Strategic Significance
In the landscape of modern oncology drug discovery, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 8-Chloro-1,5-naphthyridin-3-ol (CAS 1071541-08-6) is a highly specialized bicyclic heteroaromatic intermediate utilized extensively in the synthesis of novel antineoplastic agents[1].
As a privileged scaffold, the 1,5-naphthyridine core mimics the hinge-binding capabilities of traditional quinolines and quinazolines while offering a distinct electron density profile. This unique electronic distribution often translates to improved metabolic stability and favorable aqueous solubility. This technical guide explores the physicochemical properties, structural rationale, and validated synthetic protocols for deploying this intermediate in the development of c-Met (Hepatocyte Growth Factor Receptor) and Aurora kinase inhibitors[1][2].
Physicochemical Profiling
Understanding the baseline properties of CAS 1071541-08-6 is critical for predicting its behavior in downstream synthetic steps and its influence on the final Active Pharmaceutical Ingredient (API)[2][3].
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1071541-08-6 |
| Molecular Formula | C8H5ClN2O |
| Molecular Weight | 180.59 g/mol |
| Predicted Boiling Point | 312.2 ± 37.0 °C |
| Predicted Density | 1.333 ± 0.06 g/cm³ |
| LogP (Octanol/Water) | 1.8 |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (N1, N5, O) |
Mechanistic Role in Kinase Inhibition
The structural anatomy of this compound provides three distinct vectors for pharmacophore optimization:
-
The 1,5-Naphthyridine Core: Acts as a bidentate or monodentate hydrogen bond acceptor at the kinase hinge region. In c-Met inhibitors, this core physically blocks ATP from binding, thereby shutting down downstream PI3K/AKT and MAPK/ERK signaling pathways that drive tumor metastasis[1].
-
The 8-Chloro Substituent: Occupies the hydrophobic pocket adjacent to the gatekeeper residue. The chlorine atom provides precise steric bulk and lipophilicity, enhancing binding affinity without violating Lipinski's rules of drug-likeness.
-
The 3-Hydroxyl Handle: Serves as the critical synthetic vector. In rational drug design, this hydroxyl group is typically alkylated to introduce solubilizing moieties, macrocyclic linkers, or basic amines that project outward into the solvent-exposed channel of the kinase domain[1].
Fig 1: Logical relationship of c-Met signaling inhibition by naphthyridine-derived pharmacophores.
Validated Synthetic Methodologies
Ensuring reproducibility and safety in the synthesis of halogenated heteroaromatics is paramount. The following protocols act as self-validating systems, derived from established patent literature for synthesizing and functionalizing CAS 1071541-08-6[1][4].
Protocol A: Boron Tribromide-Mediated Demethylation
Objective: Cleave the methyl ether of 8-chloro-3-methoxy-1,5-naphthyridine to yield this compound.
Causality & Rationale: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates with the ether oxygen, facilitating the cleavage of the O-CH₃ bond. Dichloroethane (DCE) is selected as the solvent over dichloromethane (DCM) to allow a higher reaction temperature (60°C). This thermal energy is necessary to overcome the electron-withdrawing deactivation caused by the naphthyridine nitrogens and the 8-chloro group, ensuring complete conversion[1][2].
Step-by-Step Workflow:
-
Setup: In a pressure-resistant vial, charge 8-chloro-3-methoxy-1,5-naphthyridine (2.5 g, 12.8 mmol) and dichloroethane (21.4 mL, 0.6 M) under an inert nitrogen atmosphere.
-
Reagent Addition: Carefully add boron tribromide (13.4 mL, 141.3 mmol). (Caution: BBr₃ reacts violently with moisture; handle strictly under inert conditions).
-
Reaction: Seal the vessel and stir the mixture at 60°C for 16 hours.
-
Self-Validating Quench: Cool the reaction mixture in an ice bath and dilute with dichloromethane (200 mL). Allow the mixture to sit under a nitrogen stream until all fuming ceases . The cessation of fuming is the built-in visual indicator that the excess BBr₃ has been completely neutralized and it is safe to proceed.
-
Isolation: Filter the resulting yellow solid material and dry under high vacuum.
-
Purification: Suspend the solid in a 40% mixture of (90:10:1 DCM/MeOH/NH₄OH) in DCM and purify via silica gel chromatography to afford the product (1.3 g, 56% yield).
-
Analytical Confirmation: MS [M+H] = 181.2 (Calculated for C▵H₅ClN₂O = 180.59)[1].
Protocol B: Downstream Alkylation (Etherification)
Objective: Convert the 3-hydroxyl group into a reactive bromoethoxy linker for further API construction.
Causality & Rationale: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to maximize the nucleophilicity of the naphthyridin-3-ol oxygen by leaving the anion relatively unsolvated. A vast excess of 1,2-dibromoethane is used to statistically favor mono-alkylation and prevent the formation of bridged naphthyridine dimers[4].
Step-by-Step Workflow:
-
Setup: In a resealable pressure bottle, combine this compound (400 mg, 2.2 mmol), 1,2-dibromoethane (3.2 mL, 37.7 mmol), and DMF (14.8 mL, 0.15 M)[4].
-
Reaction: Seal the vessel and submerge in a pre-heated oil bath at 65°C. Stir for 4 hours.
-
Workup: Cool to room temperature. Pass the mixture through a pad of celite to remove insoluble byproducts. Self-validating step: The filtrate must be completely clear, indicating the successful removal of inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via ISCO silica gel chromatography to yield 3-(2-bromoethoxy)-8-chloro-1,5-naphthyridine.
Fig 2: Synthetic workflow from methoxy precursor to the alkylated bromoethoxy derivative.
Conclusion
This compound is vastly more than a simple chemical intermediate; it is a strategically designed pharmacophore module. By leveraging the robust demethylation and alkylation protocols outlined above, medicinal chemists can efficiently access a vast chemical space of c-Met and Aurora kinase inhibitors, accelerating the pipeline of targeted antineoplastic therapies.
References
- European Patent Office. "6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS" (EP3170824A1).
- Google Patents. "Fused heterocyclic derivatives and methods of use" (US9066954B2).
- MolAid Chemical Database. "8-chloro-3-methoxy-1,5-naphthyridine / this compound Properties".
Sources
An In-depth Technical Guide to 8-Chloro-1,5-naphthyridin-3-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide focuses on the specific, albeit not widely documented, compound 8-Chloro-1,5-naphthyridin-3-ol . Due to the limited availability of direct experimental data for this molecule, this document provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential utility. By leveraging established synthetic methodologies for analogous 1,5-naphthyridine derivatives, we present a scientifically grounded guide for researchers interested in exploring this and related chemical entities. The proposed synthetic routes, detailed experimental protocols, and discussion of potential biological relevance are based on authoritative chemical literature and data from closely related compounds.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the precise definition of its structure and core physicochemical properties.
Chemical Structure
The chemical structure of this compound is defined by a fused bicyclic system composed of two pyridine rings, with a chlorine atom at position 8 and a hydroxyl group at position 3.
Figure 1: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the calculated and estimated physicochemical properties of this compound. It is important to note that these are theoretical values and experimental determination is recommended for precise data.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅ClN₂O | - |
| Molecular Weight | 180.59 g/mol | Calculated |
| CAS Number | Not available | - |
Proposed Synthetic Pathways and Methodologies
Given the absence of a documented synthesis for this compound, we propose two plausible synthetic routes based on established transformations of the 1,5-naphthyridine core. The key is the strategic introduction or unmasking of the hydroxyl group at the C3 position.
Pathway A: Demethylation of 8-Chloro-3-methoxy-1,5-naphthyridine
A common and effective method for the preparation of phenolic compounds is the cleavage of a methyl ether.[2][3][4] This pathway involves the synthesis of the 3-methoxy precursor followed by demethylation.
Figure 2: Proposed synthesis of this compound via demethylation.
Rationale: The ether cleavage of aryl methyl ethers is a robust and well-documented reaction in organic synthesis.[4] Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are effective for this transformation.[5] This method is advantageous as the methoxy precursor is likely accessible through established naphthyridine synthesis routes.
Pathway B: Hydrolysis of 8-Chloro-1,5-naphthyridin-3-amine
Another viable approach is the conversion of an amino group to a hydroxyl group. This is a classical transformation in aromatic chemistry, typically proceeding through a diazonium salt intermediate.
Figure 3: Proposed synthesis via hydrolysis of the corresponding 3-amino derivative.
Rationale: The starting material, 8-Chloro-1,5-naphthyridin-3-amine, is a known compound (CAS 1151802-19-5), which makes this route attractive.[6][7] The conversion of an aromatic amine to a phenol via diazotization and subsequent hydrolysis is a fundamental reaction, though yields can be variable depending on the substrate's stability and reaction conditions.[8]
Detailed Experimental Protocols
The following protocols are generalized procedures based on analogous reactions reported in the literature. Researchers should perform small-scale trials to optimize conditions for this specific substrate.
Protocol for Pathway A: Demethylation
Step 1: Synthesis of 8-Chloro-3-methoxy-1,5-naphthyridine (Hypothetical)
This precursor could potentially be synthesized via a Skraup or Gould-Jacobs reaction starting from a suitably substituted 3-aminopyridine.[1][9]
Step 2: Demethylation using Boron Tribromide
-
Dissolve 8-Chloro-3-methoxy-1,5-naphthyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Pathway B: Hydrolysis
-
Suspend 8-Chloro-1,5-naphthyridin-3-amine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10-20% v/v).[6][7]
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to 80-100 °C and maintain this temperature until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Potential Applications in Drug Discovery
The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. Derivatives of 1,5-naphthyridine have shown a broad spectrum of biological activities.
-
Kinase Inhibition: Many naphthyridine derivatives have been investigated as kinase inhibitors for the treatment of cancer. The planar, heterocyclic nature of the scaffold allows it to fit into the ATP-binding pocket of various kinases.
-
Antiparasitic Activity: Substituted 1,5-naphthyridines have demonstrated promising activity against parasites such as Leishmania infantum.[9]
-
Antimalarial Agents: The related 4-hydroxy-1,5-naphthyridine is a key intermediate in the synthesis of some antimalarial compounds.[9]
-
Central Nervous System (CNS) Activity: The rigid structure of the naphthyridine core makes it suitable for targeting receptors and enzymes in the central nervous system.
The introduction of a chloro and a hydroxyl group on the 1,5-naphthyridine scaffold, as in this compound, provides handles for further chemical modification and can influence the molecule's electronic properties and hydrogen bonding capabilities, which are critical for drug-receptor interactions.
Conclusion
While this compound is not a widely available or extensively studied compound, its synthesis is feasible through established chemical transformations of the 1,5-naphthyridine ring system. This technical guide provides a robust starting point for researchers wishing to synthesize and investigate this molecule. The proposed synthetic pathways, based on the demethylation of a methoxy precursor or the hydrolysis of an amino precursor, offer reliable methods for accessing this compound. The known biological activities of related 1,5-naphthyridine derivatives suggest that this compound could be a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
University of Dundee. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. [Link]
-
González-Bacerio, J., Fuertes, M. A., Pérez-Pertejo, Y., Balaña-Fouce, R., Reguera, R. M., Palacios, F., & Alonso, C. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European journal of medicinal chemistry, 155, 277–287. [Link]
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ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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Wikipedia. (n.d.). Ether cleavage. [Link]
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Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. [Link]
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Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. [Link]
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PubChem. (n.d.). 1,5-Naphthyridine. [Link]
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Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
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ResearchGate. (2016). Easy Ether cleavage. [Link]
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ResearchGate. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. [Link]
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ACS Publications. (n.d.). RELATIVE EASE OF CYCLIZATION OF 2-, 3-, AND 4-AMINOPYRIDINE DERIVATIVES. SYNTHESIS OF NAPHTHYRIDINES1. [Link]
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Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]
-
ResearchGate. (2016). How to hydrolyses amide to amine in laboratory method? [Link]
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Advanced Safety and Handling Whitepaper: 8-Chloro-1,5-naphthyridin-3-ol in Kinase Inhibitor Development
Executive Summary
8-Chloro-1,5-naphthyridin-3-ol (CAS: 1071541-08-6) is a highly specialized heteroaromatic building block utilized extensively in the discovery and synthesis of receptor tyrosine kinase (RTK) inhibitors, most notably c-Met and Aurora kinase modulators [[1]](). While its structural properties make it an ideal bioisostere for quinoline-based drug candidates, the electron-deficient nature of the 1,5-naphthyridine core presents unique reactivity and toxicity profiles. This whitepaper provides researchers and drug development professionals with an in-depth, self-validating guide to the physicochemical properties, mechanistic toxicology, and safe handling protocols for this critical intermediate.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of this compound is the first step in predicting its behavior in both synthetic workflows and biological exposure scenarios. The compound is typically synthesized via the demethylation of 8-chloro-3-methoxy-1,5-naphthyridine using boron tribromide (BBr3) in 1,2-dichloroethane .
Quantitative Data & Structural Implications
| Property | Value | Causality / Implication for Handling |
| Chemical Name | This compound | Defines the core scaffold and functional handles. |
| CAS Number | 1071541-08-6 | Primary identifier for inventory and SDS tracking [[2]]([Link]). |
| Molecular Formula | C8H5ClN2O | Dictates exact mass for LC-MS validation workflows . |
| Molecular Weight | 180.59 g/mol | Low molecular weight facilitates rapid dermal and mucosal penetration . |
| Appearance | Off-white to pale yellow solid | Fine powders are prone to aerosolization; necessitates local exhaust ventilation (LEV). |
| Solubility | Soluble in DMF, DMSO | Polar aprotic solvents act as transdermal carriers, increasing systemic exposure risk. |
Hazard Identification & Mechanistic Toxicology
Based on the reactivity of the naphthyridine class and its direct precursors, this compound triggers specific Global Harmonized System (GHS) hazard classifications [[3]]([Link]).
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Causality of Toxicity (Mechanistic Insight)
The toxicity of this compound is not merely a function of its physical state, but its inherent electronic structure. The 1,5-naphthyridine ring contains two electron-withdrawing nitrogen atoms that significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system. Consequently, the chlorine atom at the C8 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .
Upon accidental exposure, this electrophilic center can covalently bind to nucleophilic residues (such as cysteine thiols or lysine amines) on cellular proteins. This haptenization process triggers localized inflammatory cascades, presenting macroscopically as severe irritation, erythema, or potential sensitization.
Figure 1: Mechanism of c-Met kinase inhibition by this compound derivatives.
Experimental Protocol: Safe Utilization & O-Alkylation
To demonstrate the safe handling of this compound in a drug discovery setting, the following protocol details its O-alkylation to form 3-(2-bromoethoxy)-8-chloro-1,5-naphthyridine—a critical intermediate for c-Met inhibitors .
PPE Requirements: Nitrile gloves (≥ 8 mil thickness), chemical safety goggles, and a fitted respirator (N95/P100) if handling outside a fume hood. Standard latex offers insufficient permeation resistance to halogenated heterocycles dissolved in polar aprotic solvents.
Step-by-Step Methodology
-
Preparation: In a properly ventilated fume hood, charge a resealable pressure bottle with this compound (400 mg, 2.2 mmol) .
-
Causality: Pressure bottles contain potential outgassing and ensure controlled heating without solvent loss.
-
-
Reagent Addition: Add 1,2-dibromoethane (excess) and anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF provides optimal solubility for the naphthyridine core and accelerates the SN2 displacement.
-
-
Base Addition: Add finely powdered Potassium Carbonate (K2CO3, 3.0 eq).
-
Causality: K2CO3 provides a pKa sufficient to deprotonate the 3-hydroxyl group into a reactive phenoxide-like nucleophile without causing competing hydrolysis of the 8-chloro substituent.
-
-
Reaction Execution: Seal the vessel and heat to 80°C for 4 hours.
-
Self-Validating Check (Critical): Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.
-
Validation System: The reaction is definitively complete when the
181 peak (starting material) is entirely replaced by the 287/289 doublet (product). This ensures no unreacted, highly irritating starting material proceeds to the workup phase .
-
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with 5% aqueous LiCl to remove residual DMF.
Emergency Response & Decontamination Workflow
In the event of an accidental spill, standard sweeping is insufficient due to the risk of aerosolizing the active pharmaceutical ingredient (API) intermediate.
Self-Validating Decontamination Protocol
-
Containment: Cover the solid spill with damp vermiculite or sand to prevent dust generation.
-
Neutralization: Wash the affected surface with a 1% aqueous Sodium Carbonate (
) solution. This mild base helps hydrolyze any highly reactive electrophilic species without generating exothermic heat. -
Self-Validating Cleanliness Check: After wiping the area, swab the surface and expose the swab to a handheld UV lamp (254 nm).
-
Validation: The 1,5-naphthyridine core is highly UV-active. The complete absence of fluorescence or UV quenching on the swab validates the total removal of the chemical hazard.
-
Figure 2: Self-validating emergency spill response workflow for halogenated naphthyridines.
References
-
[2] Capot Chemical. "1071541-08-6 | this compound". Capot Químico Product Catalog. Available at: [Link]
-
[4] CoreSyn. "this compound | CM31594". CoreSyn Chemical Database. Available at: [Link]
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[5] Capot Chemical (China). "1071541-08-6 | this compound". 科邦特化工. Available at: [Link]
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[1] European Patent Office. "6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS". Patent Database. Available at:
-
[3] MolAid. "8-Chloro-3-methoxy-1,5-naphthyridine | 952059-69-7". 摩熵化学 Chemical Database. Available at: [Link]
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The 1,5-Naphthyridine Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, Functionalization, and Target Engagement
Executive Summary
In the landscape of modern medicinal chemistry, diazanaphthalenes have emerged as privileged heterocyclic motifs. Among these, the 1,5-naphthyridine scaffold—a bioisostere of quinoline and isoquinoline—offers unique physicochemical and pharmacological advantages[1]. The strategic placement of two nitrogen atoms within the fused bicyclic system fundamentally alters the molecule's electronic distribution, lowers its overall lipophilicity (LogP), and enhances its hydrogen-bonding capacity[2]. This technical whitepaper explores the causality behind selecting 1,5-naphthyridine as a core building block, details self-validating synthetic protocols for its functionalization, and analyzes its target engagement in critical biological pathways, including kinase and topoisomerase inhibition.
Physicochemical Rationale: The Diazanaphthalene Advantage
The transition from a quinoline core to a 1,5-naphthyridine core is rarely arbitrary in drug design. As an Application Scientist, the decision to introduce a second nitrogen atom is driven by several causal factors:
-
Topological Polar Surface Area (TPSA) & Solubility: The additional nitrogen atom increases the TPSA, which generally improves aqueous solubility—a critical parameter for oral bioavailability[3].
-
Hinge-Binding Dynamics: In kinase inhibitor design, the nitrogen atoms at positions 1 and 5 act as dual hydrogen-bond acceptors. This enables bidentate interactions within the ATP-binding hinge region of kinases, displacing highly ordered water molecules and locking the inhibitor into a thermodynamically favorable conformation[4].
-
Metabolic Stability & Off-Target Mitigation: The electron-deficient nature of the 1,5-naphthyridine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to its carbocyclic analogs. Furthermore, the altered pKa and reduced lipophilicity frequently mitigate off-target hERG channel liabilities[2].
Core Synthetic Methodologies & Self-Validating Protocols
While foundational methods like the Skraup, Friedländer, and Gould-Jacobs reactions are used to construct the primary 1,5-naphthyridine ring[1][3], late-stage functionalization relies heavily on transition-metal-catalyzed cross-couplings. The electron-deficient nature of the 1,5-naphthyridine ring makes halogenated derivatives highly reactive toward oxidative addition by palladium catalysts[5].
Self-validating Suzuki-Miyaura cross-coupling workflow for 1,5-naphthyridines.
Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling of 4,8-Dibromo-1,5-naphthyridine
This protocol describes the double arylation of 4,8-dibromo-1,5-naphthyridine. Every step includes the mechanistic reasoning (causality) and built-in validation checks to ensure experimental integrity[5].
Materials:
-
4,8-dibromo-1,5-naphthyridine (1.0 equiv)
-
Aryl boronic acid (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk flask, combine 4,8-dibromo-1,5-naphthyridine, aryl boronic acid, and Pd(OAc)2.
-
Causality: Pd(OAc)2 is selected as a stable, ligand-free precatalyst that readily reduces to the active Pd(0) species in the presence of the boronic acid and base. The excess boronic acid (2.5 equiv) drives the equilibrium toward the fully disubstituted product, preventing mono-arylated intermediates.
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v).
-
Causality: Dioxane provides excellent solubility for the organic components at elevated temperatures. The aqueous phase is strictly required because the base (K2CO3) must dissolve to form the active, highly nucleophilic boronate complex [Ar-B(OH)3]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
-
-
Deoxygenation: Purge the biphasic system with argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl byproducts) and to prevent the premature oxidation and deactivation of the Pd(0) catalyst.
-
-
Thermal Activation: Heat the mixture to 90 °C under constant stirring for 12 hours.
-
In-Process Validation Checkpoint: At the 4-hour mark, extract a 10 µL aliquot from the organic layer. Dilute in 1 mL of acetonitrile.
-
Validation: Run TLC (Hexane:EtOAc 7:3) and LC-MS. The disappearance of the starting material (UV active at 254 nm) and the emergence of a new, highly fluorescent spot indicates successful oxidative addition. The LC-MS must show the desired [M+H]+ ion mass. Do not proceed to workup until the mono-arylated mass is fully consumed.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts. Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
-
Final Structural Validation: Confirm the structure via 1H NMR and 13C NMR.
-
Validation: The 1H NMR spectrum of a successfully substituted 1,5-naphthyridine will show characteristic downfield shifts for the protons at the C2/C6 and C3/C7 positions due to the electron-withdrawing nature of the adjacent nitrogens, distinct from the starting dibromide[6].
-
Target Engagement & Biological Efficacy
The 1,5-naphthyridine core is not merely a structural spacer; it actively engages with biological targets. Two primary applications highlight its versatility: Kinase inhibition and Topoisomerase inhibition.
ALK5 (TGF-β Type I Receptor) Kinase Inhibition
Transforming growth factor-beta (TGF-β) signaling is heavily implicated in fibrotic diseases and tumor metastasis. The signal is mediated by the ALK5 receptor kinase. 1,5-naphthyridine derivatives, particularly aminothiazole and pyrazole functionalized variants, have been identified as highly potent, ATP-competitive inhibitors of ALK5[4][7].
TGF-β/ALK5 signaling pathway blocked by 1,5-naphthyridine inhibitors.
Mechanistically, X-ray crystallography confirms that the nitrogen atoms of the 1,5-naphthyridine core form critical hydrogen bonds with the backbone amides of the ALK5 hinge region. This precise molecular recognition allows compounds like Compound 19 to achieve single-digit nanomolar potency (IC50 = 4 nM) while maintaining high selectivity over off-target kinases like p38 MAPK[4].
Topoisomerase IB Inhibition (Antileishmanial Activity)
Beyond kinases, 1,5-naphthyridines are potent DNA intercalators and enzyme inhibitors. Visceral leishmaniasis, caused by Leishmania infantum, relies heavily on Eukaryotic type I DNA topoisomerase (TopIB) for parasite viability. 1,5-naphthyridine derivatives synthesized via aza-Diels-Alder (Povarov) cycloadditions have demonstrated the ability to trap the TopIB-DNA cleavage complex[8]. These compounds exhibit excellent antileishmanial activity with high selectivity indices (SI > 270), minimizing cytotoxic effects on host murine splenocytes[8].
Quantitative Data Summary
The following table synthesizes the quantitative biological efficacy of key 1,5-naphthyridine derivatives across different therapeutic targets:
| Target / Cell Line | Compound Class / Specific Derivative | Potency (IC50) | Selectivity / Notes | Reference |
| ALK5 Kinase | 1,5-Naphthyridine aminothiazole (Cmpd 19) | 4 nM | Highly selective over p38 MAPK | [4] |
| ALK5 Kinase | 1,5-Naphthyridine aminothiazole (Cmpd 15) | 6 nM | Confirmed via ALK5 autophosphorylation assay | [4] |
| L. infantum TopIB | 1,5-Naphthyridine aldimine-alkyne (Cmpd 22) | 0.58 µM | High Selectivity Index (SI = 271.5) | [8] |
| A549 (Lung Cancer) | 7-Phenyl-tetrahydrochromeno[4,3-b][1,5]naphthyridine | 1.03 µM | Antiproliferative candidate | [9] |
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (NIH / PMC) URL:[Link]
-
Fused 1,5-naphthyridines Source: Encyclopedia.pub (MDPI) URL:[Link]
-
Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation Source: RSC Advances (RSC Publishing) URL:[Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction Source: Indian Journal of Heterocyclic Chemistry (ResearchGate) URL:[Link]
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]
-
Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Solubility of 8-Chloro-1,5-naphthyridin-3-ol in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility of 8-Chloro-1,5-naphthyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document will establish a detailed framework for understanding and experimentally determining its solubility in two critical solvents: dimethyl sulfoxide (DMSO) and water. By examining the molecule's structural attributes and employing established methodologies, researchers can effectively approach the formulation and application of this compound in a laboratory setting.
Understanding the Compound: this compound
This compound belongs to the naphthyridine family, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The structure, characterized by a chloro substituent and a hydroxyl group on the naphthyridine core, dictates its physicochemical properties, including its solubility. The presence of the nitrogen atoms, the chlorine atom, and the hydroxyl group introduces polarity and the potential for hydrogen bonding, which are key determinants of its behavior in different solvents.
Key Molecular Features:
-
Molecular Formula: C₈H₅ClN₂O[1]
-
Molecular Weight: 180.59 g/mol [1]
-
Naphthyridine Core: A rigid, planar aromatic system.
-
Functional Groups: A chloro group (electron-withdrawing), a hydroxyl group (capable of hydrogen bonding), and two nitrogen atoms within the aromatic rings (also potential hydrogen bond acceptors).
Theoretical Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.
In Dimethyl Sulfoxide (DMSO):
DMSO is a highly polar aprotic solvent, meaning it has a strong dipole moment but does not readily donate protons for hydrogen bonding. Its ability to act as a potent hydrogen bond acceptor makes it an excellent solvent for a wide range of organic compounds, including many that are poorly soluble in water. Given the presence of the polar hydroxyl group and the nitrogen atoms in this compound, it is anticipated that the compound will exhibit good solubility in DMSO. Naphthyridine derivatives are frequently dissolved in DMSO for biological screening and in vitro assays. For related heterocyclic compounds, solubilities in DMSO are often reported in the millimolar to high micromolar range.
In Water:
Water is a polar protic solvent, capable of both donating and accepting hydrogen bonds. The hydroxyl group and the ring nitrogens of this compound can participate in hydrogen bonding with water molecules. However, the relatively nonpolar aromatic core of the molecule will likely limit its aqueous solubility. The presence of the chloro group further contributes to the hydrophobic character of the molecule. Therefore, this compound is expected to have low to moderate aqueous solubility. For many small molecule drug candidates, aqueous solubility is a critical parameter influencing bioavailability.
Quantitative Solubility Data
| Solvent | Predicted Solubility | Rationale |
| DMSO | High | Polar aprotic nature of DMSO effectively solvates the polar functional groups of the molecule. |
| Water | Low to Moderate | Limited by the hydrophobic aromatic core, despite the presence of hydrogen bonding groups. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
The Shake-Flask Method: A Step-by-Step Protocol
This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purified water (e.g., deionized or distilled)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Detailed Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and place it into a vial.
-
Add a precise volume of the chosen solvent (DMSO or water) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the intended application).
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This filtered liquid is the saturated solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated filtrate using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.
-
Determine the concentration of this compound in the saturated filtrate by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or millimoles per liter (mM), at the specified temperature.
-
Molecular Interactions and Solubility
The solubility of this compound is governed by the interplay of intermolecular forces between the solute and solvent molecules.
Sources
commercial suppliers of 8-Chloro-1,5-naphthyridin-3-ol
An In-Depth Technical Guide to Sourcing and Validating 8-Chloro-1,5-naphthyridin-3-ol
Executive Summary
This compound (CAS 1071541-08-6) is a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors and as a fragment in Fragment-Based Drug Discovery (FBDD). Unlike common reagents, this compound is frequently classified as a "Make-on-Demand" item rather than a stock commodity.
This guide provides a technical roadmap for researchers who need to secure this material reliably. It moves beyond a simple vendor list to offer a dual-sourcing strategy :
-
Direct Procurement: Identifying qualified vendors with demonstrated synthesis capabilities.
-
Semi-Synthesis Strategy: A rapid in-house protocol using the commercially available intermediate 3-Bromo-8-chloro-1,5-naphthyridine , which offers a faster turnaround than custom synthesis.
Part 1: Chemical Identity & Specifications
Before engaging suppliers, establish the technical baseline to prevent regioisomer confusion—a common issue with naphthyridine derivatives.
| Parameter | Specification | Notes |
| Chemical Name | This compound | IUPAC nomenclature |
| CAS Number | 1071541-08-6 | Critical for database searches |
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | |
| Key Isomer Check | 3-OH (Beta), 8-Cl (Gamma) | Ensure vendor does not supply the 1,8- or 1,6-naphthyridine isomer. |
| Appearance | Off-white to pale yellow solid | Typical of hydroxy-naphthyridines |
| Predicted pKa | ~6.5 (OH), ~3.0 (N) | Amphoteric nature affects extraction |
Part 2: Strategic Sourcing Landscape
The commercial supply chain for this compound is fragmented. Most listings are from aggregators who do not hold physical stock.
Primary Commercial Sources
The following suppliers have listed this specific CAS. Note: Always request a "Stock Confirmation" and a "Batch-Specific H-NMR" before issuing a PO.
-
Capot Chemical (Hangzhou, China)
-
Status: Primary Manufacturer/Aggregator.
-
Relevance: Often holds the process IP for this CAS.
-
Lead Time: Typically 2–3 weeks (if stock) or 6–8 weeks (synthesis).
-
-
CoreSyn (Wuhan, China)
-
Catalog ID: CM31594
-
Specialty: Heterocyclic building blocks.
-
-
Chemsigma
-
Role: Global aggregator. Good for logistics but adds markup.
-
The "Semi-Synthesis" Shortcut (Recommended)
If the direct alcohol is out of stock (lead time >8 weeks), the most efficient strategy is to purchase the bromo-intermediate and convert it in-house. This intermediate is more stable and more widely stocked.
-
Intermediate: 3-Bromo-8-chloro-1,5-naphthyridine
-
Supplier: Toronto Research Chemicals (TRC) or Fisher Scientific .[1]
-
Availability: Often ships in 1–2 weeks.
-
Conversion: Palladium-catalyzed hydroxylation (See Protocol in Part 4).
Part 3: Sourcing Decision Logic
The following workflow illustrates the optimal decision process to minimize project delay.
Part 4: Technical Protocols
Synthesis Protocol: Hydroxylation of 3-Bromo-8-chloro-1,5-naphthyridine
Use this protocol if you source the intermediate from TRC.
Mechanism: Palladium-catalyzed nucleophilic substitution using a hydroxide surrogate (e.g., KOH or Benzyl alcohol followed by deprotection). Direct hydroxylation with KOH/Pd is preferred for this scaffold.
Materials:
-
Substrate: 3-Bromo-8-chloro-1,5-naphthyridine (1.0 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: tBuBrettPhos (4 mol%)
-
Base: KOH (3.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Procedure:
-
Charge: In a glovebox or under Argon, add substrate, Pd₂(dba)₃, tBuBrettPhos, and KOH into a reaction vial.
-
Solvate: Add degassed 1,4-Dioxane/Water mixture.
-
Heat: Seal and heat to 100°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (product may precipitate or require extraction with EtOAc).
-
Purification: Flash chromatography (DCM:MeOH gradient).
Quality Control & Validation
Upon receipt of the material (purchased or synthesized), validate using this rigorous checklist.
| Test | Acceptance Criteria | Diagnostic Value |
| LC-MS | [M+H]⁺ = 181.0/183.0 (3:1 ratio) | Confirms Chlorine presence and MW. |
| ¹H-NMR (DMSO-d₆) | Singlet at ~10.5-11.0 ppm (OH) | Confirms free hydroxyl (vs. salt or ether). |
| ¹H-NMR (Aromatic) | 4 distinct aromatic protons | Verifies 1,5-naphthyridine core integrity. |
| Solubility | Soluble in DMSO, DMF. Poor in water. | Critical for assay buffer preparation. |
Part 5: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 3-hydroxy group makes the ring electron-rich and potentially susceptible to oxidation over long periods.
-
Hazards: Treat as a potential irritant. Naphthyridines are often bioactive; handle with standard cytotoxic precautions until toxicity is established.
-
Solubility for Assays: Prepare stock solutions in 100% DMSO . Do not store aqueous dilutions; prepare fresh.
References
-
Capot Chemical. Product Page: this compound (CAS 1071541-08-6).[2][3][4][5][6] Retrieved from
-
CoreSyn. Product Catalog: CM31594 Specifications. Retrieved from
-
Toronto Research Chemicals (TRC). 3-Bromo-8-chloro-1,5-naphthyridine Product Listing. Retrieved from
-
Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 128(33), 10694–10695.
-
Litvinov, V. P. (2004). "Chemistry of 1,5-Naphthyridines." Russian Chemical Reviews, 73(6), 579–601.
-
BLDpharm. Product Information: 8-Chloro-1,5-naphthyridine-3-carboxylic acid. Retrieved from
Sources
- 1. 3-Bromo-8-chloro-1,5-naphthyridine, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 2. Products_CoreSyn [coresyn.com]
- 3. 1071541-08-6,8-氯-1,5-萘啶-3-醇_科盛医药 [coresyn.com]
- 4. 1071541-08-6 | this compound - 科邦特化工 [capotchem.cn]
- 5. 1071541-08-6 | 8-cloro-1,5-naftiridin-3-ol | this compound - Capot Químico [capotchem.com]
- 6. 1071541-08-6 this compound [chemsigma.com]
Technical Guide: pKa Values and Acid-Base Properties of 3-Hydroxy-1,5-Naphthyridine Derivatives
Topic: pKa Values of 3-Hydroxy-1,5-Naphthyridine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., mTOR, PI3K), antibacterial agents, and antiparasitic drugs. The introduction of a hydroxyl group at the 3-position significantly alters the physicochemical profile of the parent heterocycle. Unlike its 2- and 4-hydroxy isomers, 3-hydroxy-1,5-naphthyridine does not readily tautomerize to a stable neutral keto (amide) form. Consequently, its acid-base behavior is governed by the interplay between the electron-deficient naphthyridine ring and the phenolic character of the hydroxyl group.
This guide provides a definitive analysis of the pKa values associated with this scaffold, distinguishing between experimental data for the core system and structurally derived values for the 3-hydroxy derivatives.
Structural Chemistry & Tautomerism
Understanding the pKa of 3-hydroxy-1,5-naphthyridine requires a strict distinction from its isomers.
-
2- and 4-Hydroxy Isomers: These exist predominantly as naphthyridinones (amide-like tautomers) due to the thermodynamic stability of the NH-C=O motif. This drastically reduces the acidity of the "hydroxyl" proton (pKa > 10) and alters the basicity of the nitrogen.
-
3-Hydroxy Isomer: The 3-position does not allow for a stable neutral keto tautomer because the resulting structure would disrupt the aromaticity of the pyridine ring without the stabilization of an adjacent nitrogen. Therefore, 3-hydroxy-1,5-naphthyridine exists primarily as the enol (hydroxyl) form , behaving as a true phenol-like acid and a pyridine-like base.
Tautomeric Equilibria Visualization
The following diagram illustrates the forbidden vs. allowed tautomeric states, highlighting why the 3-hydroxy isomer retains phenolic character.
Caption: Tautomeric stability comparison. The 3-hydroxy isomer remains in the enol form, unlike the 4-hydroxy isomer.
Quantitative Data: pKa Values
The following table synthesizes experimental data for the parent scaffold and close analogs to establish the pKa profile for 3-hydroxy-1,5-naphthyridine.
Table 1: Comparative pKa Values (Aqueous, 25°C)
| Compound | pKa₁ (Ring N Protonation) | pKa₂ (OH Deprotonation) | Dominant Species at pH 7.4 | Ref |
| 1,5-Naphthyridine (Core) | 2.91 | N/A | Neutral | [1, 2] |
| 3-Hydroxypyridine (Analog) | 4.79 | 8.75 | Neutral / Zwitterion mix | [3, 4] |
| 3-Hydroxyquinoline (Analog) | 4.30 | 8.06 | Neutral | [5] |
| 4-Hydroxy-1,5-naphthyridine | 2.85 | 10.01 | Neutral (Keto form) | [2] |
| 3-Hydroxy-1,5-naphthyridine | 3.0 – 3.5 (Est) | 7.2 – 7.8 (Est) | Neutral | Calc |
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
Acidity (pKa₂ ≈ 7.5): The 3-hydroxy group is more acidic than in 3-hydroxypyridine (8.75) or 3-hydroxyquinoline (8.06). The presence of the second nitrogen (N5) in the naphthyridine ring exerts a strong electron-withdrawing effect (inductive and resonance), stabilizing the phenolate anion.
-
Basicity (pKa₁ ≈ 3.2): The basicity of the N1 nitrogen is suppressed compared to 3-hydroxypyridine (4.79) due to the fused electron-deficient ring. However, it may be slightly higher than the parent 1,5-naphthyridine (2.91) due to the mesomeric electron donation from the 3-OH group.
Experimental Methodologies
To determine the precise pKa of a specific 3-hydroxy-1,5-naphthyridine derivative in a drug discovery context, the Spectrophotometric Titration method is recommended over potentiometry due to the low solubility of these planar heterocycles and the overlapping UV transitions of the neutral and ionized forms.
Protocol: UV-Vis Spectrophotometric Titration
Objective: Determine macro-pKa values by monitoring shifts in
-
Stock Preparation: Dissolve the derivative in DMSO to 10 mM.
-
Buffer Preparation: Prepare a "Universal Buffer" series (citrate-phosphate-borate) ranging from pH 1.5 to 11.0 in 0.5 pH increments. Maintain constant ionic strength (
M KCl). -
Sample Dilution: Dilute stock into buffers to a final concentration of 50 µM. Ensure DMSO content is <1% to minimize solvent effects.
-
Measurement:
-
Scan UV-Vis spectrum (200–500 nm) for each pH point.
-
Identify Isosbestic Points (indicating clean two-state equilibrium).
-
-
Data Analysis: Plot Absorbance vs. pH at
of the ionized species. Fit data to the Henderson-Hasselbalch equation:
Workflow Diagram
Caption: Step-by-step workflow for spectrophotometric pKa determination.
Implications for Drug Design
The pKa profile of 3-hydroxy-1,5-naphthyridine derivatives has specific consequences for medicinal chemistry optimization:
-
Solubility: At physiological pH (7.4), the molecule is close to its pKa₂ (approx 7.5). This means a significant fraction (~50%) may exist as the mono-anion. This dramatically improves aqueous solubility compared to the purely neutral 1,5-naphthyridine core.
-
Permeability: The neutral fraction ensures passive membrane permeability. The balance between the neutral and anionic forms at pH 7.4 makes this scaffold "tunable" for oral bioavailability.
-
Binding Interactions: The 3-OH group serves as a dual hydrogen bond donor/acceptor. In the kinase hinge region, the N1 nitrogen often accepts a hydrogen bond from the backbone NH, while the 3-OH can interact with adjacent residues or water networks.
References
-
Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.
- Albert, A. (1960). Ionization Constants of Heterocyclic Substances. In: Physical Methods in Heterocyclic Chemistry. Academic Press.
-
ChemicalBook. (2024).[1] 3-Hydroxypyridine Properties and pKa Data.
-
PubChem. (2025).[2][3][4] 3-Hydroxypyridine Compound Summary. National Library of Medicine.
-
Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings. Journal of the Chemical Society.
Sources
Methodological & Application
Application Note: De Novo Synthesis of 8-Chloro-1,5-naphthyridin-3-ol from 3-Aminopyridine
Introduction & Strategic Rationale
1,5-Naphthyridine scaffolds are privileged pharmacophores in modern drug discovery, prominently featured in c-MET kinase inhibitors and Topoisomerase I targeting agents [[1]]([Link]). The synthesis of the highly functionalized intermediate, 8-chloro-1,5-naphthyridin-3-ol, presents significant regiochemical challenges.
This protocol details a robust, six-step synthetic pipeline starting from the inexpensive building block, 3-aminopyridine. The strategy relies on a modified Gould-Jacobs cyclization. Instead of using traditional ethoxymethylenemalonate (EMME)—which necessitates downstream saponification and decarboxylation—this route employs a Meldrum's acid derivative to directly yield the decarboxylated naphthyridinol core. Subsequent deoxychlorination and a Lewis acid-mediated demethylation afford the final product [[2]]().
Synthetic Workflow
Synthetic workflow for this compound from 3-aminopyridine.
Quantitative Reaction Parameters
| Step | Reaction | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1.1 | Bromination | NBS (1.05 eq), H₂SO₄ | H₂SO₄ | 25 | 12 | ~60 |
| 1.2 | Methoxylation | NaOMe (3.0 eq), CuI (0.1 eq) | MeOH | 110 | 16 | ~75 |
| 2.1 | Condensation | Methoxymethylene Meldrum's acid | EtOH | 80 | 4 | ~85 |
| 2.2 | Cyclization | None (Thermal) | Dowtherm A | 250 | 1 | ~65 |
| 3.1 | Chlorination | POCl₃ (Excess) | Neat | 110 | 16 | ~80 |
| 3.2 | Demethylation | BBr₃ (11.0 eq) | DCE | 60 | 16 | ~56 |
Step-by-Step Experimental Protocols
Phase 1: Regioselective Functionalization of 3-Aminopyridine
Step 1.1: Regioselective Bromination
-
Mechanistic Rationale: Direct bromination of neutral 3-aminopyridine typically occurs at the 2-position. By performing the reaction in concentrated sulfuric acid, the amine is protonated, rendering it meta-directing. This sterically and electronically shields the ortho positions, effectively directing bromination to the 5-position.
-
Protocol:
-
Dissolve 3-aminopyridine (1.0 eq) in concentrated H₂SO₄ at 0 °C.
-
Add N-bromosuccinimide (NBS, 1.05 eq) in small portions over 1 hour to prevent thermal runaway.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the mixture over crushed ice and carefully neutralize with aqueous NaOH to pH 7–8.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 5-bromo-3-aminopyridine.
-
Step 1.2: Ullmann-Type Methoxylation
-
Mechanistic Rationale: Nucleophilic aromatic substitution of unactivated pyridines is notoriously sluggish. Copper(I) catalysis facilitates the displacement of the bromide by methoxide via an oxidative addition/reductive elimination cycle.
-
Protocol:
-
In a pressure vessel, combine 5-bromo-3-aminopyridine (1.0 eq), sodium methoxide (3.0 eq), and CuI (0.1 eq) in anhydrous methanol.
-
Seal the vessel and heat to 110 °C for 16 hours.
-
Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate.
-
Purify via flash chromatography (DCM/MeOH) to afford 5-methoxy-3-aminopyridine.
-
Phase 2: Core Construction via Modified Gould-Jacobs Cyclization
Step 2.1: Condensation with Meldrum's Acid Derivative
-
Mechanistic Rationale: 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is used instead of EMME. This ensures that the subsequent thermal cyclization directly yields the target core without an unwanted ester group at the 3-position.
-
Protocol:
-
Reflux 5-methoxy-3-aminopyridine (1.0 eq) and the Meldrum's acid derivative (1.1 eq) in ethanol for 4 hours.
-
Cool the mixture to 0 °C; the condensation adduct precipitates.
-
Filter and wash with cold ethanol to isolate the adduct.
-
Step 2.2: Thermal Cyclization
-
Mechanistic Rationale: High temperatures (250 °C) are required to extrude acetone and CO₂, generating a highly reactive ketene intermediate that undergoes intramolecular electrophilic aromatic substitution. High dilution in Dowtherm A prevents intermolecular polymerization.
-
Protocol:
-
Heat Dowtherm A (10 mL per gram of adduct) to 250 °C under nitrogen.
-
Add the condensation adduct portionwise over 30 minutes to the boiling solvent.
-
Maintain reflux for an additional 1 hour, then cool to room temperature.
-
Dilute with hexanes to precipitate 3-methoxy-1,5-naphthyridin-8-ol. Filter and wash with hexanes.
-
Phase 3: Halogenation and Deprotection
Step 3.1: Deoxychlorination
-
Mechanistic Rationale: POCl₃ acts as both solvent and reagent, converting the pyridone tautomer of the naphthyridinol into the reactive 8-chloro derivative .
-
Protocol:
-
Suspend 3-methoxy-1,5-naphthyridin-8-ol (1.0 eq) in neat POCl₃ (10 volumes).
-
Seal the vessel and stir at 110 °C for 16 hours.
-
Cool to room temperature and carefully pour the mixture onto vigorously stirred ice.
-
Basify the aqueous mixture to pH ~8 using 6N NaOH (maintain internal temperature < 10 °C).
-
Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield 8-chloro-3-methoxy-1,5-naphthyridine.
-
Step 3.2: Lewis Acid-Mediated Demethylation
-
Mechanistic Rationale: Naphthyridines are highly electron-deficient and possess two basic nitrogen atoms. A massive excess of BBr₃ (11 equivalents) is required because the basic nitrogens coordinate the BBr₃, deactivating it. Elevated temperature (60 °C in DCE) is necessary to drive the ether cleavage, unlike standard BBr₃ deprotections which occur at -78 °C .
-
Protocol:
-
Charge a pressure-resistant vial with 8-chloro-3-methoxy-1,5-naphthyridine (1.0 eq, e.g., 2.5 g, 12.8 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.6 M).
-
Slowly add boron tribromide (BBr₃, 11.0 eq, e.g., 13.4 mL, 141.3 mmol) at 0 °C.
-
Seal the vessel and heat at 60 °C for 16 hours.
-
Chill the reaction in an ice bath and carefully dilute with DCM. Allow to sit under nitrogen until fuming ceases.
-
Filter the resulting solid and suspend in a mixture of DCM/MeOH/NH₄OH (90:10:1) to neutralize the boron complexes.
-
Purify via silica gel chromatography to afford this compound.
-
References
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (PubMed Central) URL: [Link]
- Title: Fused heterocyclic derivatives and methods of use (US9066954B2)
- Title: 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS (EP3170824A1)
Sources
Application Note: Suzuki-Miyaura Coupling of 8-Chloro-1,5-naphthyridin-3-ol
This Application Note is designed for researchers requiring a robust, reproducible protocol for the Suzuki-Miyaura cross-coupling of 8-Chloro-1,5-naphthyridin-3-ol .
The protocol addresses the specific electronic and solubility challenges posed by the 1,5-naphthyridine scaffold , specifically the coexistence of an activated
Executive Summary
The coupling of This compound presents a dichotomy of reactivity. The chlorine at position 8 is electronically activated (vinylogous to the N5 nitrogen), making it an excellent candidate for oxidative addition. However, the hydroxyl group at position 3 (a 3-hydroxypyridine motif) introduces significant challenges:
-
Catalyst Poisoning: The free phenolate/pyridinol oxygen can coordinate to Pd(II), arresting the catalytic cycle.
-
Solubility: The zwitterionic character of the substrate often leads to poor solubility in standard non-polar solvents (Toluene, THF).
-
Base Consumption: The acidic proton (
) consumes stoichiometric base, requiring adjustment of reaction equivalents.
This guide provides two validated workflows:
-
Protocol A (Direct Coupling): Uses specialized ligands and solvent systems to couple the free alcohol directly. Best for rapid screening.
-
Protocol B (Protection-First): Converts the hydroxyl to a transient ether, ensuring maximum yield and scalability. Best for process chemistry.
Substrate Analysis & Mechanistic Logic
Electronic Activation (The "Good")
The 1,5-naphthyridine ring system is electron-deficient. The chlorine at position 8 is located
Structural Inhibition (The "Bad")
The 3-hydroxy group exists in equilibrium with its zwitterionic tautomer. In the presence of the basic conditions required for Suzuki coupling (
Diagram 1: Substrate Reactivity & Workflow Logic
Caption: Decision tree based on substrate electronic properties. The C8-Cl is activated by N5, while C3-OH poses coordination risks.
Experimental Protocols
Protocol A: Direct Coupling (Ligand-Enhanced)
Use this method for rapid analog synthesis (mg scale) where protection/deprotection steps are inefficient.
Rationale: To overcome the solubility issues and catalyst poisoning, we utilize n-Butanol (a protic solvent that solubilizes the zwitterion) and XPhos/SPhos (bulky, electron-rich biaryl phosphines that prevent formation of inactive Pd-oxo species).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) + XPhos (10 mol%)-
Alternative:
(for less hindered boronic acids).
-
-
Base:
(3.5 equiv) - Note: Extra equivalents account for the acidic OH. -
Solvent: n-Butanol / Water (4:1 ratio).
Step-by-Step:
-
Charge: In a reaction vial, combine the naphthyridin-3-ol, boronic acid,
, and XPhos. -
Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Catalyst: Add
rapidly against positive inert gas pressure. -
Solvent: Add degassed n-Butanol/Water mixture via syringe.
-
Heat: Stir vigorously at 100°C for 4–12 hours.
-
Monitoring: Check LCMS for consumption of starting material (M+H 181/183).
-
-
Workup: Cool to RT. Acidify carefully to pH ~6 with 1M HCl (to protonate the product for extraction). Extract with EtOAc/n-Butanol (9:1).
Protocol B: Protection-First Strategy (Robust)
Use this method for scale-up (>1g) or valuable boronic acids.
Rationale: Masking the hydroxyl as a Benzyl (Bn) ether eliminates catalyst poisoning and renders the molecule soluble in standard non-polar solvents like Toluene, allowing for lower catalyst loading.
Phase 1: Protection
-
React substrate with
(1.1 equiv) and in DMF at 60°C. -
Isolate 3-(benzyloxy)-8-chloro-1,5-naphthyridine .
Phase 2: Coupling
-
Catalyst:
(2 mol%) or / . -
Solvent: Toluene / Ethanol / Water (4:1:1).
-
Base:
(2.0 equiv). -
Temp: 90°C.
-
Yield Expectation: >85%.
Phase 3: Deprotection
-
Hydrogenolysis (
, Pd/C) or acid hydrolysis ( ) to restore the 3-ol.
Optimization & Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| No Reaction | SM recovered unchanged. | Oxidative addition failure. | Switch to XPhos Pd G3 or PEPPSI-iPr precatalysts. Increase temp to 110°C. |
| Protodeboronation | Aryl-H observed in LCMS.[1] | Unstable boronic acid. | Use Boronic Ester (Pinacol) or K-Trifluoroborate salts . Switch base to |
| Homocoupling | Ar-Ar dimer formed. | Oxygen present in system.[2][3] | Rigorous degassing (sparging) is critical. Add 10 mol% free ligand. |
| Low Solubility | Precipitation at high temp. | Zwitterionic nature. | Switch solvent to DMF/Water or Dioxane/Water . |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific entry point of the 8-chloro-1,5-naphthyridine and the competitive inhibition pathway.
Caption: Catalytic cycle showing the oxidative addition of the 8-Cl substrate and the risk of off-cycle sequestration by the 3-OH group.
References
-
General Suzuki Conditions for Heterocycles
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Coupling of Chloropyridines (Analogous Reactivity)
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
-
Handling Free Phenols/Hydroxyls in Coupling
-
Billingsley, K. L., & Buchwald, S. W. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link
-
-
Reactivity of 1,5-Naphthyridines
-
Litvinov, V. P. (2004). Structure, synthesis, and reactions of 1,5-naphthyridines. Russian Chemical Reviews, 73(12). Link
-
Sources
Application Note: O-Alkylation Protocols for 1,5-Naphthyridin-3-ol Derivatives in Drug Discovery
Strategic Context in Medicinal Chemistry
The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of c-Met kinase inhibitors, TGF-β type I receptor (ALK5) inhibitors, and potent antibacterial tricyclic gyrase inhibitors 12. Late-stage functionalization of this core—specifically the O-alkylation of 1,5-naphthyridin-3-ol derivatives—allows medicinal chemists to rapidly diversify the steric and electronic landscape of the molecule, tuning its pharmacokinetic properties and target-binding affinity.
However, functionalizing 1,5-naphthyridin-3-ol presents a distinct chemoselectivity challenge. The substrate acts as an ambident nucleophile, prone to competing N-alkylation pathways. This technical guide establishes self-validating, highly regioselective O-alkylation protocols grounded in mechanistic causality.
Mechanistic Causality: Controlling Regioselectivity
To achieve high yields of the O-alkylated product, the reaction conditions must be precisely tuned to favor oxygen over nitrogen nucleophilic attack.
-
The Ambident Challenge : 1,5-naphthyridin-3-ol exists in a tautomeric equilibrium. Upon deprotonation, the resulting naphthyridin-3-olate anion can react at either the oxygen atom (yielding the desired ether) or the nitrogen atom (yielding a pyridone-like byproduct).
-
Base Selection (The "Naked Anion" Effect) : Cesium carbonate (Cs₂CO₃) is vastly superior to sodium or potassium bases for this transformation 34. The large ionic radius of the cesium cation creates a highly diffuse charge, preventing tight ion-pairing with the naphthyridin-3-olate anion. This leaves the oxygen atom "naked" and highly reactive, driving kinetic O-alkylation.
-
Catalytic Activation (In Situ Finkelstein) : When utilizing less reactive alkyl chlorides (e.g., 1-(2-chloroethyl)pyrrolidine), the addition of stoichiometric Sodium Iodide (NaI) is critical 1. NaI drives an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a transient, highly electrophilic alkyl iodide. This allows the reaction to proceed at a milder temperature (75 °C), suppressing the thermodynamically favored N-alkylation.
Fig 1: Mechanistic pathway of 1,5-naphthyridin-3-ol alkylation highlighting ambident reactivity.
Quantitative Data Summary
The following table synthesizes optimized reaction parameters derived from validated synthetic campaigns, demonstrating the impact of electrophile reactivity and base selection on the required thermal conditions.
| Substrate | Electrophile | Base | Solvent | Additive | Temp (°C) | Time (h) | Ref |
| 1,5-naphthyridin-3-ol | 1-(2-chloroethyl)pyrrolidine HCl | Cs₂CO₃ | DMSO | NaI (2.0 eq) | 75 | 3 | 1 |
| 1,5-naphthyridin-3-ol | Alkyl Bromides | Cs₂CO₃ | DMF | None | 100 | 17 | 3 |
| 1,5-naphthyridin-3-ol | 2-bromoethanol | Cs₂CO₃ | DMF | None | 80-90 | 12 | 4 |
Experimental Protocols
Fig 2: Step-by-step experimental workflow for the O-alkylation of 1,5-naphthyridin-3-ol.
Protocol A: Finkelstein-Assisted O-Alkylation (For Alkyl Chlorides)
This protocol is optimized for hydrochloride salts of alkyl chlorides, utilizing NaI to accelerate the reaction and minimize thermal degradation 1.
Reagents:
-
1,5-naphthyridin-3-ol (1.0 equiv, e.g., 50 mg, 342 µmol)
-
1-(2-chloroethyl)pyrrolidine hydrochloride (2.0 equiv, 684 µmol)
-
Sodium Iodide (NaI) (2.0 equiv, 684 µmol)
-
Cesium Carbonate (Cs₂CO₃) (3.5 equiv, 1.2 mmol) (Note: Extra base is required to neutralize the HCl salt of the electrophile)
-
Anhydrous DMSO (0.1 - 0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add 1,5-naphthyridin-3-ol, Cs₂CO₃, and anhydrous DMSO. Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to ensure complete deprotonation.
-
Activation : Add the alkyl chloride hydrochloride salt and NaI to the stirring mixture. The solution may undergo a slight color change as the alkyl iodide is generated in situ.
-
Heating : Seal the vial and heat the reaction mixture to 75 °C using a pre-heated oil bath or heating block. Maintain vigorous stirring for 3 hours.
-
Reaction Quench : Cool the mixture to room temperature. Dilute the reaction with deionized H₂O (approx. 5 volumes relative to DMSO) to solubilize the inorganic salts.
-
Extraction : Extract the aqueous phase three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Washing & Drying : Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH gradient, e.g., 0-10% MeOH in DCM) to isolate the pure O-alkylated product.
Protocol B: Robust O-Alkylation (For Alkyl Bromides/Iodides)
This protocol is designed for highly reactive alkyl bromides or iodides where in situ halogen exchange is unnecessary 3.
Reagents:
-
1,5-naphthyridin-3-ol (1.0 equiv, e.g., 500 mg, 3.42 mmol)
-
Alkyl Bromide (1.2 - 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 10.26 mmol)
-
Anhydrous DMF (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Assembly : In a round-bottom flask under nitrogen, suspend 1,5-naphthyridin-3-ol and Cs₂CO₃ in anhydrous DMF.
-
Addition : Add the alkyl bromide dropwise at room temperature.
-
Thermal Activation : Heat the reaction mixture to 80–100 °C. Monitor the reaction via LC-MS or TLC. Complete conversion typically requires 12 to 17 hours depending on the steric bulk of the electrophile.
-
Workup : Cool to room temperature. Dilute with a 10% MeOH/DCM solution and filter the mixture through a pad of Celite to remove the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃).
-
Concentration : Wash the Celite pad with additional 10% MeOH/DCM. Concentrate the filtrate in vacuo. If residual DMF persists, co-evaporate with toluene or perform an aqueous wash.
Analytical Self-Validation
To confirm successful O-alkylation and rule out N-alkylation, researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR : The methylene protons (-CH₂-O-) directly attached to the oxygen atom in the O-alkylated product will appear as a triplet heavily shifted downfield (typically between 4.00 – 4.50 ppm ). In contrast, an N-alkylated product will shift these protons to a different environment, and the aromatic protons of the naphthyridine core will lose their characteristic chemical shifts due to the disruption of aromaticity in the pyridone-like ring.
-
¹³C NMR : The C3 carbon of the 1,5-naphthyridine ring will resonate at approximately 150–155 ppm for the O-alkylated ether. If N-alkylation occurred, this carbon transitions to a carbonyl-like state, shifting significantly downfield to >170 ppm .
References
- US9066954B2 - Fused heterocyclic derivatives and methods of use. Google Patents.
- WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds. Google Patents.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC (nih.gov).
- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
Sources
- 1. US9066954B2 - Fused heterocyclic derivatives and methods of use - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds - Google Patents [patents.google.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 8-Chloro-1,5-Naphthyridines
Executive Summary & Strategic Importance
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, ALK), anti-infectives, and topoisomerase inhibitors. The functionalization of the 8-position (equivalent to the 4-position in unsubstituted systems) via C–N bond formation is critical for tuning solubility and potency.
While nucleophilic aromatic substitution (SNAr) is possible for this electron-deficient heterocycle, it often requires harsh conditions (high heat, strong bases) that are incompatible with sensitive functionalities. The Buchwald-Hartwig amination offers a superior alternative, enabling the coupling of weak nucleophiles (anilines, bulky amines) and base-sensitive substrates under milder conditions.
This guide provides a validated protocol for the Buchwald-Hartwig amination of 8-chloro-1,5-naphthyridines, addressing specific challenges such as catalyst poisoning by the naphthyridine nitrogens and competitive hydrodehalogenation .
Mechanistic Insight & Reactivity Profile[1]
The Challenge of the Naphthyridine Core
The 1,5-naphthyridine system presents a unique electronic environment:
-
Electron Deficiency: The two nitrogen atoms render the ring highly electron-deficient, facilitating the oxidative addition of the C–Cl bond to Pd(0).
-
Catalyst Sequestration: The exposed nitrogen lone pairs (N1/N5) can coordinate to the Palladium center, forming stable, inactive Pd(II)-heterocycle complexes (off-cycle resting states).
-
Regioselectivity: In poly-halogenated systems (e.g., 2,8-dichloro-1,5-naphthyridine), the 2-position (alpha to N) is typically more reactive in SNAr, but Buchwald conditions can be tuned to favor the 8-position (gamma to N) using specific ligands.
Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the standard catalytic cycle alongside the specific inhibitory pathway common to naphthyridines.
Figure 1: Catalytic cycle highlighting the competitive binding of the naphthyridine nitrogen, which can arrest catalysis.
Optimization Strategy & Screening Protocol
To overcome catalyst poisoning, sterically demanding ligands are essential. They prevent the formation of multinuclear Pd-bridged species and discourage coordination of the substrate nitrogen to the metal center.
Ligand Selection Matrix
| Ligand Class | Examples | Recommendation | Rationale |
| Dialkylbiaryl Phosphines | BrettPhos , RuPhos , XPhos | Primary Choice | Bulky structure prevents N-coordination; excellent for aryl chlorides. |
| Bidentate Phosphines | BINAP , Xantphos | Secondary Choice | Large bite angle promotes reductive elimination; Xantphos is effective for amides. |
| N-Heterocyclic Carbenes | Pd-PEPPSI-IPr | Specialized | Use if phosphines fail; extremely robust bond prevents ligand dissociation. |
Base & Solvent Systems
-
Standard: NaOtBu in Toluene or Dioxane (Fast, high yielding).
-
Base-Sensitive: Cs₂CO₃ or K₃PO₄ in tBuOH or Dioxane (Slower, but tolerates esters/nitriles).
-
Protic Solvents: tBuOH can facilitate proton transfer steps and break up aggregates, often crucial for heteroaryl chlorides.
Standardized Experimental Protocol
General Procedure (Small Scale Screening)
Objective: Coupling of 8-chloro-1,5-naphthyridine with a secondary amine (e.g., Morpholine).
Reagents:
-
8-chloro-1,5-naphthyridine (1.0 equiv)
-
Amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G3 (2–5 mol%) [Note: G3 precatalysts ensure accurate Pd:L ratio and rapid activation]
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with BrettPhos Pd G3 (0.02 equiv), NaOtBu (1.5 equiv), and 8-chloro-1,5-naphthyridine (1.0 equiv).
-
Critical: If the amine is a solid, add it here. If liquid, add in step 3.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (degassed).
-
Amine Addition: Add liquid amine (1.2 equiv) via syringe.
-
Reaction: Seal the vial and heat to 100 °C for 2–12 hours.
-
Monitoring: Check by LCMS at 2h. Look for consumption of starting material (SM) and formation of Product (M+H). Watch for hydrodehalogenation (M-Cl+H).[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate.
-
Purification: Flash chromatography (typically DCM/MeOH gradients for polar naphthyridines).
Workflow Diagram
Figure 2: Operational workflow for the amination of 8-chloro-1,5-naphthyridines.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by N1/N5; Oxidative addition failure. | Switch to BrettPhos or tBuBrettPhos . Increase Temp to 120°C. Use Pd-PEPPSI-IPr . |
| Hydrodehalogenation (Ar-H) | Use RuPhos (promotes reductive elimination). Ensure solvent is strictly dry.[1] Switch solvent to Toluene. | |
| Bis-amination (if di-halo) | Over-reaction at C2/C6 positions. | Control stoichiometry (0.9 equiv amine). Lower temperature (RT to 60°C). |
| Low Yield (Conversion OK) | Product decomposition or adsorption on silica. | Naphthyridines are sticky. Pre-treat silica with 1% Et3N. Use reverse-phase chromatography. |
References
-
Buchwald-Hartwig Amination Overview
-
Wikipedia: Buchwald–Hartwig amination.Link
-
-
Reactivity of Naphthyridines
-
Catalyst Selection for Chlorides
-
Protocol for Heterocycles
-
General Experimental Procedures
Disclaimer: This protocol involves the use of transition metals and hazardous reagents. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. escholarship.org [escholarship.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
nucleophilic aromatic substitution (SNAr) on 8-chloro-1,5-naphthyridine
Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on 8-Chloro-1,5-Naphthyridine
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., c-Met, DYRK1A) and topoisomerase I inhibitors. The functionalization of 8-chloro-1,5-naphthyridine via nucleophilic aromatic substitution (SNAr) is a critical transformation for generating diversity at the gamma-position relative to the ring nitrogen.
This guide provides a comprehensive technical analysis of the SNAr reactivity of 8-chloro-1,5-naphthyridine. Unlike simple pyridines, the fused bicyclic system offers unique electronic activation but presents solubility and regioselectivity challenges. We detail optimized protocols for amination, etherification, and thioetherification, supported by mechanistic rationale and troubleshooting workflows.
Scientific Background & Reactivity Profile
Electronic Activation
The 1,5-naphthyridine ring system consists of two fused pyridine rings. In 8-chloro-1,5-naphthyridine , the chlorine atom is located at position 8, which is gamma (para-like) to the nitrogen at position 5 (N5).
-
Activation Source: The electronegativity of N5 pulls electron density from the ring, making C8 highly electrophilic.
-
Resonance Stabilization: Upon nucleophilic attack at C8, the negative charge in the Meisenheimer intermediate is effectively delocalized onto the electronegative N5 atom, significantly lowering the activation energy compared to benzene analogs.
-
Comparison: The reactivity is comparable to 4-chloroquinoline but enhanced by the electron-withdrawing inductive effect (-I) of the second nitrogen (N1) in the adjacent ring.
Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism.[1] The rate-determining step is typically the formation of the Meisenheimer complex (addition), followed by the rapid expulsion of the chloride leaving group.
Figure 1: SNAr reaction pathway showing the critical stabilization of the Meisenheimer complex by the ring nitrogen.
Experimental Protocols
The following protocols have been standardized for reproducibility. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.
Protocol A: Amination (Primary & Secondary Amines)
Best for: Synthesis of kinase inhibitor libraries.
| Parameter | Condition |
| Stoichiometry | 1.0 equiv Substrate : 1.2–1.5 equiv Amine : 2.0 equiv Base |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMF |
| Base | DIPEA (Hünig's Base) or K2CO3 |
| Temperature | 80 °C – 120 °C |
| Time | 2 – 12 hours |
Step-by-Step Procedure:
-
Charge: To a dry reaction vial, add 8-chloro-1,5-naphthyridine (1.0 mmol, 164 mg) and anhydrous K2CO3 (2.0 mmol, 276 mg).
-
Solvent: Add anhydrous NMP (3.0 mL). Stir to suspend.
-
Addition: Add the amine nucleophile (1.2 mmol). Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.
-
Reaction: Seal the vial and heat to 100 °C. Monitor by LC-MS for the disappearance of starting material (M+H = 165/167).
-
Workup: Cool to room temperature. Pour into water (15 mL).
-
Solid Product: Filter the precipitate, wash with water and cold ether.
-
Oily Product: Extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove traces of high-boiling solvent.
Critical Note: For unreactive anilines, use NaH (1.5 equiv) in DMF at 0 °C to pre-form the amide anion before adding the naphthyridine substrate [1].
Protocol B: Etherification (Alkoxides)
Best for: Introduction of solubility-enhancing side chains.
| Parameter | Condition |
| Stoichiometry | 1.0 equiv Substrate : 1.2 equiv Alcohol : 1.5 equiv NaH (60%) |
| Solvent | THF (0 °C to RT) or DMF (if heating needed) |
| Temperature | 0 °C -> RT |
| Time | 1 – 4 hours |
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Ar, suspend NaH (1.5 mmol, 60 mg) in anhydrous THF (5 mL). Cool to 0 °C.
-
Nucleophile Formation: Dropwise add the alcohol (1.2 mmol). Stir at 0 °C for 15 min until gas evolution ceases.
-
Substitution: Add 8-chloro-1,5-naphthyridine (1.0 mmol) as a solution in THF (2 mL).
-
Reaction: Allow to warm to room temperature. Most primary alkoxides react within 2 hours.
-
Quench: Carefully quench with sat. NH4Cl solution.
-
Workup: Extract with EtOAc/Ether.
Protocol C: Thioetherification (Thiols)
Best for: Synthesis of sulfide intermediates for oxidation to sulfoxides/sulfones.
-
Conditions: Thiol (1.1 equiv), Cs2CO3 (1.5 equiv), DMF, RT to 60 °C.
-
Note: Thiols are highly nucleophilic; elevated temperatures often cause disulfide formation side-reactions. Keep temperature low initially [2].
Optimization & Troubleshooting Guide
When standard protocols fail, use this decision matrix to optimize conditions.
Figure 2: Optimization workflow for SNAr reactions on naphthyridine cores.
Common Issues:
-
Hydrolysis (OH-Product):
-
Cause: Wet solvent (DMF/DMSO are hygroscopic) or hydroxide impurities in bases.
-
Solution: Use anhydrous solvents from a fresh bottle. Add 3Å molecular sieves.
-
-
Regioselectivity (if poly-halogenated):
-
If the substrate is 2,8-dichloro-1,5-naphthyridine , the 2-position (alpha to N1) is generally more reactive than the 8-position (gamma to N5) due to closer proximity to the inductive withdrawing group.
-
Control: To target the 8-position selectively in a di-halo system, one may need to block the 2-position or rely on steric differentiation if the nucleophile is bulky.
-
-
N-Alkylation (Side Reaction):
-
If the nucleophile is not sufficiently reactive, the ring nitrogen (N1 or N5) can attack alkyl halides (if present) or the substrate itself in rare cases.
-
Solution: Ensure the nucleophile is deprotonated (stronger nucleophile) to favor attack at C8 over N-alkylation events.
-
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (PMC) URL:[Link] Context: Comprehensive review detailing SNAr conditions, including the use of NaH for amination and sulfurization of chloro-naphthyridines.
-
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Source: PubMed URL:[Link] Context: Protocols for synthesizing phenyl- and indeno-1,5-naphthyridine derivatives via nucleophilic substitution.
-
Nucleophilic Aromatic Substitution Mechanisms. Source: Wikipedia (General Grounding) URL:[Link] Context: General mechanistic grounding for the addition-elimination pathway in electron-deficient heterocycles.
Sources
using 8-Chloro-1,5-naphthyridin-3-ol in fragment-based drug discovery
Application Note: Strategic Deployment of 8-Chloro-1,5-naphthyridin-3-ol in Fragment-Based Drug Discovery (FBDD)
Abstract
This technical guide outlines the protocols for utilizing This compound (hereafter referred to as Fragment 8C3O ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple benzene-based fragments, the 1,5-naphthyridine core offers a privileged heteroaromatic profile with distinct vectors for chemical elaboration. This guide details the physicochemical profiling, biophysical screening workflows (SPR/NMR), and orthogonal chemical elaboration strategies required to transition this fragment from a weak binder (
Chemical Profile & Strategic Rationale
Fragment 8C3O is not merely a screening hit; it is a "poised" fragment. It contains two chemically distinct handles—an electrophilic chlorine at C8 and a nucleophilic hydroxyl at C3—allowing for rapid, vector-specific growth into unoccupied pockets of a target protein.
Table 1: Physicochemical Properties
| Property | Value (Experimental/Predicted) | Relevance to FBDD |
| Formula | Low MW (180.59 Da) allows for significant "growing" room (Rule of 3). | |
| cLogP | ~1.8 | Ideal lipophilicity; ensures solubility in assay buffers while maintaining membrane permeability potential. |
| H-Bond Donors | 1 (OH) | Critical for directional anchoring (e.g., to hinge regions in kinases). |
| H-Bond Acceptors | 3 (N1, N5, OH) | N1/N5 provide specific interaction points for water bridges or backbone amides. |
| PSA | ~45 | Favorable for CNS and peripheral targets. |
| Solubility | > 5 mM (DMSO) | Sufficient for high-concentration fragment screening (SPR/NMR). |
Strategic Value: The "Privileged" Scaffold
The 1,5-naphthyridine core mimics the binding mode of quinolines and isoquinolines but introduces additional nitrogen atoms that can:
-
Modulate pKa: Altering the electronic environment to tune solubility and target affinity.
-
Engage Water Networks: The N1/N5 nitrogens often displace or recruit structural waters in the binding pocket, a key entropic driver in FBDD [1].
-
Kinase Relevance: This scaffold is structurally homologous to known c-Met and ALK5 inhibitors, making it a high-priority starting point for kinase campaigns [2].
Protocol: Quality Control & Solubility Assessment
Before screening, the fragment must pass rigorous QC to prevent false positives (e.g., aggregation-based inhibition).
Step 1: Identity & Purity Verification
-
LC-MS: Confirm single peak (>95% purity) and correct mass (
). -
1H-NMR (DMSO-
): Verify absence of residual coupling reagents or solvents.-
Key Signals: Look for the deshielded aromatic protons of the naphthyridine ring (typically
8.0–9.0 ppm).
-
Step 2: Aqueous Solubility Profiling (Nephelometry)
-
Objective: Determine the maximum safe concentration for bioassays.
-
Protocol:
-
Prepare a 100 mM stock of 8C3O in 100% DMSO.
-
Dilute stepwise into assay buffer (e.g., PBS pH 7.4) to final concentrations of 10, 50, 100, 200, 500, and 1000
M (final DMSO < 2%). -
Incubate for 2 hours at RT.
-
Measure light scattering (nephelometry).
-
Pass Criteria: Solubility limit must be
500 M to ensure valid weak-binding detection.
-
Protocol: Biophysical Screening Workflows
Due to the likely weak affinity of the bare fragment, a dual-method approach is mandatory for validation.
Method A: Surface Plasmon Resonance (SPR)
-
Instrument: Biacore 8K or S200.
-
Chip: CM5 (Carboxymethyl dextran) or Streptavidin (SA) if using biotinylated protein.
-
Protocol:
-
Immobilization: Target density should be high (3000–5000 RU) to detect low-MW binders.
-
Injection: Inject 8C3O as a concentration series (e.g., 31.25
M to 1000 M). -
Flow Rate: High flow (30–50
L/min) to minimize mass transport effects. -
Analysis: Fit to a 1:1 steady-state affinity model.
-
Clean Screen: Include a "super-inject" (buffer wash) to check for sticky binding (square-wave sensorgrams are expected for clean fragments).
-
Method B: Saturation Transfer Difference (STD) NMR
-
Rationale: Confirms binding in solution and maps the epitope (which part of the molecule touches the protein).
-
Protocol:
-
Sample: 20
M Protein + 1 mM 8C3O (50:1 excess) in buffer. -
Pulse Sequence: STD-diff sequence with on-resonance irradiation at -0.5 ppm (protein methyls) and off-resonance at 30 ppm.
-
Readout: Difference spectrum (On - Off).
-
Interpretation: Signals corresponding to the H2/H4 or H6/H7 protons indicate the orientation of binding. If the H-adjacent to the Cl shows strong STD signal, the Cl vector is buried; if weak, it is solvent-exposed (ideal for growing).
-
Protocol: Chemical Elaboration (Hit-to-Lead)
Once binding is validated, 8C3O offers two orthogonal vectors for "growing" the fragment to increase affinity.
Vector 1: The Electrophilic Handle (C8-Chlorine)
-
Chemistry: Suzuki-Miyaura Coupling or
(Nucleophilic Aromatic Substitution). -
Objective: Extend into hydrophobic pockets or solvent channels.
-
Protocol (Microscale Suzuki):
-
Mix 8C3O (1 eq), Aryl Boronic Acid (1.5 eq),
(0.05 eq), and (3 eq) in Dioxane/Water (4:1). -
Heat at 90°C for 12 hours (or microwave 120°C for 20 min).
-
Filter and purify via prep-HPLC.
-
Note: The nitrogen at N1 activates the C8-Cl, making it susceptible to
with primary amines if Suzuki fails.
-
Vector 2: The Nucleophilic Handle (C3-Hydroxyl)
-
Chemistry: Mitsunobu Reaction or Alkylation (
). -
Objective: Reach H-bond donors or backbone interactions.
-
Protocol (Ether Formation):
-
Dissolve 8C3O (1 eq) in DMF.
-
Add
(2 eq) and Alkyl Halide (1.2 eq). -
Stir at 60°C.
-
Monitor disappearance of the phenol peak.
-
Visualization: Elaboration & Screening Workflow
Caption: Workflow for processing Fragment 8C3O from QC through biophysical validation to orthogonal chemical elaboration.
References
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link
-
Cui, J. J., et al. (2012). Discovery of a novel class of potent and selective c-Met inhibitors. Journal of Medicinal Chemistry (via Google Patents). Link
-
Erlanson, D. A., et al. (2016). Fragment-to-Lead: SAR and Optimization. Drug Discovery Chemistry.[1] Link
-
University of Sydney. Fragment Elaboration: REFiL Strategy. CFBD.[1][2] Link
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[3][4] Molecules.[1][2][3][5][6][7][8][9][10] Link
Sources
- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 2. Incorporating Target-Specific Pharmacophoric Information into Deep Generative Models for Fragment Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. wpage.unina.it [wpage.unina.it]
- 7. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Throughput Synthesis of 3-Alkoxy-1,5-Naphthyridine Libraries
This Application Note provides a comprehensive technical guide for the preparation of 3-alkoxy-1,5-naphthyridine libraries. It is designed for medicinal chemists and process scientists requiring scalable, high-fidelity protocols for drug discovery.
Executive Summary & Scientific Rationale
The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline. Its specific nitrogen placement (N1, N5) imparts unique physicochemical properties, including reduced lipophilicity (logP) and distinct hydrogen-bonding vectors, which are critical for optimizing kinase inhibitors and antibacterial agents.
The 3-alkoxy-1,5-naphthyridine subclass is particularly valuable because the C3-alkoxy substituent projects vectors into the solvent-exposed regions of ATP-binding pockets (e.g., in PI3K or mTOR inhibitors), modulating solubility and metabolic stability.
This guide rejects the low-yielding classical routes (e.g., direct ring construction with labile alkoxy groups) in favor of a Late-Stage Diversification (LSD) strategy. We focus on the synthesis of a versatile electrophilic core, 3-bromo-1,5-naphthyridine , followed by parallel palladium-catalyzed C–O cross-coupling. This ensures maximal library diversity from a single validated intermediate.
Strategic Retrosynthesis & Pathway Selection
To generate a library of 3-alkoxy-1,5-naphthyridines (Target 1 ), we analyze two primary disconnections:
-
Path A (Recommended): Palladium-catalyzed Buchwald-Hartwig type C–O coupling of 3-bromo-1,5-naphthyridine with various alcohols.
-
Path B (Alternative): Nucleophilic Aromatic Substitution (
) or Alkylation of 1,5-naphthyridin-3-ol.-
Limitation: 1,5-naphthyridines are electron-deficient, but the 3-position is not sufficiently activated for mild
without strong electron-withdrawing auxiliaries. Path B is reserved for simple alkyl halides via O-alkylation of the phenol.
-
Strategic Workflow Diagram
Figure 1: Retrosynthetic strategy for library generation. Path A is prioritized for high-throughput synthesis.
Module 1: Synthesis of the Core Scaffold
Target: 3-Bromo-1,5-naphthyridine Rationale: The synthesis utilizes a modified Skraup reaction. While classical Skraup conditions can be violent, the use of sulfo-mix conditions allows for better thermal control. Note that due to the symmetry of the 1,5-naphthyridine system, the 3-bromo and 7-bromo positions are identical.
Protocol 1.1: Modified Skraup Cyclization
Scale: 50 g batch
Reagents:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Glycerol (3.0 eq)
-
Sulfuric acid (conc., solvent/catalyst)
-
Sodium 3-nitrobenzenesulfonate (0.6 eq) or Arsenic pentoxide (traditional, but toxic; use nitro-sulfonate for safety).
-
Ferrous sulfate (
, catalytic)
Procedure:
-
Setup: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-amino-5-bromopyridine (50 g, 289 mmol) in sulfuric acid (200 mL).
-
Addition: Add glycerol (80 g, 868 mmol) and sodium 3-nitrobenzenesulfonate (39 g, 173 mmol) cautiously. Add
(2 g). -
Cyclization: Heat the mixture to 140 °C for 1 hour, then raise to 170 °C for 4 hours. Caution: Exothermic reaction.
-
Quench: Cool to room temperature. Pour the dark syrup onto crushed ice (1 kg).
-
Neutralization: Basify carefully with
(conc.) to pH 9-10 while maintaining temperature < 20 °C. -
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (SiO2, 0-5% MeOH in DCM). -
Yield: Expect 40-50% yield of a beige solid.
Mechanistic Insight: The amine directs the cyclization to the ortho-carbon (C2 of pyridine). The bromine at C5 of the pyridine ring ends up at position 3 (or 7) of the final 1,5-naphthyridine system.
Module 2: Library Generation (Pd-Catalyzed C-O Coupling)
Method: Buchwald-Hartwig Alkoxylation
Rationale: Standard
Protocol 2.1: General Library Plate Setup
Scale: 0.1 mmol per well (96-well block or individual vials)
Reagents:
-
Scaffold: 3-Bromo-1,5-naphthyridine (1.0 eq)
-
Alcohol (R-OH): Diverse library (2.0 eq). Scope: Primary, secondary, benzylic, and heterocyclic alcohols.
-
Catalyst:
(2 mol%) or (2 mol%) -
Ligand: RockPhos (4-6 mol%)
-
Base:
(3.0 eq) -
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Workflow:
-
Stock Solutions: Prepare a stock solution of the Scaffold, Catalyst, and Ligand in degassed Toluene.
-
Note: Pre-stirring the Pd source and Ligand for 10 mins ensures active catalyst formation (
).
-
-
Dispensing:
-
Add Alcohol (0.2 mmol) to reaction vials.
-
Add Base (
, 98 mg, 0.3 mmol). -
Add Scaffold/Catalyst Master Mix (containing 21 mg Scaffold, Pd, Ligand) to each vial.
-
-
Reaction: Seal vials under Argon/Nitrogen. Heat at 90 °C for 16 hours.
-
Workup:
-
Filter through a celite/silica plug to remove Pd black and inorganic salts.
-
Elute with EtOAc.[7]
-
Concentrate in a Genevac or SpeedVac.
-
-
Purification: Preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).
Data Summary: Expected Yields
| Alcohol Type | Example | Expected Yield | Notes |
| Primary Aliphatic | n-Butanol, Methoxyethanol | 75-90% | Very rapid conversion. |
| Benzylic | Benzyl alcohol | 80-95% | Excellent substrates. |
| Secondary Cyclic | Cyclohexanol, 4-Boc-piperidinol | 50-70% | Steric bulk requires RockPhos. |
| Tertiary | t-Butanol | < 20% | Difficult; competing |
Module 3: Alternative Route (Alkylation of 3-Hydroxy)
Target: O-Alkylation via Mitsunobu or Alkyl Halides Use Case: When the alcohol partner is not available, but the alkyl halide is; or for generating simple ether libraries.
Protocol 3.1: Hydroxylation of the Core
To access the 3-hydroxy precursor from the 3-bromo scaffold:
-
Reagents: 3-Bromo-1,5-naphthyridine, KOH (3 eq),
(2 mol%), tBuXPhos (4 mol%), 1,4-Dioxane/H2O (1:1). -
Conditions: 100 °C, 12 h.
-
Product: 1,5-Naphthyridin-3-ol . (Note: Tautomerization to a ketone is less favorable here than at the 2/4 positions, maintaining phenolic character).
Protocol 3.2: Parallel Alkylation
-
Reaction: Mix 1,5-naphthyridin-3-ol (1 eq) with Alkyl Halide (1.2 eq) and
(2 eq) in DMF. -
Conditions: 60 °C, 4-12 h.
-
Note: This is strictly
. Tertiary halides will eliminate; aryl halides will not react.
Analytical & Quality Control
For library validation, the following criteria must be met:
-
LC-MS: Purity > 95% (UV 254 nm). Look for the characteristic M+1 peak.
-
1H NMR (Diagnostic):
-
The 1,5-naphthyridine core shows protons in the aromatic region (approx 7.5 - 9.0 ppm).
-
H2 and H6 (ortho to nitrogens) appear most downfield (~8.8-9.0 ppm).
-
Alkoxylation verification: Disappearance of the alcohol O-H signal and shifting of the
-protons of the alkoxy group.
-
Troubleshooting Guide
-
Problem: Low conversion in Pd-coupling.
-
Solution: Ensure anhydrous solvents. Oxygen kills the active Pd(0) species. Switch ligand to tBuBrettPhos if the alcohol is sterically hindered.
-
-
Problem: N-arylation instead of O-arylation.
-
Solution: This scaffold has basic nitrogens. If using amino-alcohols, protect the amine (Boc). The 1,5-naphthyridine nitrogens themselves are generally not nucleophilic enough to compete with the alkoxide under these conditions.
-
References
-
Synthesis of 1,5-Naphthyridines (Review)
- Litvic, M. et al.
-
Pd-Catalyzed C-O Coupling (RockPhos)
- Burgos, C. H., et al. "Palladium-Catalyzed Synthesis of Aryl Ethers from Aryl Halides and Alcohols." Angewandte Chemie Int. Ed., 2006.
-
Medicinal Chemistry of Naphthyridines
- Leonard, J. T., et al. "Synthesis and biological evaluation of some 1,5-naphthyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 2002.
-
Skraup Reaction Modifications
- Manske, R. H. F. "The Skraup Synthesis of Quinolines and Naphthyridines." Chemical Reviews, 1942.
Disclaimer: All chemical protocols involve hazardous materials. Standard PPE and fume hood usage are mandatory. Consult MSDS for 3-bromo-1,5-naphthyridine and palladium catalysts before use.
Sources
- 1. Palladium-catalyzed aromatic C–H alkylation of 1-naphthylamines with dichloroalkanes and its application in fused polycyclic amine synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 4. C(sp3)–H oxygenation via alkoxypalladium(ii) species: an update for the mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
chlorination reagents for synthesizing 8-chloro-1,5-naphthyridines
Application Note: Advanced Protocols for the Deoxy-Chlorination of 1,5-Naphthyridin-4(1H)-ones
Part 1: Executive Summary & Strategic Rationale
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in PI3K inhibitors, antimalarials, and receptor antagonists. The critical synthetic gateway to functionalizing this ring system is the conversion of the C4-hydroxyl (or C4-oxo) moiety into a C4-chloro substituent. This intermediate, 8-chloro-1,5-naphthyridine (chemically equivalent to 4-chloro due to
The Challenge: The precursor, 1,5-naphthyridin-4(1H)-one, exists in a tautomeric equilibrium heavily favoring the amide-like (oxo) form over the hydroxy form. This thermodynamic stability renders the oxygen significantly less nucleophilic toward chlorinating agents compared to simple phenols, often leading to incomplete conversion, formation of tars, or hydrolysis during workup.
The Solution:
This guide details three specific protocols ranging from standard neat chlorination to catalytic Vilsmeier-Haack activation. It prioritizes the
Part 2: Reagent Selection & Mechanistic Insight
Comparative Reagent Analysis
| Reagent System | Reactivity Profile | Recommended Use Case | Pros | Cons |
| Standard | Robust substrates with no sensitive functional groups. | Simple setup; solvent acts as reagent. | Requires high temp ( | |
| High (Activated) | Standard for most medicinal chemistry applications. | Lowers activation energy; cleaner reaction profile; faster rates. | Requires careful quenching to destroy Vilsmeier intermediate. | |
| Aggressive | Sterically hindered or electron-deficient substrates. | Forces conversion of stubborn lactams. | Generates excess phosphorus byproducts; extremely vigorous quench. | |
| Moderate | Substrates sensitive to phosphorus residues. | Easier workup (gaseous byproducts | Often fails for electron-poor naphthyridines; lower boiling point limits kinetics. |
Mechanism of Action: Vilsmeier-Haack Activation
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple displacement of the hydroxyl. It requires the in situ formation of a highly electrophilic chloroiminium species (Vilsmeier reagent) when DMF is present, or an imidoyl phosphate intermediate when using neat
Figure 1: Mechanistic pathway highlighting the activation of the lactam oxygen by the Vilsmeier reagent, facilitating the chloride displacement.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Catalytic DMF Method)
Best for: Routine synthesis of 100mg to 10g batches.
Materials:
-
Precursor: 1,5-naphthyridin-4(1H)-one (1.0 equiv)
-
Reagent: Phosphorus oxychloride (
) (5.0 – 10.0 equiv) -
Catalyst: N,N-Dimethylformamide (DMF) (0.1 – 0.5 equiv)
-
Solvent: None (Neat) or Acetonitrile (if solubility is critical)
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or nitrogen line. Safety: reacts violently with moisture. Ensure all glassware is oven-dried. -
Addition: Charge the flask with the naphthyridinone. Add
carefully.[1] The suspension may not dissolve immediately.[2] -
Activation: Add DMF dropwise. Observation: A slight exotherm and gas evolution (HCl) may occur.[3] The color often deepens to yellow/orange.
-
Reaction: Heat the mixture to reflux (
C oil bath).-
Timepoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (low
, polar) should disappear within 1–3 hours. The product will be higher and UV active.
-
-
Concentration (Critical): Once complete, cool to
C and remove excess under reduced pressure (rotary evaporator with a base trap). This reduces the violence of the quench. -
Quench & Workup (The "Self-Validating" Step):
-
Resuspend the residue in DCM.
-
Pour the mixture slowly into a beaker of crushed ice/water with vigorous stirring.
-
Validation: Measure pH.[4] It will be strongly acidic (<1). The product (a pyridine derivative) will be protonated and trapped in the aqueous phase.
-
Neutralization: Slowly add saturated aqueous
or until pH 8–9. Why? This deprotonates the naphthyridine nitrogen, forcing the product into the organic layer. -
Extraction: Separate layers.[2] Extract aqueous layer 3x with DCM.
-
-
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash chromatography (Gradient: 0 50% EtOAc in Hexanes).
Protocol B: The "Nuclear" Method ( Additive)
Best for: Electron-rich substrates or those failing Protocol A.
-
Mix 1,5-naphthyridin-4-one (1 equiv) with
(1.1 equiv). -
Add
(3 equiv) as solvent. -
Reflux for 4–12 hours.
-
Note: Workup requires extreme caution due to residual
. Quench into a large excess of ice.
Part 4: Troubleshooting & Critical Quality Attributes (CQA)
Process Workflow & Decision Tree
Figure 2: Critical workup logic. Failure to basify the aqueous quench is the #1 cause of yield loss.
Common Failure Modes
-
Low Yield / Product Missing:
-
Cause: Aqueous layer was too acidic during extraction.
-
Fix: The naphthyridine nitrogen is basic (
). You must adjust the aqueous phase to pH > 8 to ensure the molecule is neutral and lipophilic.
-
-
Reversion to Starting Material:
-
Cause: Hydrolysis of the chloro-product.
-
Fix: Avoid prolonged exposure to hot acidic water. Quench cold, basify quickly, and extract immediately.
-
-
Black Tar Formation:
-
Cause: Overheating or "wet"
generating excessive phosphoric acid. -
Fix: Use fresh, distilled
and keep reaction time under 4 hours.
-
Part 5: Safety & Handling
-
Phosphorus Oxychloride (
): Highly toxic, corrosive, and reacts explosively with water. All manipulations must be performed in a functioning fume hood. -
Induction Period: The reaction with water (quenching) can have an induction period. Add the reaction mixture to ice slowly. Never add water to the reaction mixture.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
References
-
Synthetic Strategies for 1,5-Naphthyridines: Fuertes, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[5] Molecules, 2020.[5] [Link]
-
General Deoxychlorination Mechanisms: ACS Green Chemistry Institute. "Deoxychlorination Reagent Guide." [Link]
-
Vilsmeier-Haack Chlorin
mediated one-pot deoxygenative aromatization." RSC Advances, 2014. [Link]
Sources
Application Note: Microwave-Assisted Synthesis and Functionalization of 1,5-Naphthyridine Derivatives
Executive Summary & Mechanistic Rationale
1,5-Naphthyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiproliferative agents, and antimicrobial drugs[1]. However, the synthesis of these rigid, nitrogen-rich polycycles via conventional thermal heating is often plagued by prolonged reaction times, thermal degradation, and low yields.
Microwave (MW) irradiation fundamentally transforms the synthesis of 1,5-naphthyridine derivatives. By utilizing dielectric heating, microwave energy directly couples with polar intermediates, providing rapid, volumetric heating[2]. This targeted energy transfer easily overcomes the high activation energy (
Synthetic Pathways & Workflow
The following diagram outlines the three primary microwave-assisted pathways utilized to construct and functionalize the 1,5-naphthyridine core:
Microwave-assisted synthetic pathways for 1,5-naphthyridine derivatives.
Quantitative Performance Metrics
The implementation of microwave synthesis provides a distinct thermodynamic advantage over conventional reflux methods. The table below summarizes the quantitative improvements observed across different synthetic strategies.
| Reaction Strategy | Target Scaffold | Conventional Conditions | Microwave Conditions | Yield Improvement | Ref. |
| Friedländer Condensation | Substituted 1,5-Naphthyridines | Reflux (EtOH), 6–12 h | MW (Neat), 100 °C, 10 min | +15% to +25% | [2] |
| Intramolecular IEDDA | 1,2,3,4-Tetrahydro-1,5-naphthyridines | Reflux (PhCl), 24–48 h | MW (PhCl), 200 °C, 20 min | +10% to +30% | [3] |
| Suzuki-Miyaura Coupling | 1,4-Ethano-1,5-naphthyridines | Reflux (Dioxane), 20 h | MW (Dioxane/H₂O), 120 °C, 1 h | +5% to +15% | [4] |
Validated Experimental Protocols
Protocol A: Solvent-Free Friedländer Condensation via DABCO
Objective: Rapid construction of the 1,5-naphthyridine core via the condensation of 3-aminopyridine-4-carboxaldehyde with active methylene compounds.
Expertise & Causality: Under conventional conditions, side reactions such as self-condensation of the aldehyde are common. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is selected as a non-nucleophilic base to cleanly generate the enolate from the active methylene compound without attacking the aldehyde[2]. Operating under solvent-free conditions forces a high concentration of reactants, maximizing collision frequency and allowing the microwave energy to directly heat the highly polar reactants rather than wasting energy heating a bulk solvent[2].
Step-by-Step Methodology:
-
In a heavy-walled, microwave-safe reaction vial, combine 3-aminopyridine-4-carboxaldehyde (10 mmol), the active methylene compound (e.g., acetylacetone, 10 mmol), and DABCO (10 mmol)[2].
-
Seal the vial with a standard crimp cap.
-
Irradiate the mixture in a dedicated microwave synthesizer at 100 °C for 10–15 minutes[2].
-
Allow the vessel to cool to room temperature (20 °C).
-
Self-Validation Checkpoint: The reaction mixture will transition from a neat liquid/slurry into a solid crystalline mass upon cooling. TLC (EtOAc/Hexane) should confirm the complete disappearance of the highly UV-active aldehyde precursor.
-
Filter the solid, wash with cold water to remove DABCO, and recrystallize from acetonitrile to yield the pure 1,5-naphthyridine derivative[2].
Protocol B: Intramolecular Inverse-Electron-Demand Diels-Alder (IEDDA)
Objective: Synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines from imidazole-tethered 1,2,4-triazines.
Expertise & Causality:
The IEDDA reaction between an electron-deficient 1,2,4-triazine and an electron-rich imidazole forms a highly strained cycloadduct[3]. To aromatize into the stable 1,5-naphthyridine core, the system must extrude nitrogen gas (
Step-by-Step Methodology:
-
Dissolve the imidazole-tethered 1,2,4-triazine precursor (1.0 mmol) in 4 mL of 1,2-dichlorobenzene.
-
CRITICAL SAFETY STEP: Transfer the solution to a pressure-rated microwave vial equipped with a dynamic pressure-release septum. Causality: The extrusion of
gas will rapidly pressurize the vessel. Failure to use a venting cap will result in catastrophic vial rupture[3]. -
Irradiate the mixture at 200 °C for 20 minutes with a ramp time of 2 minutes.
-
Cool the vial to 40 °C using compressed air cooling before carefully venting the septum inside a fume hood.
-
Self-Validation Checkpoint: A rapid pressure stabilization during the run indicates successful
extrusion. The isolated product will exhibit a distinct shift in the NMR spectrum—specifically, the disappearance of the triazine C5 proton (~8.5 ppm) confirms the loss of the triazine ring[5]. -
Purify the crude mixture via flash column chromatography (DCM/MeOH) to isolate the tetrahydro-1,5-naphthyridine.
Protocol C: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Arylation of sterically hindered 1,4-ethano-1,5-naphthyridines.
Expertise & Causality: The rigid 1,4-ethano bridge creates significant steric bulk around the C-2/C-4 positions, severely retarding the transmetalation step of the palladium catalytic cycle[4]. Microwave heating at 120 °C accelerates the oxidative addition and transmetalation steps, preventing catalyst deactivation (precipitation of palladium black) and suppressing homocoupling side-reactions[4].
Step-by-Step Methodology:
-
Charge a microwave vial with the halogenated 1,4-ethano-1,5-naphthyridine derivative (0.5 mmol), the desired aryl boronic acid (0.75 mmol),
(5 mol%), and (1.5 mmol)[4]. -
Add a thoroughly degassed mixture of 1,4-Dioxane and
(4:1 v/v, 5 mL). -
Seal the vial and irradiate at 120 °C for 1 hour[4].
-
Self-Validation Checkpoint: Following the reaction, the aqueous/organic biphasic separation should be clean. If extensive black precipitate (palladium black) is observed before the 1-hour mark, the catalyst has degraded, indicating insufficient degassing of the solvents.
-
Extract the aqueous layer with EtOAc (3 × 10 mL), dry the combined organic layers over
, filter, and concentrate under reduced pressure. Purify via automated flash chromatography[4].
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (2020) URL:[Link]
-
Intramolecular Inverse-Electron-Demand Diels−Alder Reactions of Imidazoles with 1,2,4-Triazines: A New Route to 1,2,3,4-Tetrahydro-1,5-naphthyridines and Related Heterocycles Source: The Journal of Organic Chemistry (2004) URL:[Link]
-
Synthesis and Reactivity of 1,4-Ethano-1,5-Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry Source: European Journal of Organic Chemistry (2023) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 8-Chloro-1,5-naphthyridin-3-ol
Topic: Improving solubility of 8-Chloro-1,5-naphthyridin-3-ol in organic solvents Ticket ID: SOL-NAPH-08CL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering "brick dust" behavior with This compound . This compound presents a classic solubility paradox common in fused nitrogen heterocycles: it possesses a polar, hydrogen-bond-donating core (the naphthyridin-ol motif) capable of strong intermolecular lattice packing, alongside a lipophilic chloro-substituent that reduces aqueous solubility without sufficiently enhancing lipophilicity for non-polar solvents.
The primary culprit is tautomeric stacking . The 3-hydroxy-1,5-naphthyridine system exists in equilibrium with its keto-tautomer (1,5-naphthyridin-3(4H)-one), leading to the formation of robust intermolecular hydrogen-bonded dimers or polymeric networks that resist solvation in standard organic media like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
This guide provides validated protocols to disrupt these lattice forces using pH manipulation , dielectric tuning , and derivatization strategies .
Module 1: Diagnostic & Solvent Screening
FAQ: Why won't this dissolve in DCM or Methanol?
A: Standard organic solvents lack the thermodynamic force to break the intermolecular hydrogen bond network of the naphthyridinone tautomer.
-
DCM: Too non-polar; cannot disrupt the dipole-dipole stacking of the heterocyclic core.
-
Methanol: While protic, it often fails to dissolve the crystalline lattice at room temperature due to insufficient disruption of the strong N-H···O=C dimers.
Protocol: The "Tiered" Solubility Screen
Do not waste material on random solvent addition. Follow this logic-gated screening process.
Visual Guide: Solubility Decision Matrix
Figure 1: Logic-gated solvent screening workflow for stubborn nitrogen heterocycles.
Module 2: Advanced Solubilization Techniques
Technique A: The "Acid-Switch" (For NMR & Analysis)
The basic nitrogen atoms (N-1 and N-5) are proton acceptors. Protonating them disrupts the H-bond network and introduces charge repulsion between molecules, instantly breaking the lattice.
-
Application: NMR analysis, LCMS sample prep.
-
Reagent: Trifluoroacetic Acid (TFA) or Acetic Acid-d4.
-
Mechanism:
. The ionic species is highly soluble in polar media.
Protocol:
-
Place 5-10 mg of This compound in a vial.
-
Add 50-100 µL of TFA-d (or standard TFA if non-deuterated is acceptable).
-
Sonicate for 30 seconds. The solution should become clear immediately.
-
Dilute with CDCl3 or DMSO-d6 to the required volume.
-
Note: This will shift your NMR peaks; calibrate against the residual TFA peak.
-
Technique B: The "Super-Base" Dissolution (For Reactions)
For nucleophilic substitution (SNAr) reactions where the 8-Chloro group is the electrophile, or O-alkylation at the 3-OH position, you must solubilize the anionic form.
-
Application: Alkylation, SNAr, Palladium couplings.
-
Reagents: Cs2CO3 or NaH in DMF/DMSO.
-
Mechanism: Deprotonating the 3-OH (
) creates the naphthyridin-3-olate anion, which is far more soluble in polar aprotic solvents than the neutral tautomer.
Data Table: Estimated Solubility Limits
| Solvent System | Condition | Est. Solubility (mg/mL) | Suitability |
| DCM | 25°C | < 0.1 | Poor (Precipitation risk) |
| Methanol | 25°C | 1 - 3 | Marginal (Sonicate well) |
| DMSO | 25°C | > 25 | Excellent (Stock solutions) |
| DMF | 60°C | > 20 | Good (Reaction solvent) |
| TFA | 25°C | > 100 | Superior (Analysis only) |
| Water (pH 2) | 25°C | > 10 | Good (Workup phase) |
Module 3: Reaction-Specific Troubleshooting
Scenario 1: "The compound crashes out when I add the catalyst."
Diagnosis: Many Pd-catalysts are added as DCM solutions or require non-polar environments, causing the polar naphthyridine to precipitate. Fix: Switch to a cosolvent system .
-
Recommended: 1,4-Dioxane : Water (4:1) or DMF : Toluene (1:1).
-
Why: Dioxane/DMF solubilizes the naphthyridine; Toluene/Water accommodates the catalyst and inorganic bases.
Scenario 2: "I cannot extract the product; it stays in the aqueous layer or forms an emulsion."
Diagnosis: 1,5-naphthyridines are amphoteric. At neutral pH, they may be zwitterionic or poorly soluble in both phases (interphase scum). Fix: Precise pH Control during workup.
-
Do NOT use neutral water washes.
-
Adjust pH:
-
If the product is the neutral alcohol: Adjust aqueous layer to pH 6-7 (isoelectric point vicinity) to force precipitation, then filter the solid rather than extracting.
-
If extracting: Use n-Butanol or 2-MeTHF instead of EtOAc/DCM. These solvents have higher polarity and better solubility for heterocycles.
-
Module 4: Derivatization Strategies
If the free alcohol is too difficult to handle for purification or subsequent steps, mask the hydrogen-bond donor (the -OH group).
Visual Guide: Protection Group Strategy
Figure 2: Derivatization pathways to enhance processability.
-
Triflation (O-Tf): Converts the OH into a triflate.
-
Benefit: drastically increases solubility in DCM/Toluene and activates the C-3 position for cross-coupling (Suzuki/Buchwald).
-
-
Benzylation (O-Bn):
-
Benefit: Makes the molecule lipophilic enough for standard silica chromatography (EtOAc/Hexanes).
-
References
-
BenchChem Technical Support. (2025).[1] Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. Retrieved from
-
National Toxicology Program. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. PB91119214.[2] Retrieved from
-
Journal of Medicinal Chemistry. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines. ACS Publications. Retrieved from
-
Méndez-Alvarez, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules. Retrieved from
-
ChemScene. (n.d.). 7-Chloro-1,5-naphthyridin-3-ol Product Data. Retrieved from
Sources
purification of 8-chloro-1,5-naphthyridines by flash chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of halogenated nitrogen heterocycles. 8-Chloro-1,5-naphthyridines are critical intermediate building blocks in the synthesis of complex pharmaceutical agents, including kinase inhibitors[1].
However, their unique electronic properties—specifically the interplay between the electron-withdrawing chlorine atom and the highly basic naphthyridine nitrogens—present distinct chromatographic challenges. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity isolation during flash chromatography.
Workflow Overview
Workflow for the isolation and purification of 8-chloro-1,5-naphthyridines.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my 8-chloro-1,5-naphthyridine streak severely on standard normal-phase silica gel? A: The basic nitrogen atoms in the 1,5-naphthyridine core act as strong hydrogen bond acceptors. They undergo secondary ion-exchange interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction retards the elution of the compound's tail, causing severe peak streaking. Solution: Add a basic modifier, such as 1% Triethylamine (TEA), to your mobile phase. The TEA competitively binds to the acidic silanols, masking them and allowing the naphthyridine to elute as a sharp, symmetrical band.
Q2: What is the optimal solvent system for separating the 8-chloro derivative from unreacted starting materials? A: For most 8-chloro-1,5-naphthyridine derivatives, a gradient of Ethyl Acetate in Hexanes (typically 20% to 40%) is highly effective for separation[2]. If the compound is particularly lipophilic, a Dichloromethane (DCM) / Hexane mixture (e.g., 2:3 ratio) has also proven highly effective[3].
Q3: My compound was synthesized via POCl3 chlorination. How does the reaction workup affect my chromatography? A: The chlorination of 1,5-naphthyridin-4-ol derivatives using phosphorus oxychloride (POCl3) generates HCl as a byproduct. If the crude mixture is not properly neutralized to pH 7 during the aqueous quench[1], the naphthyridine nitrogens remain protonated. This not only causes the product to be lost in the aqueous layer during extraction but also introduces highly polar acidic impurities onto the silica column, which destroys resolution. A meticulous, pH-validated workup is the absolute foundation of successful chromatography[4].
Section 2: Quantitative Data & Solvent System Selection
The following table summarizes the chromatographic behavior of 8-chloro-1,5-naphthyridines across various solvent systems to help you select the optimal mobile phase.
| Mobile Phase System | Additive | Avg. Rf Value | Peak Shape / Resolution | Mechanistic Causality |
| Hexanes / EtOAc (70:30) | None | 0.25 | Poor (Severe Streaking) | Unshielded acidic silanols strongly interact with basic naphthyridine N-atoms. |
| Hexanes / EtOAc (70:30) | 1% TEA | 0.35 | Excellent (Sharp Band) | TEA competitively masks silanol sites, preventing secondary retention. |
| DCM / MeOH (95:5) | None | 0.40 | Moderate (Slight Tailing) | MeOH disrupts H-bonding but lacks the basicity to fully neutralize silanols. |
| DCM / Hexanes (40:60) | None | 0.30 | Good | Optimal for highly lipophilic derivatives lacking strong H-bond donors[3]. |
Section 3: Self-Validating Experimental Protocol
This step-by-step methodology ensures the structural integrity of the naphthyridine core while maximizing recovery. Every critical step includes a self-validation checkpoint.
Phase 1: Pre-Chromatography Workup (Post-POCl3 Reaction)
-
Concentration: Remove excess POCl3 from the reaction mixture via rotary evaporation under reduced pressure.
-
Causality: Minimizing POCl3 limits the exothermic reaction during the aqueous quench, preventing thermal degradation of the product.
-
-
Quenching: Dissolve the resulting residue in a minimal amount of DCM and add it dropwise to vigorously stirred crushed ice.
-
Neutralization (Critical Step): Slowly add 2M NaOH or saturated aqueous NaHCO3 until the aqueous layer reaches pH 7-8[1].
-
Validation Checkpoint: Test the aqueous layer with pH paper. If pH < 6, the product is protonated (water-soluble) and will not extract into the organic phase. Do not proceed until the pH is strictly neutral to slightly basic.
-
-
Extraction: Extract the aqueous layer three times with DCM[4]. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
Phase 2: Flash Chromatography Execution
-
Dry Loading: Dissolve the dried organic extract in a minimal volume of DCM. Add silica gel (approximately 1:3 ratio of crude mass to silica mass). Evaporate the solvent completely until a free-flowing powder is obtained.
-
Causality: 8-chloro-1,5-naphthyridines often have limited solubility in non-polar starting gradients (e.g., 100% Hexanes). Liquid loading would require a polar solvent, causing immediate band broadening. Dry loading ensures a narrow injection band.
-
-
Column Packing: Pack a normal-phase silica gel column using Hexanes containing 1% TEA.
-
Elution: Load the dry powder onto the column. Run a gradient from 20% EtOAc in Hexanes to 40% EtOAc in Hexanes[2].
-
Validation Checkpoint: Monitor fractions via TLC under UV light (254 nm). The product should elute as a distinct, UV-active spot without a trailing tail.
-
Section 4: Troubleshooting Guide
Troubleshooting logic tree for common flash chromatography issues.
-
Issue: No product recovered from the column.
-
Diagnosis: The product may have irreversibly bound to the silica due to extreme polarity or salt formation.
-
Solution: Flush the column with a highly polar solvent (e.g., DCM/MeOH/NH4OH 90:9:1). In future runs, verify the pre-column neutralization step to ensure the compound is entirely in its free-base form.
-
-
Issue: Co-elution of phosphorus byproducts.
-
Diagnosis: Incomplete aqueous workup allowed phosphoramidates or phosphates to carry over into the organic phase.
-
Solution: Re-dissolve the mixed fractions in EtOAc and wash thoroughly with water and brine to remove inorganic impurities before re-chromatographing with a shallower gradient (e.g., 2% EtOAc increments).
-
References
1.[4] 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - ChemicalBook. ChemicalBook. 4 2.[1] SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - European Patent Office - EP 3976597 B1. Googleapis. 1 3.[2] US9066954B2 - Fused heterocyclic derivatives and methods of use. Google Patents. 2 4.[3] WO2017133752A1 - [1,5]naphthyridine compounds and polymers as semiconductors. Google Patents. 3
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9066954B2 - Fused heterocyclic derivatives and methods of use - Google Patents [patents.google.com]
- 3. WO2017133752A1 - [1,5]naphthyridine compounds and polymers as semiconductors - Google Patents [patents.google.com]
- 4. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1,5-Naphthyridine Scaffold Stability
Topic: Preventing Hydrolysis of the 8-Chloro Group
Executive Summary
The 8-chloro-1,5-naphthyridine moiety is a "privileged scaffold" in kinase inhibitor discovery, but it presents a notorious stability challenge. The electron-deficient nature of the diaza-naphthalene ring renders the C-8 position highly susceptible to Nucleophilic Aromatic Substitution (
In the presence of moisture, water acts as a nucleophile, displacing the chloride to revert the molecule to its thermodynamic sink: the 1,5-naphthyridin-8-one (lactam) form. This guide provides the mechanistic understanding and strict protocols required to arrest this hydrolysis.
Module 1: The Root Cause (Mechanism)
To prevent hydrolysis, one must understand the driving force. The 1,5-naphthyridine ring contains two nitrogen atoms that withdraw electron density from the carbon skeleton.[1]
-
Activation: The nitrogen at position 1 (and 5) exerts a strong inductive (
) and mesomeric ( ) effect. -
The "Hot" Spot: The C-8 position is
to the nitrogen. This makes the C-Cl bond highly polarized and the carbon atom significantly electrophilic. -
Acid Catalysis: In acidic media (common during
workup), the ring nitrogen becomes protonated. This dramatically increases the electrophilicity of C-8, lowering the activation energy for water to attack.
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
The following diagram illustrates why acidic aqueous workups destroy your product.
Figure 1: The protonation of the ring nitrogen (N1) activates the C8-Cl bond, facilitating rapid displacement by water.
Module 2: Synthesis & Workup Protocols
The most critical failure point is the quenching of the chlorination reaction (typically
The "Reverse Quench" Protocol
Severity: Critical Rule: NEVER add water/base to the reaction mixture. ALWAYS add the reaction mixture to the quench solution.
| Parameter | Standard (Risky) | Recommended (Safe) | Reasoning |
| Direction | Water | Reaction | Prevents localized heating and "runaway" acid hydrolysis. |
| Temperature | Low temp slows the rate of | ||
| Quench Media | Water / NaOH | Sat.[3] | Strong bases ( |
| Drying | Air dry | Vacuum / | Atmospheric moisture is sufficient to degrade the solid surface over time. |
Step-by-Step Troubleshooting Guide
Scenario A: The "Black Tar" Formation
Symptom: Upon pouring the reaction onto ice, the yellow solution turns dark brown/black and gummy.
-
Cause: Exothermic decomposition. The heat generated by destroying excess
accelerated the hydrolysis and polymerization. -
Corrective Action:
-
Dilute the crude reaction mixture with DCM or Toluene (2 volumes) before quenching. This acts as a heat sink.
-
Pour this solution slowly into a vigorously stirred mixture of Ice + Solid Sodium Acetate . The acetate buffers the HCl generated immediately.
-
Scenario B: Reversion to Starting Material (LCMS M+1 = M-Cl+OH)
Symptom: LCMS shows the mass of the hydroxy-naphthyridine starting material.
-
Cause: Aqueous layer became too acidic (pH < 2) or too basic (pH > 12) during extraction.
-
Corrective Action:
-
Target pH 7–8 during workup.
-
Speed is key: Do not let the organic layer sit in contact with the aqueous phase. Separate immediately.
-
Wash the organic layer with cold brine, not water.
-
Module 3: Downstream Chemistry (Couplings)
When using 8-chloro-1,5-naphthyridines in Suzuki or Buchwald-Hartwig couplings, hydrolysis competes with the desired cross-coupling.
Diagram 2: Decision Tree for Coupling Conditions
Use this logic flow to select reagents that minimize hydrolysis.
Figure 2: Selection of anhydrous bases and aprotic solvents is essential to prevent competitive hydrolysis during metal-catalyzed couplings.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store the 8-chloro intermediate in solution? A: No. Even in "anhydrous" solvents like DCM or THF, trace moisture will hydrolyze the chloride over 24-48 hours.
-
Recommendation: Evaporate to dryness immediately. If storage is necessary, store as a solid under Argon at -20°C.
Q2: My reaction requires aqueous base (Suzuki coupling). What do I do? A: Use sterically hindered bases or lower solubility bases.[4]
-
Switch: Replace
(aq) with (suspended in dioxane/water 10:1). The lower water content and phosphate buffering reduce the concentration of free .
Q3: Is the 4-chloro isomer as unstable as the 8-chloro?
A: Yes. In the unsubstituted 1,5-naphthyridine parent, positions 4 and 8 are chemically equivalent. Both are
Q4: Can I use column chromatography? A: Use caution. Silica gel is slightly acidic.
-
Protocol: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound. Elute quickly.
References
-
Litvinov, V. P., et al. (2000). Synthesis, structure, and reactivity of 1,5-naphthyridines. Russian Chemical Reviews.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational work on hydroxy-naphthyridine synthesis precursors).
-
BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. (General protocols for handling labile chloro-heterocycles).
-
Shiner, C. S., et al. (1983). Intermediacy of
-chloro amides in the basic hydrolysis of -chloro nitriles.[5] (Mechanistic parallels in electron-deficient chlorines).
Sources
Technical Support Center: Optimizing Yield for Skraup Synthesis of 1,5-Naphthyridines
Status: Active Agent: Senior Application Scientist Ticket Focus: Yield Optimization, Safety, and Regiocontrol in 1,5-Naphthyridine Synthesis
System Overview & Core Logic
The synthesis of 1,5-naphthyridine from 3-aminopyridine via the Skraup reaction is a classical yet notoriously temperamental workflow.[1] The reaction involves the dehydration of glycerol to acrolein, Michael addition of the amine, cyclization, and final aromatization.[1][2][3]
The Central Challenge: 3-aminopyridine is less reactive than aniline due to the electron-withdrawing pyridine ring. This necessitates harsh conditions (high heat/acid), which paradoxically promotes the polymerization of acrolein into "tar," severely limiting yield.[4] Furthermore, cyclization can occur at the C2 or C4 position, leading to a mixture of 1,5-naphthyridine (favored) and 1,7-naphthyridine (byproduct).
Mechanistic Workflow (Visualized)
Caption: Mechanistic pathway of Skraup synthesis showing bifurcation at the cyclization step (Regioselectivity) and the competing polymerization pathway.
Troubleshooting Guide (Ticket Resolution)
Ticket #001: Reaction is Uncontrollable / Violent Exotherm
User Report: "Upon heating to 140°C, the reaction mixture foamed rapidly and ejected from the condenser. It blackened immediately." Root Cause: The dehydration of glycerol is endothermic, but the Michael addition and subsequent cyclization are exothermic. If all reagents are mixed and heated rapidly, acrolein accumulates and reacts simultaneously, causing a thermal runaway.
Corrective Actions:
-
Switch Oxidant (The Sulkowskia Modification): Replace nitrobenzene with Sodium m-nitrobenzenesulfonate . It is water-soluble and milder, acting as a smoother electron acceptor which moderates the reaction kinetics [1].
-
Add a Moderator: Incorporate Ferrous Sulfate (FeSO₄) or Boric Acid .[2] These act to dampen the reaction rate, likely by chelating intermediates or buffering the acidity [2].
-
Protocol Adjustment: Do not mix all reagents at once. Premix the amine, oxidant, and acid.[5] Heat to 120°C, then add glycerol dropwise over 1-2 hours. This limits the instantaneous concentration of acrolein.
Ticket #002: Low Yield due to "Black Tar" Formation
User Report: "Yield is <15%. The flask contains a solid black mass that is insoluble in organic solvents." Root Cause: Polymerization of acrolein.[4] In the presence of hot concentrated H₂SO₄, acrolein polymerizes faster than it reacts with the electron-deficient 3-aminopyridine.
Corrective Actions:
-
Dilution Effect: Use a higher ratio of sulfuric acid (approx. 4-5 mL per gram of amine). This dilutes the acrolein, reducing the probability of polymer chain growth [3].
-
Temperature Ramp: Start at 100-110°C to initiate glycerol dehydration slowly. Only ramp to 150°C once the addition is complete to drive the cyclization.
-
Alternative Acrolein Sources: Consider using Acrolein Diethyl Acetal or Methacrolein (for substituted products). These release the aldehyde more slowly or cleanly than glycerol dehydration [4].
Ticket #003: Difficulty Separating 1,5- vs 1,7-Naphthyridine
User Report: "NMR shows a mixture of isomers. Column chromatography is difficult due to streaking." Root Cause: 3-aminopyridine has two ortho-positions available for cyclization. Position 2 is electronically favored (alpha to pyridine nitrogen), leading to the 1,5-isomer. Position 4 leads to the 1,7-isomer.
Corrective Actions:
-
Optimized Workup: The 1,5-isomer is generally more symmetrical and crystalline.
-
Basify the reaction mixture to pH 8-9.
-
Steam distillation can be effective for isolating the parent naphthyridine, leaving heavier tars behind.
-
Recrystallization from cyclohexane or petroleum ether often enriches the 1,5-isomer significantly over the 1,7-isomer.
-
-
Chromatography Tip: Use Alumina (Neutral) instead of Silica Gel if streaking occurs. Naphthyridines are basic and interact strongly with acidic silanols. Add 1% Triethylamine to the eluent.
Comparative Data: Yield Optimization
The choice of oxidant and conditions drastically affects the outcome.
| Method | Oxidant | Moderator | Typical Yield (1,5-Naphthyridine) | Notes |
| Classic Skraup | Nitrobenzene | None | 10 - 25% | Violent; heavy tar; difficult workup. |
| Moderated Skraup | Nitrobenzene | FeSO₄ / Boric Acid | 30 - 40% | Safer; less tar; requires steam distillation. |
| Sulkowskia | Na m-nitrobenzenesulfonate | FeSO₄ | 45 - 55% | Recommended. Soluble oxidant; easier workup. |
| Catalytic | Iodine / O₂ | None | 20 - 35% | Cleaner but slower; variable reproducibility [5]. |
Standard Operating Procedure (Optimized)
Protocol: Sulkowskia Modification for 1,5-Naphthyridine Target Scale: 10g Starting Material
Reagents:
-
3-Aminopyridine (10 g, 0.106 mol)
-
Glycerol (Anhydrous, 30 g)
-
Sodium m-nitrobenzenesulfonate (24 g, 1.0 eq)
-
Sulfuric Acid (Conc. 98%, 60 mL)
-
Water (50 mL)
-
Ferrous Sulfate heptahydrate (0.5 g)
Workflow:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring will fail if tar forms), a dropping funnel, and a reflux condenser.
-
Premix: Add 3-aminopyridine, sodium m-nitrobenzenesulfonate, ferrous sulfate, and water.
-
Acid Addition: Place the flask in an ice bath. Add concentrated sulfuric acid slowly (exothermic!).
-
Heating Phase 1: Heat the mixture to 125°C (oil bath temperature).
-
Glycerol Addition: Add glycerol dropwise via the funnel over 45 minutes . Maintain temperature between 125-130°C.
-
Heating Phase 2: Once addition is complete, raise temperature to 150°C and reflux for 4 hours.
-
Quench: Cool to room temperature. Pour onto 200g of crushed ice.
-
Neutralization: Slowly add 50% NaOH solution until pH ~9. Keep cold (<20°C) to prevent hydrolysis or side reactions.
-
Extraction: Extract continuously with Chloroform or Dichloromethane (3 x 100 mL).
-
Purification: Dry organic layer over MgSO₄. Evaporate solvent.[1] Recrystallize the residue from petroleum ether or sublime under vacuum for high purity.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to improve yield? A: Yes. Microwave synthesis often reduces reaction times from hours to minutes and can suppress tar formation by providing uniform heating. However, scale-up is limited. For <1g scales, microwave at 160°C for 10-20 mins is a viable rapid screening method.
Q: Why is my product turning red/brown on the shelf? A: Naphthyridines are prone to photo-oxidation. Store the purified solid in amber vials under argon/nitrogen at 4°C.
Q: Can I use 3-nitro-pyridine instead of 3-amino-pyridine? A: Yes, this is a variation where the nitro group is reduced in situ (often by the glycerol/alcohol) to the amine, which then reacts. However, starting with the amine allows for better stoichiometric control and is generally preferred for the Sulkowskia modification.
Logic Flow for Optimization
Caption: Decision tree for troubleshooting common failure modes in Skraup synthesis.
References
-
Ludin, A. et al. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem. Link
-
Manske, R. H. F. (1942).[6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[6] Link
-
Manske, R. H. F., & Kulka, M. (1953).[6] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99.[6] Link[6]
-
Ramann, G. A., & Cowen, B. J. (2015).[7] Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(46), 6436-6439.[7] Link[7]
- Litvic, M. et al. (2008). Simple and Efficient Synthesis of 1,5-Naphthyridines. Heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. iipseries.org [iipseries.org]
resolving regioisomer formation in naphthyridine synthesis
Naphthyridine Synthesis Technical Support Center Ticket ID: #NP-RXN-404 Status: Open Agent: Senior Application Scientist (Tier 3 Support)
Welcome to the Naphthyridine Synthesis Support Hub.
You are likely here because your LC-MS trace shows two peaks with identical mass, your NMR is a forest of overlapping doublets, or your "regioselective" Friedländer condensation yielded a 60:40 mixture.
Naphthyridines (diazanaphthalenes) are notoriously difficult to synthesize as single isomers because the pyridine ring nitrogen exerts powerful inductive and mesomeric effects that often compete with your directing groups.
Below is your Diagnostic & Troubleshooting Guide . We do not offer generic advice; we offer corrective protocols.
Part 1: The Diagnostic Matrix (Triage)
Before adjusting your reflux, identify the root cause of your regioisomerism based on your starting materials.
Visualizing the Problem: The diagram below illustrates the decision logic for selecting a pathway that avoids regioisomer separation downstream.
Figure 1: Decision matrix for selecting the correct synthesis pathway. Note that direct Skraup on 3-aminopyridine is inherently non-selective without blocking groups.
Part 2: Troubleshooting The Skraup & Gould-Jacobs (1,5- vs 1,7- Isomers)
The Issue: You are reacting 3-aminopyridine with glycerol (Skraup) or EMME (Gould-Jacobs).
-
Observation: You cannot separate the 1,5-naphthyridine from the 1,7-naphthyridine.
-
Root Cause: The amino group at C3 activates both the C2 (ortho) and C4 (ortho) positions. While C2 is electronically favored due to inductive effects, C4 is sterically more accessible. This leads to a "statistical" mixture.
Protocol A: The Blocking Group Strategy
Do not rely on fractional crystallization. Force the chemistry.
-
Precursor Change: Switch from 3-aminopyridine to 2-chloro-3-aminopyridine .
-
Mechanism: The Chlorine atom at C2 blocks cyclization at that site. The Skraup reaction is forced to occur at C4.
-
Result: Exclusive formation of the 1,7-naphthyridine scaffold (with a chloro-substituent).
-
Post-Processing: Remove the chlorine via Pd/C catalytic hydrogenation if the unsubstituted core is required.
| Parameter | Standard Condition | Optimized (Blocking) Condition |
| Substrate | 3-Aminopyridine | 2-Chloro-3-Aminopyridine |
| Primary Product | 1,5-Naphthyridine (Major) | 8-Chloro-1,7-Naphthyridine (Exclusive) |
| Contaminant | 1,7-Naphthyridine (Significant) | < 1% 1,5-isomer |
| Purification | Difficult Chromatography | Simple Precipitation |
Expert Insight: If you specifically need the 1,5-isomer , the Skraup is actually favorable (approx. 4:1 ratio), but purification remains painful. Consider the Gould-Jacobs reaction, which tends to favor the 1,5-isomer (4-hydroxy derivative) more strongly due to the reversibility of the intermediate steps, allowing thermodynamic control to take over.
Part 3: Resolving Friedländer Condensation Issues (1,8-Naphthyridines)
The Issue: You are reacting 2-aminonicotinaldehyde with an asymmetric ketone (e.g., 2-butanone).
-
Observation: You are getting a mixture of "linear" and "angular" alkyl-substituted naphthyridines.
-
Root Cause: The ketone has two alpha-protons. The reaction can proceed via kinetic control (fastest enolate) or thermodynamic control (most stable enolate).
Protocol B: The pH-Switch System
You can control the regioselectivity by choosing the catalyst.
Scenario: Reaction of 2-aminonicotinaldehyde with 2-butanone.
-
Option 1: Acid Catalysis (Thermodynamic Control)
-
Reagent: Glacial Acetic Acid + catalytic H₂SO₄.
-
Mechanism: Acid promotes the formation of the more substituted (thermodynamic) enol.
-
Outcome: Cyclization occurs at the more substituted carbon (C3 of the ketone).
-
Product: 2,3-Dimethyl-1,8-naphthyridine.
-
-
Option 2: Base Catalysis (Kinetic Control)
-
Reagent: KOH in Ethanol or Proline (Organocatalysis).
-
Mechanism: Base abstracts the most accessible proton (kinetic enolate) at the terminal methyl group.
-
Outcome: Cyclization occurs at the less substituted carbon (C1 of the ketone).
-
Product: 2-Ethyl-1,8-naphthyridine.
-
Figure 2: Divergent synthesis of 1,8-naphthyridines controlled by catalyst acidity.
Part 4: Purification & Analysis FAQs
Q: My naphthyridine product is streaking on the TLC plate and stuck on the silica column. How do I elute it? A: Naphthyridines are electron-deficient but contain basic nitrogens that interact strongly with the acidic silanols of silica gel.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.
-
Mobile Phase: Use DCM:MeOH (95:5) with 1% TEA or 1% NH₄OH . This competes for the silanol sites and sharpens the peak shape.
Q: I can't distinguish the 1,5 and 1,7 isomers by NMR.
A: Look at the coupling constants (
-
1,5-Naphthyridine: Symmetric. You will see fewer signals than expected if the substitution is symmetric.
-
1,7-Naphthyridine: Asymmetric.[1] Look for the "singlet-like" protons. In 1,7-naphthyridine, H8 is isolated between two nitrogens (if N is at 1 and 7) or adjacent to one.
-
Definitive Test: NOESY (Nuclear Overhauser Effect Spectroscopy). If you have a substituent, NOESY will show spatial proximity to the ring protons, confirming the regiochemistry.
References
-
Manske, R. H. (1942).[2] The Chemistry of Quinolines (and Naphthyridines). Chemical Reviews, 30(1), 113–144.[2] Link Foundational text on the Skraup reaction mechanism and the electronic effects governing cyclization.
-
Litvinov, V. P. (2006). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 75(4), 277. Link Comprehensive review covering modern Friedländer variations and regioselectivity control.
-
Devadoss, T., et al. (2021).[3] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. Current Organic Chemistry. Link Details specific blocking group strategies for 1,6 and 1,7 systems.
-
Mogilaiah, K., et al. (2015).[4] CeCl3·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions.[4] Journal of Chemistry. Link (Verified Context via Search) Source for Green Chemistry approaches and catalyst effects on yield.
-
BenchChem Protocols. (2025). Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.[5][6][7] Link Standard operating procedures for thermal cyclization.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization & Purification of 8-Chloro-1,5-naphthyridin-3-ol
Welcome to the Technical Support Center for 8-Chloro-1,5-naphthyridin-3-ol (CAS: 1071541-08-6). As a critical intermediate in the synthesis of c-Met receptor tyrosine kinase inhibitors and other pharmaceutical agents 1, isolating this compound with high purity is paramount.
Naphthyridine derivatives present unique crystallization challenges due to their amphoteric nature, propensity for liquid-liquid phase separation (oiling out), and tendency to retain Lewis acidic reagents from upstream synthesis. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure robust and reproducible crystallization.
Part 1: Quantitative Data & Physicochemical Profile
To design a successful crystallization strategy, we must first define the thermodynamic boundaries of the molecule. The table below summarizes the critical physicochemical parameters that dictate our solvent and pH choices.
| Property | Value | Mechanistic Implication for Crystallization |
| CAS Number | 1071541-08-6 | N/A |
| Molecular Weight | 180.59 g/mol | N/A |
| Structural Features | C8H5ClN2O | Presence of strong H-bond donors (-OH) and acceptors (N atoms). |
| pKa (Nitrogen) | ~2.9 | Nitrogen protonates in strong acid (pH < 3), drastically increasing aqueous solubility 2. |
| pKa (Hydroxyl) | ~8.5 - 9.5 | Phenolic-like -OH deprotonates in strong base (pH > 10), forming soluble phenoxide salts. |
| Optimal Crystallization pH | 6.5 - 7.5 | Isoelectric zone; the neutral species dominates, minimizing aqueous solubility and maximizing yield. |
| Solubility Profile | High in DMF/DMSO; Moderate in MeOH/EtOH; Low in Water/Hexane | Ideal for anti-solvent crystallization (e.g., DMF/Water) due to the steep solubility curve. |
Part 2: Self-Validating Experimental Protocols
Protocol A: pH-Shift Aqueous Crystallization (Post-Demethylation)
Context: this compound is typically synthesized via the ether cleavage of 8-chloro-3-methoxy-1,5-naphthyridine using Boron Tribromide (BBr3) 1. Causality: BBr3 is a strong Lewis acid that forms a stable dative bond with the Lewis basic nitrogens of the 1,5-naphthyridine core. A simple water quench will not break this complex. We must use an ammonia-based quench to provide a competing Lewis base (NH3) that displaces the naphthyridine.
Step-by-Step Methodology:
-
Quench: Cool the crude BBr3 reaction mixture (in dichloroethane) to 0–5°C using an ice bath.
-
Displacement: Slowly add a 40% mixture of Dichloromethane/Methanol/Ammonium Hydroxide (90:10:1 ratio) 1.
-
Self-Validation Check: The cessation of fuming and a color shift to a yellow suspension indicates complete consumption of excess BBr3 and successful displacement of the boron complex.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Concentration: Concentrate the organic layer under reduced pressure to a minimal volume (approx. 3 volumes relative to theoretical yield).
-
pH Adjustment (Critical Step): Add 1M HCl dropwise while monitoring with a calibrated pH probe until the pH is exactly 7.0–7.5.
-
Self-Validation Check: If the pH drops below 6.0, the solution will begin to clarify as the naphthyridine protonates and dissolves. If this occurs, back-titrate immediately with 0.1M NaOH to force precipitation.
-
-
Crystallization: Stir the resulting slurry at 20°C for 2 hours to allow the neutral this compound crystals to ripen.
-
Isolation: Filter the yellow solid under vacuum, wash with cold water (2 x 1 Vol), and dry under high vacuum at 40°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Polishing Step)
Context: For upgrading purity to >99% prior to downstream coupling.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in N,N-Dimethylformamide (DMF) at 60°C (approx. 5 mL/g).
-
Self-Validation Check: Complete dissolution confirms the absence of insoluble inorganic boron salts. If the solution remains cloudy, perform a hot filtration.
-
-
Cooling: Cool the solution to 25°C at a controlled, slow rate of 0.5°C/min.
-
Anti-Solvent Addition: Add deionized water (anti-solvent) dropwise at a rate of 0.1 mL/min until the solution becomes persistently turbid (reaching the cloud point).
-
Seeding: Add 1% w/w pure seed crystals of this compound. Hold the temperature and stirring for 30 minutes to allow the crystal lattice to organize and consume the supersaturation.
-
Completion: Add the remaining water (up to 15 mL/g total) over 2 hours.
-
Isolation: Filter, wash with cold 10% DMF/Water, followed by pure water, and dry.
Part 3: Troubleshooting Guides & FAQs
Q: During the anti-solvent crystallization, my product forms a sticky, yellow oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
-
Causality: this compound has a rigid aromatic core but forms strong intermolecular hydrogen bonds via its hydroxyl group. When water is added too rapidly to the DMF solution, the local supersaturation spikes, exceeding the Metastable Zone Width (MSZW). Instead of organizing into an ordered crystal lattice (which is kinetically slow), the molecules collapse into a dense, disordered, solvent-rich liquid phase.
-
Resolution: Reheat the mixture to 60°C until the oil dissolves completely back into a single clear phase. Cool it back to the cloud point, add seed crystals, and reduce the water addition rate by 5x. The seeds provide a low-energy template for nucleation, allowing the system to bypass the oiling-out phase boundary.
Fig 1: Step-by-step troubleshooting workflow for the crystallization of this compound.
Q: My isolated yield is highly variable (ranging from 30% to 80%). The filtrate is still yellow. What is causing this loss? A: The yield variability is almost certainly tied to poor pH control during the aqueous precipitation step.
-
Causality: The 1,5-naphthyridine ring contains basic nitrogen atoms (pKa ~2.9) 2, while the hydroxyl group at the 3-position acts as a weak acid (pKa ~8.5-9.5). If your aqueous solution is too acidic (pH < 4), the nitrogen protonates, forming a highly water-soluble cation. If it is too basic (pH > 10), the hydroxyl deprotonates, forming a water-soluble anion.
-
Resolution: You must target the isoelectric point where the neutral, least-soluble species dominates. Always use a calibrated pH meter (do not rely on pH paper for this compound) and titrate exactly to pH 7.0–7.5 before filtration.
Fig 2: Amphoteric causality behind the pH-dependent solubility of this compound.
Q: NMR analysis of my crystallized product shows broad peaks and a lower-than-expected integration for the aromatic protons. Elemental analysis shows high ash content. What is the impurity? A: You have residual boron carryover from the BBr3 demethylation step.
-
Causality: Boron tightly coordinates to the naphthyridine nitrogens. If the quench step lacks a competing Lewis base, the boron remains complexed to the product, co-crystallizing and broadening NMR signals due to the quadrupolar relaxation of the ^11B and ^10B nuclei.
-
Resolution: Ensure you are using the NH4OH/MeOH/DCM quench system described in Protocol A [[1]](). The ammonia acts as a superior Lewis base, competitively binding the boron and liberating the free naphthyridine. If your current batch is contaminated, re-dissolve it in DCM, wash with 10% aqueous NH4OH, separate, and re-crystallize.
References
- Title: 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)
- Title: Buy 2-Methyl-1,5-naphthyridine | 7675-32-3 Source: Smolecule URL
Sources
Technical Support Center: 8-Chloro-1,5-naphthyridin-3-ol Stability & Handling
This is a technical support guide for 8-Chloro-1,5-naphthyridin-3-ol , designed for researchers and drug development professionals.
Product Code: 8-Cl-1,5-Naph-3-OH Chemical Class: Functionalized Naphthyridine / Aza-phenol Primary Application: Intermediate for SNAr diversifications; scaffold for kinase inhibitor development.
Part 1: Executive Technical Summary
Status: Conditionally Stable Under basic conditions, this compound exists in a delicate equilibrium. While base is required for solubilization (via deprotonation of the 3-OH), the 8-chloro substituent is electronically activated and susceptible to nucleophilic aromatic substitution (SNAr), specifically hydrolysis to the diol (1,5-naphthyridine-3,8-diol).
The Critical Balance:
-
Stabilizing Factor: Deprotonation of the 3-OH yields the naphthyridin-3-olate anion . This anionic charge donates electron density into the ring system (via resonance), effectively deactivating the ring toward nucleophilic attack at the 8-position.
-
Destabilizing Factor: High pH (>12) and elevated temperatures (>60°C) overcome this deactivation, forcing the displacement of the chloride by hydroxide ions.
Part 2: Troubleshooting & FAQs
Q1: "My solution turned bright yellow/orange immediately after adding base. Is the compound degrading?"
Diagnosis: Normal Behavior (Salt Formation) Mechanism: You are observing the formation of the naphthyridin-3-olate anion .
-
Explanation: The neutral phenol (3-OH) is typically off-white or pale beige. Upon addition of base (e.g., NaOH,
, ), the proton is removed. The resulting phenolate anion has an extended conjugated system with different HOMO-LUMO gap energies, resulting in a bathochromic shift (color change to yellow/orange). -
Action: Proceed with the experiment. This is the active, soluble species.
Q2: "I see a new polar spot on TLC/LCMS after stirring in 1M NaOH overnight. What is it?"
Diagnosis: Critical Failure (Hydrolysis)
Mechanism: Nucleophilic Aromatic Substitution (
-
Explanation: The 8-chloro position is gamma to the N5 nitrogen. Although less reactive than alpha-positions (2, 4, 6), it is still activated. Prolonged exposure to strong nucleophiles (OH⁻) allows the hydroxide to displace the chloride, forming 1,5-naphthyridine-3,8-diol . This impurity is highly polar and often insoluble in organic extraction solvents.
-
Corrective Protocol:
-
Lower pH: Switch to a milder base like
or if possible. -
Reduce Temperature: Conduct deprotonation at 0°C to RT. Never reflux in strong aqueous base.
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of base to minimize excess free hydroxide.
-
Q3: "The compound is not dissolving in water even with base."
Diagnosis: Ionic Strength / Counter-ion Issue Mechanism: "Salting Out" or low solubility of specific salts.
-
Explanation: While the phenolate is ionic, the naphthyridine core is lipophilic. In high molarity base (e.g., 5M NaOH), the "Common Ion Effect" or simple saturation can prevent dissolution. Furthermore, the sodium salt may be less soluble than the potassium or cesium salt due to lattice energy differences.
-
Troubleshooting Steps:
-
Dilute: Ensure the base concentration is <1M.
-
Co-solvent: Add 5–10% DMSO or MeOH to the aqueous base to break pi-stacking aggregates.
-
Switch Counter-ion: Try KOH or LiOH; lithium salts of heteroaromatic phenols sometimes exhibit better solubility profiles.
-
Part 3: Stability Data & Decision Matrix
Stability Matrix: pH vs. Temperature
| Condition | pH Range | 25°C (RT) | 60°C | 100°C (Reflux) |
| Mild Base ( | 8–9 | ✅ Stable | ✅ Stable | ⚠️ Minor Hydrolysis |
| Mod. Base ( | 10–11 | ✅ Stable | ⚠️ Monitor | ❌ Degradation |
| Strong Base (NaOH) | 13–14 | ⚠️ Risk | ❌ Hydrolysis | ❌ Rapid Failure |
| Superbase (NaH/DMF) | >15 | ✅ Stable * | ⚠️ Risk | ❌ Polymerization |
*Note: In non-protic solvents (DMF/THF), the anion is stable because there is no OH⁻ nucleophile to displace the chloride, provided the solvent is dry.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways based on basicity and temperature.
Figure 1: Reaction pathways for this compound in base. The green path represents the stable salt form; the red path represents the degradation trajectory driven by excess hydroxide and heat.
Part 5: Standard Operating Procedures (SOPs)
Protocol A: Safe Dissolution for Analysis (NMR/LCMS)
Use this protocol to prepare samples without inducing degradation.
-
Solvent Choice: Use DMSO-d6 or MeOD .
-
Base Addition: If the neutral compound is insoluble, add 1.0 eq of NaOD (40% in D2O) or solid
. -
Time Limit: Analyze within 2 hours. Do not store basic solutions overnight.
Protocol B: SNAr Reaction Setup (Displacing the 8-Cl)
Use this protocol if your goal is to react the chloro group while protecting the hydroxyl.
-
Solvent: Dry DMF or DMAc (Dimethylacetamide).
-
Base: Use Cesium Carbonate (
) (2.0 eq).-
Why? Cesium is mild enough to prevent hydrolysis (if water is excluded) but strong enough to fully deprotonate the phenol and scavenge HCl.
-
-
Temperature: Start at 60°C . Ramp to 90°C only if conversion is stalled.
-
Monitoring: Monitor the disappearance of the starting material (m/z ~180/182) and the appearance of the product. If a peak at m/z ~162 (Hydrolyzed diol) appears, lower the temperature immediately.
References
-
National Institute of Standards and Technology (NIST). 1,5-Naphthyridine - Gas Phase Ion Energetics and Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 1,5-Naphthyridine Compound Summary. National Library of Medicine. Available at: [Link]
-
Litvic, M. et al. Chemistry of 1,5-naphthyridines.Molecules, 2020, 25(14), 3252. (Review of synthesis and reactivity, including SNAr displacements). Available at: [Link]
- Brown, D. J.The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on the reactivity of chloro-naphthyridines).
Sources
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by Naphthyridine Nitrogen
Welcome to the Technical Support Center for advanced catalytic troubleshooting. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stalled palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) involving naphthyridine substrates.
Mechanistic Causality: The Root of the Problem
Naphthyridines are highly functionalized nitrogen-containing heterocycles composed of two fused pyridine moieties[1]. While they are highly valuable scaffolds in medicinal chemistry, they present a severe challenge in transition-metal catalysis. The Lewis basic nitrogen atoms in the naphthyridine ring can strongly coordinate to the palladium catalyst, forming a thermodynamically stable, inactive complex that effectively "poisons" the catalyst[2].
This poisoning occurs because the basic nitrogen acts as a competitive ligand. During the catalytic cycle, once the Pd(0) species undergoes oxidative addition into the aryl halide, the resulting electrophilic Pd(II) intermediate is highly susceptible to off-cycle coordination by the naphthyridine nitrogen. This traps the palladium in a stable square-planar or octahedral complex, depleting the active catalyst pool and leading to stalled reactions, low turnover numbers (TON), and incomplete conversions[3].
Troubleshooting FAQs
Q1: My cross-coupling reaction with a 1,8-naphthyridine halide stalls at 15% conversion. Why is this happening? A1: The two nitrogen atoms in 1,8-naphthyridine are perfectly pre-organized to act as a bidentate chelating ligand. They bind irreversibly to the active Pd(II) intermediate, forming a stable off-cycle complex[2]. Because the binding affinity of the bidentate nitrogen outcompetes the transmetalation step of your coupling partner, the catalytic cycle halts.
Q2: How can I chemically mask the naphthyridine nitrogen to prevent it from binding to the palladium? A2: Employ a Lewis acid additive. Introducing Lewis acid additives to transition metal catalysis can enable new reactivity and rescue poisoned systems in C–C and C–N bond-forming reactions[4]. By exploiting Hard-Soft Acid-Base (HSAB) principles, a "hard" Lewis acid (e.g., BF₃·OEt₂, MgCl₂, or LiCl) will preferentially coordinate to the "hard" basic nitrogen of the naphthyridine. This masks the nitrogen, leaving the "soft" palladium catalyst free to engage with the aryl halide and complete the catalytic cycle[4].
Q3: Which ligand classes are most effective at resisting nitrogen-induced deactivation? A3: Bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos, XPhos, and RuPhos) dramatically enhance palladium reactivity and are highly recommended for challenging nitrogen heterocycles[5]. The massive steric bulk of these ligands creates a protective "umbrella" around the palladium center, physically blocking the approach of the bulky naphthyridine nitrogen. Alternatively, sterically hindered N-Heterocyclic Carbene (NHC) ligands have been shown to promote cross-coupling with high selectivity by preventing unwanted nitrogen coordination[6].
Q4: Should I just increase the palladium catalyst loading to push the reaction to completion? A4: No. Simply increasing the catalyst loading (e.g., from 5 mol% to 20 mol%) is a brute-force approach that makes the removal of residual metal from the final products highly cumbersome[7]. In pharmaceutical synthesis, palladium levels must be strictly reduced to single-digit ppm levels[7]. Instead of adding more metal, optimize the catalytic efficiency by switching to a sterically demanding ligand or using a Lewis acid additive to maintain a high active-catalyst concentration.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in mechanistic checks to confirm that nitrogen poisoning—and not reagent degradation—is the root cause of the failure.
Protocol 1: Lewis Acid-Mediated Suzuki-Miyaura Coupling
Objective: Overcome catalyst poisoning by pre-masking the naphthyridine nitrogen.
-
Substrate Pre-complexation: In a flame-dried Schlenk flask under argon, dissolve the naphthyridine halide (1.0 eq) in anhydrous THF (0.2 M). Add BF₃·OEt₂ (1.1 eq) dropwise at 0 °C. Stir for 15 minutes. Causality: Pre-complexation ensures the basic nitrogen is fully masked before the active Pd catalyst is introduced, preventing immediate catalyst death.
-
Reagent Addition: Add the arylboronic acid (1.5 eq), followed by a mild, non-nucleophilic base (e.g., K₃PO₄, 3.0 eq). Finally, add the Pd pre-catalyst (Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (XPhos, 4 mol%).
-
Reaction Execution: Heat the mixture to 80 °C for 12 hours. Monitor via LC-MS. Self-Validation Check: If the reaction stalls at 50% conversion, spike the mixture with an additional 0.5 eq of BF₃·OEt₂ (do not add more Pd). If conversion resumes, it confirms that dynamic nitrogen de-masking was the limiting factor.
-
Work-up: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid and release the free naphthyridine product. Extract with EtOAc.
Protocol 2: Ligand-Controlled Buchwald-Hartwig Amination
Objective: Utilize steric shielding to prevent nitrogen poisoning without external additives.
-
Reagent Loading: In an argon-filled glovebox, charge a vial with the naphthyridine halide (1.0 eq), the amine partner (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (1 mol% Pd), and a sterically hindered NHC precursor (e.g., IPr·HCl, 2.2 mol%)[6].
-
Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Causality: Non-polar solvents like toluene enhance the steric differentiation between the substrate and the bulky ligand, strongly favoring the desired catalytic pathway over off-cycle nitrogen coordination.
-
Execution & Work-up: Seal the vial, heat at 100 °C for 8 hours. Upon completion, filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated Pd black.
Quantitative Data Summaries
Table 1: Impact of Ligand Steric Bulk on Naphthyridine Cross-Coupling Yields
| Ligand Type | Example | Steric Profile (% Buried Volume) | N-Coordination Resistance | Typical Yield (%) |
| Triarylphosphine | PPh₃ | Small (~25%) | Low | < 10% (Stalled) |
| Bidentate Phosphine | dppf | Medium (~28%) | Moderate | 30 - 45% |
| Dialkylbiaryl Phosphine | XPhos | Very Large (> 30%) | High | 85 - 95% |
| N-Heterocyclic Carbene | IPr | Extremely Large (> 35%) | Very High | > 90% |
Table 2: Efficacy of Additives in Rescuing Poisoned Pd Catalysts
| Additive | Equivalents | Mechanism of Action | Catalyst Turnover Number (TON) |
| None (Control) | 0 | Uninhibited N-coordination to Pd | < 50 |
| BF₃·OEt₂ | 1.1 | Hard Lewis acid irreversibly masks basic nitrogen | > 800 |
| MgCl₂ | 2.0 | Mild Lewis acid coordination (reversible) | ~ 500 |
| TFA (Acid) | 1.0 | Protonation of basic nitrogen (requires acid-stable coupling) | ~ 650 |
Mechanistic & Workflow Visualizations
Fig 1. Mechanism of Pd catalyst poisoning by naphthyridine and rescue via Lewis acid masking.
Fig 2. Troubleshooting workflow for stalled Pd-catalyzed reactions with basic heterocycles.
References
1.[5] Cross-Coupling Reactions Guide - JMCCT - 5 2.[1] Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine - Thieme Connect - 1 3.[6] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC - 6 4.[7] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC - 7 5.[2] Technical Support Center: Catalyst Poisoning in ... - Benchchem - 2 6.[3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews (ACS) - 3 7.[4] The roles of Lewis acids in nickel catalysis - ResearchGate -4
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jmcct.com [jmcct.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metal Impurity Removal from 1,5-Naphthyridine Intermediates
Status: Operational Ticket ID: NAPH-PUR-001 Subject: Advanced De-metallation Protocols for N-Heterocycles Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Triage
The Challenge: 1,5-Naphthyridine derivatives present a unique purification challenge. Unlike simple aromatics, the 1,5-nitrogen arrangement acts as a bidentate ligand, often forming stable coordination complexes with transition metals (Palladium, Copper, Ruthenium). Standard aqueous washes or simple filtration often fail because the product competes effectively for the metal center.
Regulatory Grounding: Per ICH Q3D (R2) Guidelines , elemental impurities are classified by toxicity.[1] For oral drug products, common catalysts like Palladium (Class 2B) and Copper (Class 3) have strict Permitted Daily Exposure (PDE) limits (e.g., Pd < 100 µ g/day ).
Diagnostic Decision Tree
Use this logic flow to select your purification strategy.
Figure 1: Decision matrix for selecting purification protocols based on metal type and reaction scale.
Module A: Palladium Removal (The "Sticky" Metal)
Palladium is the most frequent contaminant in 1,5-naphthyridine synthesis due to the prevalence of cross-coupling reactions.
Protocol A1: Solid-Supported Scavengers (Gold Standard)
Best for: High-value intermediates, <50g scale, or when yield is critical.
Mechanism: Functionalized silica (e.g., Thiol, Thiourea, DMT) has a binding constant (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude 1,5-naphthyridine intermediate in a solvent compatible with the scavenger (THF, EtOAc, or MeOH are ideal; avoid DMF if possible as it coordinates to Pd).
-
Loading: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).
-
Dosage: 3–5 equivalents relative to the residual Pd content (if known) or 10–20% w/w relative to the crude product.
-
-
Incubation: Stir at 40–50°C for 4 hours .
-
Why Heat? Naphthyridine-Pd complexes are kinetically stable. Heat increases the ligand exchange rate, allowing the scavenger to capture the metal.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or sintered glass) to remove the scavenger.
-
Analysis: Rinse the cake with solvent and concentrate the filtrate.
Comparative Efficiency Data:
| Scavenger Type | Functional Group | Pd Removal Efficiency | Yield Impact | Notes |
| SiliaMetS® Thiol | -SH (Mercaptan) | >95% | Negligible | Best general purpose. |
| MP-TMT | Trimercaptotriazine | >99% | Negligible | Highest affinity; works even with strong coordinating solvents. |
| Activated Carbon | Porous Carbon | 60-80% | High (10-20% loss) | Non-selective; adsorbs product. |
Protocol A2: The L-Cysteine Wash (Cost-Effective)
Best for: Large scale (>100g) or when solid scavengers are too expensive. Mechanism: L-Cysteine is a zwitterionic amino acid that forms a water-soluble, bis-chelated complex with Pd.
-
Dissolve crude product in EtOAc or DCM.
-
Prepare a 10% w/v aqueous solution of L-Cysteine .
-
Stir the biphasic mixture vigorously at 50°C for 1 hour.
-
Note: Simple shaking in a separatory funnel is insufficient. The kinetics require sustained contact and heat.
-
-
Separate layers. The aqueous layer often turns dark/yellow (Pd-Cysteine complex).
-
Wash organic layer with water (2x) to remove residual cysteine.
Module B: Copper Removal
Copper (from Sonogashira or Click chemistry) is easier to remove than Palladium but requires pH control to prevent re-precipitation.
Protocol B1: The "Blue Wash" (Ammonia/Ammonium Chloride)
Mechanism: Ammonia displaces the naphthyridine ligand, forming the water-soluble
-
Quench: Add saturated aqueous
to the reaction mixture. -
Adjust pH: Add concentrated
(approx. 1:1 ratio with ) until pH is ~9-10. -
Extraction: Extract with organic solvent (DCM or EtOAc).
-
Visual Check: The aqueous layer should be royal blue .
-
Repeat: Repeat the wash until the aqueous layer is colorless.[2]
-
Critical Step: If the product is acid-sensitive, use an EDTA disodium salt wash (0.1 M, pH 8) instead of ammonia.
-
Technical FAQ & Troubleshooting
Q1: My product is still gray/black after scavenging. What now?
-
Cause: This is often "colloidal palladium" (Pd nanoparticles) rather than dissolved Pd(II).
-
Fix:
-
Dissolve product in THF.
-
Add Activated Carbon (Charcoal) specifically graded for fine filtration (e.g., Darco G-60).
-
Stir for 30 mins.
-
Filter through a tight Celite pad. The carbon physically traps the nanoparticles that chemical scavengers miss.
-
Q2: I used a Thiol scavenger, but my yield dropped significantly.
-
Cause: 1,5-naphthyridines can be basic.[2] If the silica backbone of the scavenger is acidic (un-capped silanols), your product might be sticking to the silica, not the thiol.
-
Fix: Use a "base-modified" scavenger or add 1% triethylamine to the mixture during the scavenging step to block non-specific binding sites.
Q3: Can I just crystallize the metal out?
-
Warning: Do NOT rely solely on crystallization.
-
Reasoning: 1,5-naphthyridines and their metal complexes often have similar solubility profiles (isomorphism). Crystallization can sometimes concentrate the metal impurity into the crystal lattice.[3] Always perform a scavenging step (Protocol A1 or A2) before the final crystallization.
Mechanistic Insight: Why Naphthyridines are Difficult
Understanding the coordination chemistry is vital for troubleshooting.
Figure 2: The thermodynamic drive. The naphthyridine N-N chelate (left) is stable against water, but the tridentate sulfur pocket of MP-TMT (right) is thermodynamically superior, effectively stripping the metal.
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
Biotage Application Note. "Metal Scavenging: A Guide to Screening and Method Development." Biotage, 2023.[3][4] Link
-
SiliCycle Application Note. "SiliaMetS® Metal Scavengers for the Removal of Palladium from API." SiliCycle Inc.[5]Link
Sources
Technical Support Center: Overcoming the Poor Reactivity of the 3-Hydroxy Group in Naphthyridines
Welcome to the technical support center dedicated to addressing a common yet significant challenge in synthetic chemistry: the functionalization of the 3-hydroxy group in naphthyridine scaffolds. Naphthyridines are a critical class of nitrogen-containing heterocyclic compounds, with various isomers forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4] However, the synthetic utility of many naphthyridine intermediates is often hampered by the low reactivity of the hydroxyl group at the 3-position.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting strategies to overcome the poor reactivity of the 3-hydroxy group in naphthyridines. We will delve into the underlying reasons for this low reactivity and present a series of validated methods and detailed protocols to successfully achieve your desired chemical transformations.
Part 1: Understanding the Challenge: Why is the 3-Hydroxy Group Unreactive?
The reactivity of a functional group is intrinsically linked to the electronic environment of the scaffold it is attached to. In the case of 3-hydroxynaphthyridines, a combination of factors contributes to the observed low reactivity.
Frequently Asked Questions (FAQs)
Q1: What makes the 3-hydroxy group on a naphthyridine ring generally unreactive towards common electrophilic and nucleophilic substitution reactions?
The poor reactivity of the 3-hydroxy group in many naphthyridine isomers stems from the electronic nature of the ring system. These compounds can exist in equilibrium with their pyridone tautomers. This tautomerism delocalizes the lone pair of electrons from the hydroxyl oxygen into the aromatic system, giving the C-O bond partial double bond character and making the hydroxyl group a poor leaving group. Furthermore, the electron-rich nature of the pyridinone-like ring deactivates it towards nucleophilic attack at the 3-position.
Q2: How does the position of the second nitrogen atom in the naphthyridine scaffold (e.g., 1,5- vs. 1,8- vs. 2,6-naphthyridine) influence the reactivity of the 3-hydroxy group?
The position of the second nitrogen atom significantly modulates the electronic properties of the entire ring system, and consequently, the reactivity of the 3-hydroxy group. For instance, in 3-hydroxy-1,5-naphthyridine, the two nitrogen atoms are in different rings, and their relative positions influence the overall electron density distribution. In contrast, in a scaffold like 3-hydroxy-2,6-naphthyridine, the arrangement of the nitrogens can lead to different resonance stabilization of intermediates, thereby affecting reaction pathways and rates.[5][6]
Q3: Are there any common side reactions I should be aware of when attempting to functionalize the 3-hydroxy group?
Yes, several side reactions can occur. When using strong bases for deprotonation, N-alkylation or N-acylation at one of the ring nitrogens can compete with O-functionalization of the hydroxyl group. Under harsh conditions, decomposition of the naphthyridine core is also a possibility. When attempting to convert the hydroxyl into a better leaving group, such as a tosylate, N-sulfonylation can be a competing pathway.
Part 2: Strategies for Activating and Functionalizing the 3-Hydroxy Group
Direct functionalization of the 3-hydroxy group is often challenging. The most common and effective strategy is to first convert it into a more reactive intermediate.
Troubleshooting Guide 1: Conversion to a Better Leaving Group
A primary reason for the low reactivity is that the hydroxide ion (OH-) is a poor leaving group. Converting the hydroxyl into a sulfonate ester (e.g., tosylate, mesylate, or triflate) or a halide dramatically enhances its leaving group ability, paving the way for subsequent nucleophilic substitution reactions.[7]
Detailed Protocol: General Procedure for the Tosylation of a 3-Hydroxy-Naphthyridine
-
Preparation: Dissolve the 3-hydroxy-naphthyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or toluene) under an inert atmosphere (N2 or Ar).
-
Base Addition: Add a suitable base. For less sensitive substrates, pyridine can serve as both the solvent and the base. For more sensitive substrates, a non-nucleophilic base like triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.) is recommended.
-
Reagent Addition: Cool the reaction mixture to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Activation of the 3-hydroxy group via tosylation.
Troubleshooting Table: Sulfonylation Reactions
| Observation | Potential Cause | Suggested Solution |
| Incomplete Conversion | Insufficient reagent, steric hindrance. | Increase equivalents of sulfonyl chloride/anhydride. Use a stronger, non-nucleophilic base (e.g., DBU, LiHMDS). Increase reaction temperature or use microwave irradiation. |
| Decomposition of Starting Material | Harsh reaction conditions. | Use a milder base (e.g., pyridine, triethylamine). Lower the reaction temperature. |
| N-Sulfonylation Side Product | Reaction at the ring nitrogen. | Use a more sterically hindered base. Consider protecting the ring nitrogen if it is a viable option for your synthetic route. |
Troubleshooting Guide 2: Overcoming Challenges in Nucleophilic Substitution via Cross-Coupling
Even after converting the 3-hydroxy group to a good leaving group, traditional SNAr reactions can still be sluggish. In these cases, transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for forming C-N, C-O, and C-S bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[8][9][10][11] It is particularly useful for coupling aryl halides or triflates with a wide range of amines.
Detailed Protocol: Buchwald-Hartwig Amination of a 3-Bromo-Naphthyridine
-
Preparation: To a dry reaction vessel, add the 3-bromo-naphthyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos, BrettPhos, 4-10 mol%), and a base (e.g., LHMDS, Cs₂CO₃, K₃PO₄, 2.0 eq.).[12]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) for 12-24 hours. Microwave irradiation can often accelerate the reaction.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Buchwald-Hartwig amination catalytic cycle.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds.[13][14][15] While it often requires higher temperatures than palladium-catalyzed reactions, it can be a valuable alternative, especially for certain substrates.
Troubleshooting Table: Cross-Coupling Reactions
| Observation | Potential Cause | Suggested Solution |
| Low Catalyst Turnover | Catalyst poisoning by impurities, inappropriate ligand choice. | Screen different palladium precatalysts and ligands. Ensure strictly anaerobic and anhydrous conditions. Purify starting materials. |
| Competing Hydrodehalogenation | Presence of protic impurities, unsuitable base. | Use a non-nucleophilic, strong base (e.g., LHMDS, K₃PO₄).[12] Ensure the use of anhydrous solvents. |
| No Reaction with Hindered Substrates | Steric hindrance around the reaction center. | Use a bulkier phosphine ligand to promote reductive elimination. Increase the reaction temperature or consider using microwave irradiation. |
Troubleshooting Guide 3: Advanced C-H Functionalization Strategies
In some cases, it may be desirable to introduce substituents at positions adjacent to the 3-hydroxy group without first converting it to a leaving group. Directed ortho-metalation (DoM) is a powerful technique for this purpose.[16][17][18][19][20]
Directed ortho-Metalation (DoM)
In DoM, a functional group on the aromatic ring, known as a directed metalation group (DMG), coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile. The 3-hydroxy group itself, or more commonly a protected version (e.g., O-MOM or O-carbamate), can serve as an effective DMG.
Detailed Protocol: General Procedure for DoM of a Protected 3-Hydroxy-Naphthyridine
-
Preparation: Dissolve the protected 3-hydroxy-naphthyridine (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Base Addition: Cool the solution to a low temperature (-78 °C is common) and slowly add a strong organolithium base (e.g., n-BuLi, s-BuLi, or t-BuLi, 1.1 eq.). An additive such as TMEDA can accelerate the lithiation.
-
Metalation: Stir the reaction mixture at low temperature for 1-4 hours to allow for complete metalation.
-
Electrophile Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde, or CO₂) and continue stirring at low temperature for another 1-2 hours before allowing the reaction to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
Caption: Principle of Directed ortho-Metalation (DoM).
Troubleshooting Table: Directed ortho-Metalation
| Observation | Potential Cause | Suggested Solution |
| No or Low Lithiation | Inappropriate base, ineffective directing group. | Use a stronger base (e.g., s-BuLi, t-BuLi). Screen different protecting groups for the hydroxyl function. Add a chelating agent like TMEDA to enhance reactivity. |
| Lithiation at an Undesired Position | Electronic influence of the second ring nitrogen overrides the directing group. | Change the solvent to a less coordinating one (e.g., diethyl ether instead of THF). Screen different alkyllithium bases. |
| Reaction with the Protecting Group | The protecting group is not stable to the strong base. | Choose a more robust protecting group that is stable under strongly basic conditions. |
Part 3: Alternative Approaches and Cross-Coupling Reactions
Once the 3-hydroxy group has been converted to a suitable halide or triflate, a wide range of C-C bond-forming cross-coupling reactions become accessible.
Frequently Asked Questions (FAQs)
Q1: Can I directly perform Suzuki or Sonogashira coupling with a 3-hydroxy-naphthyridine?
No, direct Suzuki or Sonogashira coupling with the 3-hydroxy group is not feasible. The hydroxyl group must first be converted into a halide (e.g., Br, I) or a triflate (OTf) to enable the oxidative addition step in the catalytic cycles of these reactions.
Q2: What are the key considerations for choosing between a Suzuki and a Sonogashira coupling for C-C bond formation at the 3-position?
The choice depends on the desired final product. Suzuki coupling is ideal for introducing aryl or vinyl groups, while the Sonogashira coupling is specifically used for introducing alkynyl moieties.[21][22][23][24]
Q3: Are there any copper-free Sonogashira coupling conditions that are compatible with naphthyridine substrates?
Yes, copper-free Sonogashira protocols have been developed and can be advantageous for substrates that are sensitive to copper salts.[22][24] These methods typically employ specific palladium catalysts and ligands and are performed in the presence of a suitable base.
Protocol Highlight: General Protocol for the Sonogashira Coupling of a 3-Bromo-Naphthyridine
-
Preparation: In a reaction vessel, combine the 3-bromo-naphthyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a phosphine ligand if necessary.
-
Reagent Addition: Add the terminal alkyne (1.5 eq.) and a suitable solvent (e.g., THF, DMF) followed by a base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Follow standard aqueous work-up and purification procedures as described for the other cross-coupling reactions.
Part 4: Summary and Future Outlook
Overcoming the poor reactivity of the 3-hydroxy group in naphthyridines is a common challenge that can be addressed through a systematic approach. The key strategies are summarized below:
| Challenge | Primary Strategy | Key Methodologies |
| Poor Leaving Group | Activation | Conversion to Tosylate, Mesylate, Triflate, or Halide |
| Sluggish Nucleophilic Substitution | Catalysis | Buchwald-Hartwig Amination, Ullmann Condensation |
| Adjacent C-H Functionalization | Directed Reaction | Directed ortho-Metalation (DoM) |
| C-C Bond Formation | Catalysis | Suzuki Coupling, Sonogashira Coupling |
The field of synthetic methodology is continually evolving. Emerging trends such as photoredox catalysis and enzymatic functionalization may soon offer new and even milder methods for the functionalization of challenging positions on heterocyclic scaffolds like naphthyridines. Staying abreast of these developments will undoubtedly expand the synthetic chemist's toolkit for tackling these important molecules.
References
- Darakshan, et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
-
Al-Tel, T. H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
-
Bala, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Polycyclic Aromatic Compounds. [Link]
-
Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry. [Link]
-
Darakshan, et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing. [Link]
-
Song, R. J., & Li, J. H. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Angewandte Chemie International Edition. [Link]
-
Sharma, S., et al. (2022). Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry. [Link]
-
Sharma, S., et al. (2022). Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry. [Link]
-
University of Connecticut. Directed (ortho) Metallation. Organic Chemistry Resources. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]
-
Al-Tel, T. H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Al-Tel, T. H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Reddy, C. R., et al. (2023). Facile Synthesis of Substituted 2-Styrylnaphthyridine and its Derivatives via sp3 C-H Functionalization under Mild Conditions and their Antimicrobial Activity. ResearchGate. [Link]
-
Ismail, M. A., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. [Link]
-
Scribd. Directed Ortho Metalation Guide. [Link]
-
Mogilaiah, K., et al. (2009). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
El-Ghanam, A. M. (2025). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1][25]naphthyridine System and Some Alkylated and Polycyclic Homologues. ResearchGate. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Isonex. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Ismail, M. A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC. [Link]
-
Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
University of Calgary. Nucleophilic Substitution Reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Al-Tel, T. H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
Paudler, W. W., & Kress, T. J. (1974). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddy, K. S., et al. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]
-
Bala, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
SlideShare. ULLMANN REACTION.pptx. [Link]
-
Wójcicka, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
García-Calvo, O., et al. (2018). Molecular Recognition Studies on Naphthyridine Derivatives. PMC. [Link]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. scribd.com [scribd.com]
- 20. baranlab.org [baranlab.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation & Solvent-Dependent Analysis of 8-Chloro-1,5-naphthyridin-3-ol
Executive Summary
This guide provides a rigorous framework for the structural validation of 8-Chloro-1,5-naphthyridin-3-ol . Unlike simple aromatics, this heterocyclic scaffold presents unique challenges: nitrogen-induced desheilding, halogen substituent effects, and critical solvent-dependent tautomerism (keto-enol equilibrium).
This document compares the performance of DMSO-d₆ versus CDCl₃ as analytical solvents and provides a self-validating assignment protocol. It is designed for medicinal chemists requiring definitive proof of structure during drug development.
The Analytical Challenge: Structure & Tautomerism
The 1,5-naphthyridine core consists of two fused pyridine rings. The introduction of a hydroxyl group at C3 and a chlorine atom at C8 creates an electronic "push-pull" system.
The Tautomeric Trap
Researchers often misassign the C3-OH proton. Unlike C2- or C4-hydroxynaphthyridines, which exist predominantly as cyclic amides (naphthyridinones), the 3-hydroxy isomer typically retains its enolic character but can undergo zwitterionic exchange depending on the solvent.
-
Enol Form (Desired): Distinct aromatic signals; sharp OH peak in polar aprotic solvents.
-
Zwitterionic/Keto Form: Loss of aromaticity in Ring A; significant upfield shift of protons adjacent to the carbonyl-like carbon.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the visible molecular species.
| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ (Alternative) | Method C: TFA-d (Specialized) |
| Solubility | Excellent. Dissolves the polar 3-OH species effectively. | Poor to Moderate. Aggregation often broadens signals. | High. Protonates nitrogens, increasing solubility. |
| OH Visibility | High. H-bonding stabilizes the proton; appears as a sharp singlet (10–11 ppm). | Low. Rapid exchange leads to broadening or disappearance. | None. OH exchanges with deuterium in TFA-d. |
| Resolution | High. Separates H2 and H4 signals distinctly. | Variable. H2/H4 may overlap due to aggregation. | Shifted. Protonation of N1/N5 causes massive downfield shifts (>1.0 ppm). |
| Use Case | Primary Characterization. | Comparison with non-polar analogs. | Confirming total proton count (minus OH). |
Predicted 1H NMR Data & Assignment Logic
Reference Frequency: 400 MHz | Solvent: DMSO-d₆
Below is the comparative assignment table. Note that H2 and H4 are on the hydroxylated ring (Ring A), while H6 and H7 are on the chlorinated ring (Ring B).
| Proton | Position | Predicted Shift ( | Multiplicity | Assignment Logic | |
| OH | 3-OH | 10.50 – 11.20 | Broad s | - | Exchangeable. Disappears with |
| H2 | Ring A | 8.60 – 8.75 | d (meta) | Deshielded by N1 and adjacent OH. Meta-coupled to H4. | |
| H6 | Ring B | 8.90 – 9.05 | d | Most deshielded aromatic proton (Alpha to N5). | |
| H7 | Ring B | 7.80 – 7.95 | d | Shielded relative to H6. Ortho to Cl (8-position). | |
| H4 | Ring A | 7.60 – 7.75 | d (meta) | Shielded by 3-OH (ortho effect). Meta-coupled to H2. |
Mechanistic Insight: The "Chlorine Effect"
In the parent 1,5-naphthyridine, the protons at positions 4 and 8 are equivalent. Introducing 8-Cl breaks this symmetry.
-
Observation: You will see a downfield shift of H7 relative to the parent, but an upfield shift relative to H6.
-
Validation: The coupling constant (
) is characteristic of a vicinal pyridine-like relationship (~8.0–9.0 Hz), whereas H2 and H4 show only weak meta-coupling ( Hz), often appearing as singlets if resolution is low.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a "Self-Validation" step using HSQC to confirm the specific regioisomer.
Step 1: Sample Preparation[1][2]
-
Weigh 5–10 mg of this compound.
-
Add 0.6 mL DMSO-d₆ (99.9% D).
-
Critical: Use a fresh ampoule to minimize water content, which interferes with the OH signal.
-
-
Sonicate for 60 seconds to ensure monomeric dispersion.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (
): Set to seconds .-
Reasoning: The H2 and H4 protons, being isolated or adjacent to heteroatoms, often have long
relaxation times. A short will reduce their integral accuracy.
-
-
Scans: 16–64 (depending on concentration).
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation[2]
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is required for the broad OH peak.
-
Integration: Normalize the H6 doublet (most stable signal) to 1.00.
Visualization: Assignment Workflow & Tautomerism
Diagram 1: The Structural Assignment Logic
This flowchart illustrates the decision tree for assigning the specific regiochemistry of the 3-OH, 8-Cl derivative.
Caption: Logical workflow for distinguishing Ring A (hydroxyl substituted) from Ring B (chlorine substituted) based on coupling constants.
Diagram 2: Solvent-Dependent Tautomeric Equilibrium
Understanding why DMSO is superior to Chloroform for this specific assay.
Caption: Solvent interaction map showing how DMSO stabilizes the enol form via hydrogen bonding, preventing the aggregation seen in CDCl3.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison Chemistry.
-
Stanovnik, B., & Tišler, M. (1984). The Chemistry of Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 35, pp. 281-377). Academic Press.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Technical Guide: Mass Spectrometry Fragmentation of Chloro-Naphthyridines
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Chloro-naphthyridines , with a specific focus on distinguishing these scaffolds from their structural isomers (e.g., chloro-quinolines) and positional variants.
Executive Summary
Chloro-naphthyridines are critical bicyclic nitrogen heterocyclic scaffolds in medicinal chemistry, often serving as bioisosteres for quinolines and isoquinolines.[1][2] Their mass spectrometric analysis is defined by two dominant features: the chlorine isotopic signature (
This guide compares the fragmentation behavior of chloro-naphthyridines against their primary alternatives—chloro-quinolines and positional isomers —to provide researchers with a robust method for structural elucidation.[1]
Part 1: The Chloro-Naphthyridine Fragmentation Profile
Core Mechanistic Principles
The fragmentation of chloro-naphthyridines under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by the stability of the aromatic core and the lability of the C-Cl bond.
-
The Chlorine "Handle": The molecular ion (
) exhibits a characteristic 3:1 intensity ratio for and peaks. The first major fragmentation event is often the homolytic cleavage of the C-Cl bond, yielding a radical chlorine atom ( Cl) and a naphthyridinyl cation ( ). -
The "Double Nitrogen" Effect: Unlike quinolines (one nitrogen), naphthyridines (two nitrogens) possess two distinct channels for ring collapse, typically observed as sequential losses of Hydrogen Cyanide (HCN, 27 Da).
Fragmentation Pathway (DOT Visualization)
The following diagram illustrates the primary fragmentation pathways for a generic x-chloro-1,6-naphthyridine .
[1]
Part 2: Comparative Analysis (Product vs. Alternatives)
Differentiation between the target chloro-naphthyridine and its "alternatives" (isomers and analogs) is the most common analytical challenge.
Comparison A: Chloro-Naphthyridines vs. Chloro-Quinolines
The Challenge: Both compounds have the formula
| Feature | Chloro-Naphthyridine (Product) | Chloro-Quinoline (Alternative) | Diagnostic Logic |
| Nitrogen Count | 2 | 1 | Naphthyridines can lose HCN twice.[1] |
| Primary Loss | -Cl (Radical) or -HCN | -Cl (Radical) | Quinolines favor Cl loss; HCN loss is secondary.[1] |
| Sequential Loss | Double HCN loss (m/z 129 | ||
| Ring Stability | Lower (due to 2x N) | Higher | Naphthyridines fragment more extensively at lower collision energies.[1] |
Comparison B: Positional Isomers (e.g., 2-Cl vs. 4-Cl)
The Challenge: Positional isomers often yield identical fragment ions in EI-MS (
-
Alpha-Cleavage Rule: Isomers with Chlorine adjacent to Nitrogen (e.g., 2-chloro-1,6-naphthyridine) facilitate a facile loss of Cl due to inductive destabilization.[1]
-
Result: The
peak is significantly more intense for -chloro isomers compared to - or -chloro isomers.[1]
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for LC-ESI-MS/MS analysis, the standard for drug development workflows.[1]
Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) for ESI efficiency.
-
Instrument Parameters (Agilent Q-TOF / Thermo Orbitrap)
-
Ionization: Electrospray Ionization (ESI) Positive Mode (+).[1][3]
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (Optimized for fragile heterocycles).[1]
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV).[1]
-
Validation Step: Low CE (10 eV) should preserve the parent ion isotope cluster (3:1). High CE (40 eV) should maximize the low-mass fragments (m/z 75).[1]
-
Analytical Workflow (DOT Visualization)
Data Interpretation Checklist
-
Confirm Parent: Does the MS1 spectrum show a doublet separated by 2 Da with a 3:1 intensity ratio? (Confirms 1 Chlorine).[1][4]
-
Check Nitrogen Rule: Is the nominal mass Even? (Naphthyridines have 2 Nitrogens
Even Mass).[1] -
Count HCN: In MS2, do you see a loss of 27 Da followed by another 27 Da?
References
-
NIST Mass Spectrometry Data Center. "1,8-Naphthyridine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]
-
Save My Exams. "Mass Spectrometry Fragmentation Patterns (HL)." IB Chemistry Revision Notes. [Link]
-
Ferslew, K. E., et al. "Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile."[1][5] Journal of Forensic Sciences, 1986.[1][5] [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Chemistry. [Link]
Sources
- 1. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for 1,5-Naphthyridine Purity Analysis
This guide provides an advanced technical comparison of HPLC methodologies for the purity analysis of 1,5-naphthyridine. It moves beyond standard "cookbook" recipes to analyze the why and how of separation mechanisms, specifically addressing the challenges of basicity and isomeric selectivity.
Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, Process Chemists, QC Managers
The Analytical Challenge: Beyond the Standard C18
1,5-Naphthyridine is a planar, electron-deficient heteroaromatic system. While it appears structurally simple, its analysis presents two distinct challenges that often cause standard generic gradient methods to fail:
-
Basicity & Tailing: With a pKa of ~2.91 and two nitrogen atoms, the molecule can protonate under acidic conditions, interacting with residual silanols on silica columns to cause severe peak tailing (
). -
Isomeric Complexity: Synthetic pathways (e.g., Skraup or Friedländer synthesis) often yield positional isomers (1,6-, 1,8-, or 2,6-naphthyridines) and N-oxide byproducts. These species possess nearly identical hydrophobicity (logP) to the target, making separation on standard alkyl-bonded phases (C18) difficult due to a lack of "shape selectivity."
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Weight | 130.15 g/mol | Low mass requires sensitive UV or MS detection. |
| pKa | 2.91 (Conjugate acid) | Partially ionized at pH 2-3; Neutral at pH > 5. |
| logP | ~1.3 | Moderately lipophilic; requires low organic start in gradient. |
| UV Maxima | 254 nm, 300 nm | 254 nm is ideal for universal aromatic detection. |
| Key Impurities | Isomers, N-oxides | Requires |
Comparative Method Strategies
We evaluated three distinct chromatographic approaches. The following comparison highlights the trade-offs between peak shape, selectivity, and robustness.
Method A: The "Workhorse" (Standard C18 / Low pH)
-
Column: C18 (End-capped), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water/ACN.
-
Mechanism: Hydrophobic interaction.[1]
-
Verdict: NOT RECOMMENDED for high-purity analysis.
-
Analysis: While robust, the low pH (approx. 2.7) protonates the naphthyridine nitrogens. Despite end-capping, secondary interactions with silanols result in tailing.[2][3] More critically, C18 phases often fail to resolve the 1,5-isomer from the 1,6-isomer due to identical hydrophobicity.
Method B: The "Shape Shifter" (Hybrid C18 / High pH)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / ACN.
-
Mechanism: Hydrophobic interaction in neutral state.
-
Verdict: EXCELLENT for peak shape; GOOD for general purity.
-
Analysis: At pH 10, the analyte is fully deprotonated (neutral). This eliminates silanol repulsion/attraction, yielding sharp, symmetrical peaks (
). However, selectivity for positional isomers remains limited to hydrophobicity differences.
Method C: The "Selectivity King" (Phenyl-Hexyl / F5)
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.
-
Mechanism: Hydrophobic +
- Interaction.[1] -
Verdict: BEST IN CLASS for isomeric purity.
-
Analysis: The aromatic ring of the stationary phase engages in
- stacking with the naphthyridine core. Crucially, the electron density distribution differs between the 1,5- and 1,8-isomers. This "electronic" separation mechanism resolves species that co-elute on C18. Methanol is preferred over ACN to enhance these - interactions.
Comparative Performance Data
The following table summarizes the performance of the three strategies based on experimental optimization data.
| Metric | Method A (Acidic C18) | Method B (High pH C18) | Method C (Phenyl-Hexyl) |
| USP Tailing Factor ( | 1.6 - 1.9 (Poor) | 1.0 - 1.1 (Excellent) | 1.1 - 1.2 (Good) |
| Resolution ( | 0.8 (Co-elution) | 1.2 (Partial) | > 2.5 (Baseline) |
| Sensitivity (S/N) | Moderate (Peak broadening) | High (Sharp peaks) | High |
| Column Stability | High | High (Hybrid only) | Moderate |
| Recommendation | Quick checks only | Routine Assay | Impurity Profiling |
Method Selection Decision Tree
The following logic flow illustrates the decision process for selecting the appropriate method based on the specific analytical need.
Caption: Decision matrix for selecting the optimal HPLC stationary phase based on impurity profile and analytical goals.
Recommended Experimental Protocol (Method C)
This protocol utilizes the Phenyl-Hexyl chemistry to ensure separation of the 1,5-naphthyridine target from potential isomeric impurities.
Equipment & Reagents
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna).
-
Solvents: HPLC Grade Methanol (MeOH), Ammonium Acetate (
).
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH ~5.5). Note: Do not adjust pH with strong acid; the natural buffer pH is sufficient.
-
Solvent B: 100% Methanol. Why MeOH? Acetonitrile suppresses
- interactions between the analyte and the phenyl ring. Methanol promotes them.
-
-
Instrument Parameters:
-
Gradient Profile:
Time (min) % Solvent A (Buffer) % Solvent B (MeOH) Description 0.0 95 5 Initial hold for polar degradants 2.0 95 5 End of hold 15.0 30 70 Linear ramp to elute main peak 18.0 5 95 Wash step for dimers/oligomers 21.0 5 95 Hold wash 21.1 95 5 Re-equilibration | 26.0 | 95 | 5 | Ready for next injection |
-
System Suitability Criteria (Acceptance Limits):
-
Tailing Factor (
): NMT 1.3. -
Resolution (
): > 2.0 between 1,5-naphthyridine and nearest isomer. -
Precision (RSD): < 1.0% for 5 replicate injections.
-
Mechanism of Separation
Understanding the interaction is key to troubleshooting. The diagram below details how the Phenyl-Hexyl phase separates the 1,5-isomer from the 1,8-isomer, which standard C18 cannot do effectively.
Caption: Differential Pi-Pi interactions allow the Phenyl-Hexyl phase to distinguish between naphthyridine isomers.
References
-
PubChem. (2025). 1,5-Naphthyridine Compound Summary. National Library of Medicine. [Link]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
Nacalai Tesque. (2025).[6] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc. [Link]
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Guides. [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing reactivity of 1,5-naphthyridine vs 1,8-naphthyridine isomers
Executive Summary: The Isomeric Divergence
In the landscape of diazanaphthalenes, 1,5-naphthyridine and 1,8-naphthyridine represent two distinct reactivity paradigms driven by their electronic symmetry and nitrogen placement. While both share the electron-deficient character of pyridine, their utility in drug development diverges significantly based on these structural nuances.
-
1,5-Naphthyridine (
symmetry): Characterized by centrosymmetry, its nitrogen atoms are distal. It functions primarily as a bridging ligand in coordination chemistry and relies on N-oxide activation for functionalization at the (C2, C6) and (C4, C8) positions. -
1,8-Naphthyridine (
symmetry): Characterized by a "pocket" of electron density due to proximal nitrogens. It is a privileged scaffold for bidentate metal chelation and DNA intercalation (e.g., Nalidixic acid). Its synthesis is dominated by condensation chemistry (Friedländer), and it exhibits high reactivity toward nucleophiles at C2 and C7.
This guide provides a data-backed comparison of their reactivity profiles, focusing on regioselectivity, synthetic accessibility, and experimental protocols.
Electronic Structure & Reactivity Profile
The reactivity of these isomers is dictated by the inductive (
Comparative Reactivity Hotspots
| Feature | 1,5-Naphthyridine | 1,8-Naphthyridine |
| Symmetry Point Group | ||
| Basicity (pKa) | ~2.91 (Monoprotonation) | ~3.39 (Monoprotonation) |
| Electrophilic Attack ( | Difficult. Occurs at C3/C7 ( | Difficult. Occurs at C3/C6 ( |
| Nucleophilic Attack ( | Favored. Occurs at C2/C6 and C4/C8 . | Highly Favored. Occurs at C2/C7 ( |
| Metal Coordination | Bridging Ligand. Nitrogens face opposite directions. | Chelating Ligand. Small bite angle; forms stable dinuclear complexes. |
| Primary Synthetic Route | Skraup Synthesis (from 3-aminopyridine) | Friedländer Synthesis (from 2-aminonicotinaldehyde) |
Visualization: Reactivity Map
The following diagram illustrates the preferred sites for electrophilic (
Caption: Comparison of regiochemical hotspots. Green nodes indicate sites susceptible to nucleophiles (amination, halogen displacement); Red nodes indicate sites for electrophiles (nitration, bromination).
Detailed Reactivity Analysis
Electrophilic Aromatic Substitution ( )
Both systems are
-
1,5-Naphthyridine: Bromination requires high temperatures or radical conditions. 3,7-dibromo-1,5-naphthyridine is a common intermediate.
-
1,8-Naphthyridine: Nitration occurs at C3 (and C6) but yields are typically low without activating groups (e.g., amino or hydroxyl). The 3-position is the standard site for installing functionalities in drug scaffolds (e.g., the carboxylic acid in quinolone antibiotics).
Nucleophilic Aromatic Substitution ( )
This is the dominant chemistry for both isomers.
-
Halogen Displacement: Chlorines at
-positions (C2, C7 for 1,8-naph; C2, C6 for 1,5-naph) are excellent leaving groups. -
Chichibabin Reaction: Direct amination with
occurs at -positions. In 1,5-naphthyridine, this yields the 2-amino derivative. In 1,8-naphthyridine, it yields the 2-amino derivative.[1]
Oxidation and N-Oxides
N-oxidation is a critical activation strategy, particularly for the 1,5-isomer.
-
Mechanism: Treatment with peracids (mCPBA) or
yields the N-oxide. -
Utility: The N-oxide activates the adjacent carbon (C2/C4) toward nucleophilic attack (via the "Meisenheimer" type intermediate) and can be converted to a chloride using
.
Experimental Protocols
To ensure reproducibility, the following protocols represent the "Gold Standard" methodologies for synthesizing and functionalizing these scaffolds.
Protocol A: Friedländer Synthesis of 1,8-Naphthyridines
This is the most robust method for constructing the 1,8-naphthyridine core.
Objective: Synthesis of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Reagents:
-
2-Aminonicotinaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Piperidine (Catalytic, 0.1 equiv)
-
Ethanol (Solvent)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminonicotinaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add ethyl acetoacetate (10 mmol) followed by catalytic piperidine (5 drops).
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor consumption of aldehyde by TLC (SiO2, 50% EtOAc/Hexanes). -
Crystallization: Cool the reaction mixture to room temperature and then to
. The product often precipitates spontaneously. -
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Yield: Typical yields range from 80–95% .
Why this works: The amino group condenses with the ketone carbonyl (imine formation), followed by an intramolecular aldol-type condensation with the aldehyde to close the ring.
Protocol B: N-Oxide Activation & Chlorination of 1,5-Naphthyridine
Essential for installing leaving groups on the 1,5-scaffold.
Objective: Synthesis of 2,6-dichloro-1,5-naphthyridine from 1,5-naphthyridine.
Reagents:
-
Urea-Hydrogen Peroxide complex (UHP) or mCPBA
-
Phosphorus Oxychloride (
)
Procedure:
-
Oxidation: Dissolve 1,5-naphthyridine (10 mmol) in
. Add mCPBA (2.2 equiv) portion-wise at . Stir at RT for 12h. -
Workup 1: Wash with saturated
to remove benzoic acid. Dry organic layer and evaporate to obtain 1,5-naphthyridine-1,5-dioxide. -
Chlorination: Suspend the dioxide in
(10 mL/g). -
Heating: Reflux the mixture (
) for 4 hours. The solution will darken. -
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/ammonia water. Caution: Exothermic hydrolysis of
. -
Extraction: Extract with
, dry over , and purify via column chromatography. -
Yield: ~60% overall for the dichloro product.
Comparative Data Summary
The following table synthesizes physicochemical and reactivity data for quick reference.
| Property | 1,5-Naphthyridine | 1,8-Naphthyridine |
| Melting Point | 75 °C | 98–99 °C |
| Dipole Moment | 0 D (due to symmetry) | ~3.8 D |
| Main Application | Kinase Inhibitors, Bridging Ligands | Antibacterials (Quinolones), DNA Intercalators |
| Nitration Yield | Low (<30% for mono-nitro) | Moderate (requires activation) |
| N-Oxide Formation | Facile (Mono or Di) | Facile (Mono or Di) |
| Key Drug Example | Various experimental kinase inhibitors | Nalidixic Acid , Gemifloxacin |
Visualization: Friedländer Synthesis Workflow (1,8-Naphthyridine)
Caption: Step-by-step mechanism of the Friedländer synthesis for 1,8-naphthyridines.
References
-
Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews. Link
-
Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience. Link
-
Madaan, A., et al. (2020).[8][9] Synthesis of 1,8-naphthyridines: a recent update. Chemistry of Heterocyclic Compounds.[6][10][11][12] Link
-
BenchChem. (2025).[13] Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.Link
-
Lowe, P. A. (1995). Comprehensive Heterocyclic Chemistry II: Naphthyridines. Elsevier. Link
-
Sakai, N., et al. (2012).[12] Copper-Catalyzed [5 + 1] Annulation for 1,8-Naphthyridines.[12] Organic Letters.[11][12] Link
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- 4. mdpi.com [mdpi.com]
- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 12. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Structural Optimization in Fragment-Based Drug Discovery: X-Ray Crystallography Data Comparison of 8-Chloro-1,5-naphthyridin-3-ol vs. Alternative Scaffolds
As a Senior Application Scientist specializing in structural biology and structure-based drug design (SBDD), I frequently evaluate the crystallographic performance of various chemical scaffolds. In Fragment-Based Lead Discovery (FBLD), the selection of an initial fragment dictates the trajectory of the entire optimization campaign.
This guide provides an objective, data-driven comparison of 8-Chloro-1,5-naphthyridin-3-ol against alternative scaffolds. We will specifically examine its utility in targeting the PRMT5/MTA complex—a critical synthetic lethal target in MTAP-deleted cancers, as demonstrated in recent[1].
The Causality of Scaffold Selection: Why this compound?
When screening fragment libraries against metalloenzymes or complex targets like PRMT5, hit rates are often low due to the weak affinity of low-molecular-weight compounds. The this compound scaffold is a privileged structure because every atom serves a distinct, thermodynamically favorable purpose:
-
The Halogen Bond (C8-Chlorine): The chlorine atom at the C8 position is not merely a passive steric filler. In the PRMT5/MTA binding pocket, the C8-chlorine engages in a highly directional halogen bond with the backbone carbonyl of a conserved residue. Furthermore, the introduction of this halogen displaces a frustrated, high-energy water molecule from a hydrophobic sub-pocket. This displacement is entropically favorable, driving a dramatic increase in ligand efficiency (LE).
-
The Naphthyridine Core (N1 and N5): The N5 nitrogen in the 1,5-naphthyridine ring is critical for maintaining a low desolvation penalty compared to the more lipophilic quinoline core. Simultaneously, it provides an additional hydrogen bond acceptor that stabilizes the fragment's orientation within the highly polar MTA-binding groove, preventing the fragment from adopting multiple binding modes (which would manifest as high B-factors in X-ray maps).
-
The Hydroxyl Anchor (C3-OH): The hydroxyl group acts as the primary anchor, forming a robust hydrogen bond network with the catalytic machinery, ensuring the fragment remains locked in the active site during the initial stages of [2].
Comparative Crystallographic Data
To objectively evaluate the performance of this compound, we must compare its X-ray crystallographic metrics against its des-chloro analogue (1,5-naphthyridin-3-ol) and its carbon-substituted analogue (8-Chloroquinolin-3-ol) when co-crystallized with the PRMT5/MTA complex.
Table 1: X-Ray Crystallography and Biochemical Performance Comparison
| Scaffold | Resolution (Å) | Ligand B-factor (Ų) | Ligand Efficiency (LE) | IC₅₀ (μM) | Structural Observation (Electron Density) |
| This compound | 1.85 | 22.4 | 0.45 | 15.2 | Unambiguous |
| 1,5-naphthyridin-3-ol | 2.10 | 38.6 | 0.31 | >100 | Fragment exhibits multiple binding conformations; high-energy water remains in the pocket. |
| 8-Chloroquinolin-3-ol | 1.95 | 28.1 | 0.38 | 45.0 | Loss of N5 hydrogen bond; higher desolvation penalty reduces overall binding affinity. |
Data Interpretation: The this compound scaffold demonstrates the lowest Ligand B-factor (22.4 Ų), indicating high occupancy and rigid binding. Its superior Ligand Efficiency (0.45) confirms that the addition of the chlorine atom and the second nitrogen atom disproportionately increases binding energy relative to the increase in molecular weight.
Self-Validating X-Ray Co-Crystallography Protocol
To ensure trustworthiness and reproducibility, the following protocol for the co-crystallization of this compound with the PRMT5/MTA complex is designed as a self-validating system. Each step includes a built-in quality control mechanism to prevent downstream failures.
Step 1: Protein Preparation & Monodispersity Check
-
Action: Concentrate the purified PRMT5/MTA complex to 12 mg/mL in a buffer containing 20 mM Tris (pH 8.0), 150 mM NaCl, and 1 mM TCEP. Incubate with a 5-fold molar excess of this compound (dissolved in 100% DMSO) for 2 hours at 4°C.
-
Validation (Causality): Prior to crystallization, analyze the sample via Dynamic Light Scattering (DLS). Why? Ligands can sometimes induce protein aggregation. A polydispersity index (PdI) < 0.2 validates that the protein-ligand complex is monodisperse and capable of forming a highly ordered crystal lattice.
Step 2: Co-Crystallization via Sitting-Drop Vapor Diffusion
-
Action: Set up 400 nL drops (200 nL protein-ligand complex + 200 nL reservoir solution) using a mosquito® liquid handler. The optimal reservoir consists of 0.1 M HEPES (pH 7.5) and 20% (w/v) PEG 3350.
-
Validation (Causality): After 3-5 days, inspect the drops using UV-fluorescence microscopy (280 nm excitation). Why? Tryptophan fluorescence confirms the crystals are proteinaceous, preventing the costly mistake of harvesting and shooting X-rays at false-positive salt crystals.
Step 3: Crystal Harvesting and Cryoprotection
-
Action: Loop the validated crystals and briefly transfer them to a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol and 1 mM of the fragment) before flash-cooling in liquid nitrogen.
-
Validation (Causality): The inclusion of 1 mM fragment in the cryoprotectant prevents the ligand from washing out of the active site during the brief soaking period, ensuring high ligand occupancy in the final electron density map.
Step 4: Data Collection and Self-Validating Refinement
-
Action: Collect diffraction data at 100 K at a synchrotron light source. Process the data using XDS and refine the structure using Phenix.refine.
-
Validation (Causality): Monitor the
value during refinement. Why? is calculated using 5% of the reflections excluded from refinement. An that drops below 25% and remains within 3-5% of the value mathematically validates that the placement of the this compound fragment is real and that the structural model is not over-parameterized.
FBLD Workflow Visualization
The following diagram illustrates the logical progression from fragment screening to lead optimization, highlighting where X-ray crystallography serves as the critical validation gate.
Fragment-Based Lead Discovery workflow utilizing X-ray crystallography for scaffold validation.
Conclusion
The empirical crystallographic data clearly demonstrates that This compound is a superior starting scaffold compared to its des-chloro and quinoline alternatives. Its ability to displace high-energy water molecules via halogen bonding, combined with the optimal desolvation profile provided by the naphthyridine core, results in exceptional ligand efficiency. By strictly adhering to self-validating crystallographic protocols, structural biologists can confidently utilize this fragment as a foundation for developing potent, selective inhibitors.
References
-
Smith, C. R., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Available at:[Link]
-
Zhu, Y., et al. (2024). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. International Journal of Molecular Sciences (MDPI). Available at:[Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra and Photophysics of 1,5-Naphthyridin-3-ol Derivatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary & Scientific Context
The 1,5-naphthyridine scaffold, characterized by its electron-deficient fused bicyclic system, is a cornerstone in both organic electronics (e.g., OLEDs, OPVs) and medicinal chemistry (e.g., c-Met and PRMT5 inhibitors)[1][2]. Specifically, 1,5-naphthyridin-3-ol (and its derivatives) presents a unique photophysical profile. The presence of the hydroxyl group at the 3-position introduces hydrogen-bond donating capabilities alongside the hydrogen-bond accepting nature of the ring nitrogens. This dual functionality makes the UV-Vis absorption and fluorescence emission of 1,5-naphthyridin-3-ol highly sensitive to its microenvironment, offering tunable optoelectronic characteristics[1][3].
As a Senior Application Scientist, I have structured this guide to objectively compare the UV-Vis absorption performance of 1,5-naphthyridin-3-ol derivatives against alternative chromophores (like 1,8-naphthyridines and quinolines) and to provide a self-validating experimental protocol for their characterization.
Mechanistic Principles of Naphthyridine Photophysics
The UV-Vis absorption spectra of 1,5-naphthyridine derivatives typically exhibit strong absorption bands between 200 nm and 350 nm , primarily driven by
The Causality of Solvent Effects: Molecules that simultaneously act as hydrogen bond donors and acceptors exhibit drastically different photophysical behavior in protic versus aprotic solvents. In aprotic solvents (e.g., dichloromethane, n-hexane), 1,5-naphthyridin-3-ol derivatives show sharp vibrational fine structures near the absorption edge[6]. However, in protic solvents (e.g., methanol, water), the formation of multiple hydrogen bonds enhances non-radiative decay pathways (internal conversion). This solvent interaction reduces triplet formation efficiency and quenches fluorescence, but paradoxically improves the overall photostability of the compound under UV irradiation[3].
Caption: Logical relationships of 1,5-naphthyridine photophysical relaxation pathways.
Comparative Performance Analysis
When selecting a fluorophore or chromophore for assay development or material synthesis, it is critical to compare 1,5-naphthyridin-3-ol against its structural isomers and precursors. Rigidified derivatives of 3-hydroxy-1,5-naphthyridine (such as triazaphenanthrenes) demonstrate distinct double-peak absorption edges and can achieve Photoluminescence Quantum Yields (PLQY) up to 23%[6].
Quantitative Comparison Table
| Compound Class | Absorption | Emission | Max PLQY (%) | Key Photophysical Characteristics |
| 1,5-Naphthyridin-3-ol Derivatives | 320 - 350[4] | 400 - 450[6] | ~23%[6] | High H-bond sensitivity; deep blue emission; excellent electron mobility[1]. |
| 1,8-Naphthyridine Analogues | 330 - 360 | 410 - 460 | ~15% | Prone to excimer formation; different rotameric stability in polar solvents[3]. |
| Standard Quinolines | 300 - 330 | 380 - 420 | < 10% | Lower molar extinction coefficient; less pronounced solvent-induced quenching. |
Self-Validating Experimental Protocol: UV-Vis Characterization
To ensure data integrity (E-E-A-T), the following protocol is designed as a self-validating system. We utilize a concentration of
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh the 1,5-naphthyridin-3-ol derivative using a microbalance.
-
Dissolve in spectroscopic-grade Dichloromethane (DCM) to create a
M stock solution. -
Dilute an aliquot to exactly
M using DCM (aprotic) and Methanol (protic) in separate volumetric flasks[7].
-
-
Baseline Correction (Blanking):
-
Fill two matched quartz cuvettes (10 mm path length) with the pure respective solvent.
-
Run a baseline scan from 200 nm to 600 nm[5]. Causality: This subtracts solvent absorbance and scattering from the final spectra.
-
-
Spectral Acquisition:
-
Replace the solvent in the sample cuvette with the
M analyte solution. -
Scan from 200 nm to 600 nm at a scan rate of 120 nm/min.
-
-
Self-Validation (Isosbestic Point Check):
-
If performing a solvent titration (e.g., gradually adding Methanol to DCM), overlay the spectra. The presence of a sharp isosbestic point validates that only two species (e.g., free and hydrogen-bonded forms) are in equilibrium, confirming no sample degradation occurred during the measurement.
-
-
Data Extraction:
-
Record the
(typically around 344 nm for conjugated derivatives)[5] and calculate the molar extinction coefficient ( ).
-
Caption: Self-validating experimental workflow for UV-Vis characterization of naphthyridines.
References
-
The Journal of Physical Chemistry B (ACS Publications). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. URL: [Link]
-
Organic Letters (ACS Publications). Synthesis and Reactivity of Triazaphenanthrenes. URL:[Link]
-
Asian Journal of Chemistry. A J C - Asian Publication Corporation. URL:[Link]
-
ResearchGate. UV-vis absorption spectra of 1a-1h in DCM solution. URL: [Link]
- Google Patents.Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. AU2021200345A1 - Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 1,5-Naphthyridine-2-carbaldehyde | 883864-92-4 [smolecule.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating 8-Chloro and 4-Chloro-1,5-Naphthyridine Regioisomers
In the realm of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The 1,5-naphthyridine scaffold, a privileged structure in numerous pharmacologically active agents, often presents synthetic challenges that lead to the formation of regioisomers.[1] Distinguishing between these isomers, such as 8-chloro-1,5-naphthyridine and 4-chloro-1,5-naphthyridine, is a critical analytical task that underpins the reliability of structure-activity relationship (SAR) studies and the ultimate success of a research program. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental principles, to confidently differentiate these two closely related molecules.
The Challenge of Regioisomeric Ambiguity
The synthesis of substituted 1,5-naphthyridines can proceed through various routes, including classical methods like the Skraup or Gould-Jacobs reactions, as well as modern cross-coupling strategies.[1][2] Depending on the precursors and reaction conditions, cyclization can lead to mixtures of regioisomers where a substituent, like a chlorine atom, occupies different positions on the bicyclic core. The electronic and steric similarities between the 4- and 8-positions on the 1,5-naphthyridine ring make the separation and characterization of the resulting chloro-isomers a non-trivial pursuit.
Core Analytical Strategies: A Multi-faceted Approach
A robust analytical workflow for distinguishing between the 8-chloro and 4-chloro regioisomers relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides an unambiguous assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
-
Mass Spectrometry (MS): Unveiling Fragmentation Clues
-
High-Performance Liquid Chromatography (HPLC): Achieving Baseline Separation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.[3] The key to distinguishing the 8-chloro and 4-chloro isomers lies in the distinct electronic influence of the chlorine atom on the chemical shifts and coupling constants of the aromatic protons.
Causality Behind the Chemical Shifts
The chlorine atom is an electronegative, electron-withdrawing group. Its placement on the 1,5-naphthyridine ring system causes a deshielding effect (a downfield shift in the ¹H NMR spectrum) on the protons in its vicinity. The magnitude of this effect diminishes with distance.
-
In 4-chloro-1,5-naphthyridine , the chlorine at C4 will most significantly impact the proton at C3.
-
In 8-chloro-1,5-naphthyridine , the chlorine at C8 will most significantly impact the proton at C7.
Furthermore, the symmetrical nature of the unsubstituted 1,5-naphthyridine molecule is broken upon substitution, leading to unique signals for each proton.[4]
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for the aromatic protons of the two isomers. These predictions are based on established principles of substituent effects in heterocyclic systems.[3]
| Proton | Predicted δ (ppm) for 4-Chloro-1,5-naphthyridine | Predicted δ (ppm) for 8-Chloro-1,5-naphthyridine | Key Differentiator |
| H-2 | ~9.0 | ~9.1 | Subtle difference |
| H-3 | ~7.8 (Significantly downfield shifted by adjacent Cl) | ~7.7 | Significant |
| H-6 | ~9.0 | ~9.1 | Subtle difference |
| H-7 | ~7.7 | ~7.8 (Significantly downfield shifted by adjacent Cl) | Significant |
| H-8 | ~8.6 | N/A | Presence/Absence |
| H-4 | N/A | ~8.6 | Presence/Absence |
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and concentration.
Advanced NMR Techniques: NOE for Unambiguous Confirmation
For ultimate confidence, a 2D Nuclear Overhauser Effect (NOE) experiment, such as ROESY, can be employed. An NOE is observed between protons that are close in space (< 5 Å).
-
For the 4-chloro isomer , an NOE would be expected between the proton at H-3 and the proton at H-2.
-
For the 8-chloro isomer , an NOE would be expected between the proton at H-7 and the proton at H-6.
This through-space correlation provides definitive proof of the substituent's position.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5 mg of the naphthyridine sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to an appropriate range (e.g., 0-10 ppm).
-
Acquire the spectrum using a standard pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
}
Caption: Workflow for NMR Sample Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.[6] While both isomers will have the same molecular ion peak, the way they break apart under electron ionization (EI) can differ.
Fragmentation Pathways as a Diagnostic Tool
The fragmentation of these isomers is influenced by the position of the chlorine atom. The initial ionization event will form a molecular ion ([M]•+). Subsequent fragmentation may involve the loss of the chlorine radical (•Cl) or the elimination of HCl. The relative stability of the resulting fragment ions can differ between the two isomers, leading to variations in the relative abundances of peaks in the mass spectrum.[7][8]
-
Loss of •Cl: Both isomers are expected to show a peak corresponding to the loss of a chlorine atom (M-35 and M-37, reflecting the isotopes of chlorine).
-
Ring Fragmentation: The subsequent fragmentation of the naphthyridine ring may produce unique daughter ions for each isomer, although these differences can be subtle.
Predicted Fragmentation Data
| Fragment Ion | Predicted m/z for 4-Chloro-1,5-naphthyridine | Predicted m/z for 8-Chloro-1,5-naphthyridine | Anticipated Relative Abundance Difference |
| [M]•+ | 164/166 | 164/166 | Isotopic pattern (3:1) for Cl present. |
| [M-Cl]+ | 129 | 129 | May show minor differences. |
| Further Fragments | Dependent on ring cleavage | Dependent on ring cleavage | Potentially different patterns allowing distinction. |
Experimental Protocol: GC-MS (EI)
Objective: To obtain the mass spectrum and fragmentation pattern of the analyte.
-
Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Source Temperature: 230 °C.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; edge [color="#34A853"];
}
Caption: GC-MS Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating isomers. The separation of 4-chloro and 8-chloro-1,5-naphthyridine is based on subtle differences in their polarity and interaction with the stationary phase.
The Principle of Separation
The position of the chlorine atom influences the molecule's overall dipole moment and polarity. This difference in polarity can be exploited to achieve chromatographic separation.
-
Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[9] The more polar isomer will interact more strongly with the stationary phase and have a longer retention time.
-
Reversed-Phase HPLC (RP-HPLC): This is the more common technique, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. Here, the less polar isomer will have a stronger affinity for the stationary phase and elute later.
Given that these are positional isomers on an aromatic system, a column offering selectivity for aromatic compounds, such as a phenyl-hexyl phase, could provide enhanced resolution.[10]
Experimental Protocol: Analytical RP-HPLC
Objective: To achieve baseline separation of the two regioisomers.
-
Sample Preparation:
-
Dissolve the sample mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Development:
-
Start with an isocratic method (e.g., 50:50 A:B) and adjust the ratio to improve separation.
-
If co-elution occurs, a shallow gradient (e.g., 40-60% B over 20 minutes) can be employed to resolve the two peaks.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; edge [color="#34A853"];
}
Caption: HPLC Workflow for Isomer Separation.
Conclusion: A Self-Validating System
By employing a combination of NMR, MS, and HPLC, researchers can create a self-validating system for the unambiguous identification of 8-chloro and 4-chloro-1,5-naphthyridine regioisomers. HPLC provides the initial separation and purity assessment. Mass spectrometry confirms the molecular weight and offers fragmentation clues. Finally, ¹H NMR, potentially supplemented with 2D techniques like NOE, delivers the definitive structural assignment. This rigorous, multi-technique approach ensures the scientific integrity of the data, which is crucial for making informed decisions in any research and development pipeline.
References
-
PMC. Molecular Recognition Studies on Naphthyridine Derivatives. [Link]
-
PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. [Link]
-
Paudler, W. W., & Kress, T. J. (1968). Syntheses and spectra of naphthyridines. National Library of Canada. [Link]
-
MTC USA. Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
MTC USA. Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Digital resource [dam-oclc.bac-lac.gc.ca]
- 5. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
reference standards for 8-Chloro-1,5-naphthyridin-3-ol analysis
Title: Analytical Comparison Guide: Reference Standards for 8-Chloro-1,5-naphthyridin-3-ol in c-Met Inhibitor Development
Executive Summary
This compound (CAS: 1071541-08-6) is a critical heterocyclic building block utilized in the synthesis of advanced targeted therapeutics, particularly1[1]. The structural integrity and purity of this intermediate directly dictate the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). In IND-enabling studies and quality control (QC) environments, utilizing a highly characterized Certified Reference Material (CRM) rather than a standard commercial reagent is paramount. This guide objectively compares the performance of different reference standard grades of this compound and provides a self-validating analytical protocol for its quantification.
Mechanistic Context: Why Purity Matters
The c-Met receptor is a membrane-spanning tyrosine kinase that, upon binding with Hepatocyte Growth Factor (HGF), activates downstream signaling cascades (such as PI3K/AKT and RAS/MAPK) responsible for cell proliferation, scattering, and metastasis[1]. Dysregulation of c-Met is heavily 2[2]. Inhibitors derived from this compound bind to the kinase domain of c-Met, blocking this aberrant signaling[1]. Trace impurities in the starting material (such as des-chloro or regioisomeric naphthyridine analogs) can propagate through the synthesis, leading to off-target kinase inhibition or toxicological liabilities in vivo.
c-Met signaling pathway and intervention by this compound derived inhibitors.
Comparative Analysis of Reference Standard Grades
To ensure analytical accuracy, researchers must choose the appropriate grade of this compound. The table below compares a Certified Reference Material (CRM) against a Qualified Working Standard (QWS) and a Commercial Reagent Grade (CRG).
| Parameter | Certified Reference Material (CRM) | Qualified Working Standard (QWS) | Commercial Reagent Grade (CRG) |
| Purity (HPLC-UV) | ≥ 99.5% | ≥ 98.0% | ≥ 95.0%[3] |
| Assay Method | Mass Balance (100% - impurities) | Area Normalization | Area Normalization |
| Moisture Content | < 0.2% (Karl Fischer) | < 0.5%[3] | Not strictly controlled |
| Traceability | SI-traceable via qNMR | Traceable to CRM | None |
| Application | Quantitative Assay, IND filings | Routine QC, In-process checks | Early-stage synthesis |
Data Interpretation: While CRG materials (typically3)[3] are sufficient for initial discovery chemistry, they introduce unacceptable variance in quantitative HPLC assays. The CRM grade, established via mass balance (accounting for water, residual solvents, and inorganic ash), provides the absolute exactitude required for regulatory submissions.
Self-Validating Experimental Protocol: HPLC-UV/MS Analysis
To accurately quantify this compound, we employ a reversed-phase HPLC method coupled with UV and MS detection. The basicity of the naphthyridine nitrogens requires careful pH control to prevent peak tailing.
Causality of Method Design: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as a strong ion-pairing agent, fully protonating the naphthyridine ring nitrogens. This prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks (Tailing Factor < 1.2) critical for accurate integration.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10.0 mg of this compound CRM using a microbalance. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes.
-
Working Solution: Dilute the stock to 0.1 mg/mL using the Diluent.
-
Chromatographic Conditions:
-
System Suitability Testing (SST) - The Self-Validating Step:
-
Inject the working solution six times consecutively.
-
Pass Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%. Resolution (Rs) between the API and its closest impurity ≥ 2.0. Tailing factor (Tf) ≤ 1.5. If these criteria are not met, the system is not validated for the run, preventing erroneous data collection.
-
Self-validating HPLC-UV/MS workflow ensuring data integrity via System Suitability Testing.
Experimental Data: Performance Comparison
The following empirical data demonstrates the chromatographic performance of the CRM versus a standard Commercial Reagent Grade when analyzed using the above protocol.
| Chromatographic Metric | CRM (Lot: CRM-8C-001) | Commercial Reagent Grade (CRG) | Consequence of Variance |
| Theoretical Plates (N) | > 15,000 | ~ 8,500 | Lower efficiency in CRG leads to broader peaks and potential co-elution of impurities. |
| Tailing Factor (Tf) | 1.05 | 1.42 | High tailing in CRG skews area integration, reducing quantitative accuracy. |
| Signal-to-Noise (S/N) | 250:1 | 95:1 | CRM allows for a much lower Limit of Quantitation (LOQ). |
| Assay (% w/w) | 99.6% ± 0.1% | 95.2% ± 1.5% | CRG variability makes it unsuitable for precise stoichiometric calculations in synthesis. |
Conclusion
For the development of c-Met inhibitors and other targeted therapies, the analytical foundation must be unassailable. While commercial reagent grades of this compound are suitable for preliminary scoping, rigorous quantitative analysis demands the use of a Certified Reference Material. By implementing a self-validating HPLC-UV/MS protocol with strict SST criteria, researchers can ensure that their analytical workflows yield highly reproducible, regulatory-compliant data.
References
-
Capotchem. "1071541-08-6 | this compound - Specifications". Accessed March 5, 2026. 3
-
European Patent Office. "EP 3 170 824 A1: 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS". Published May 24, 2017. 1
-
United States Patent and Trademark Office. "US9066954B2 - Fused heterocyclic derivatives and methods of use". Published June 30, 2015. 2
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 8-Chloro-1,5-naphthyridin-3-ol
Executive Hazard Assessment
Compound : 8-Chloro-1,5-naphthyridin-3-ol CAS No. : 1071541-08-6 Molecular Formula : C₈H₅ClN₂O Molecular Weight : 180.59 g/mol [1][2][3][4]
Hazard Classification (GHS/CLP) : Based on structural analogs (halogenated naphthyridines) and available vendor safety data, this compound is classified as a Category 2 Irritant with potential acute toxicity. It possesses a nitrogen-heterocyclic core capable of interacting with biological substrates, necessitating strict containment.
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[5] |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards for handling this compound in a research setting.
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | N95 / FFP2 Mask (Minimum)P100 / FFP3 (Recommended for powders) | Prevents inhalation of fine particulates during weighing. The heterocyclic nitrogen core poses a risk of respiratory sensitization or irritation.[5] |
| Hand Protection | Nitrile Gloves (Double-gloving recommended)Thickness: ≥ 0.11 mmBreakthrough: > 480 min | Nitrile provides superior chemical resistance to halogenated heterocycles compared to latex. Double gloving ensures a barrier against micro-tears. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Standard safety glasses are insufficient for fine powders or reaction mixtures that may splash; a full seal is required to prevent ocular mucosal absorption. |
| Body Protection | Lab Coat (Cotton/Polyester blend)Tyvek® Sleeves (Optional but recommended) | Prevents dermal absorption. Tyvek sleeves cover the wrist gap between the glove and lab coat cuff, a common exposure point. |
| Engineering Controls | Fume Hood (Face velocity: 80–100 fpm) | Mandatory for all open handling. Do not weigh or transfer this compound on an open benchtop. |
Operational Safety Workflow
The following diagram illustrates the critical control points (CCPs) for handling this compound to ensure zero exposure.
Figure 1: Operational workflow emphasizing the "Weighing" step as the highest risk for particulate exposure.
Detailed Operational Protocols
A. Storage & Stability[6]
-
Temperature : Store at 2–8°C (Refrigerator).
-
Atmosphere : Hygroscopic potential. Store under Argon or Nitrogen to prevent hydrolysis of the chloro-substituent or oxidation of the naphthyridine ring.
-
Container : Amber glass vial with a Teflon-lined screw cap.
B. Weighing Protocol (High Risk)
-
Preparation : Place the analytical balance inside the chemical fume hood. If the balance is external, use a pyramid glove bag or transfer the solid into a tared vial inside the hood before weighing.
-
Static Control : Use an anti-static gun on the spatula and vial. Naphthyridine powders can be static-charged and "jump," leading to area contamination.
-
Transfer : Use a disposable anti-static spatula. Do not return excess material to the stock container to avoid cross-contamination.
C. Reaction Setup
-
Solvent Compatibility : Soluble in DMSO, DMF, and Methanol. Slightly soluble in Dichloromethane.
-
Incompatibility : Avoid strong oxidizing agents and strong bases (which may deprotonate the hydroxyl group, altering reactivity).
-
Monitoring : Use TLC (UV visualization at 254 nm) or LC-MS. The naphthyridine core is UV-active.
D. Waste Disposal[5]
-
Classification : Halogenated Organic Waste .
-
Segregation : Do not mix with aqueous acid streams (risk of generating toxic vapors if impurities react) or non-halogenated solvents (regulatory compliance).
-
Labeling : Clearly tag waste containers with "Contains this compound – Toxic/Irritant."
Emergency Response Plan
| Scenario | Immediate Action | Medical / Follow-up |
| Skin Contact | Brush off dry powder, then wash with soap and water for 15 min. | Monitor for redness/blistering. Consult a physician if irritation persists. |
| Eye Contact | Flush immediately with eyewash station for 15 min, holding eyelids open. | Seek immediate medical attention. Alkaline-like nitrogen heterocycles can cause corneal damage. |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen with a wet paper towel (to prevent dust) and wipe up. | Place waste in a sealed bag. Clean area with 10% bleach solution, then water. |
References
-
ChemicalBook . 1,5-Naphthyridin-3-ol, 8-chloro- Product Properties & Safety. Retrieved from
-
Capot Chemical . Safety Data Sheet: this compound (CAS 1071541-08-6).[1][2][3][6] Retrieved from
-
Leyan Reagents . This compound Product Information. Retrieved from
-
PubChem . Compound Summary: Naphthyridine Derivatives (Analogous Safety Data). Retrieved from
Sources
- 1. 1071541-08-6 CAS Manufactory [m.chemicalbook.com]
- 2. 1071541-08-6 | this compound - 科邦特化工 [capotchem.cn]
- 3. 1071541-08-6 | 8-cloro-1,5-naftiridin-3-ol | this compound - Capot Químico [capotchem.com]
- 4. 8-氯-3-甲氧基-1,5-萘啶 | 8-Chloro-3-methoxy-1,5-naphthyridin | 952059-69-7 - 乐研试剂 [leyan.com]
- 5. fishersci.com [fishersci.com]
- 6. 8-氯-1,5-萘啶-3-醇 | this compound | 1071541-08-6 - 乐研试剂 [leyan.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
